molecular formula C8H5ClN2O2 B1432312 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 867034-08-0

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1432312
CAS No.: 867034-08-0
M. Wt: 196.59 g/mol
InChI Key: FZFQXNDNNHZNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 867034-08-0) is a high-value chemical building block with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is a versatile scaffold in medicinal chemistry and drug discovery, particularly serving as a key precursor in the synthesis of protein degrader building blocks such as Proteolysis-Targeting Chimeras (PROTACs) . Its structural features, including the carboxylic acid functional group and the chloro-substituted azaindole core, make it an ideal intermediate for constructing more complex molecules via further functionalization, such as amide bond formation or nucleophilic aromatic substitution . Researchers value this compound for its application in developing biologically active molecules. The pyrrolopyridine core is a privileged structure in drug discovery, often found in compounds investigated for their kinase inhibition and anticancer properties . The presence of the carboxylic acid at the 2-position allows for straightforward conjugation to other molecular entities, which is a critical step in the design of targeted therapies . For handling and storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . Please note that this chemical is for professional manufacturing, research laboratories, and industrial or commercial usage only. It is For Research Use Only (RUO) and is not intended for medical, diagnostic, or consumer use .

Properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)3-5(11-6)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFQXNDNNHZNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=C(N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to both indole and the adenine fragment of ATP has rendered it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties, enhance binding affinity, and create novel intellectual property space.[1] Within this class, functionalized derivatives such as 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid serve as critical, high-value building blocks for constructing complex pharmaceutical agents.[2] The chlorine atom at the C7 position provides a reactive handle for further diversification via nucleophilic aromatic substitution, while the C2-carboxylic acid enables amide bond formation, a ubiquitous linkage in drug molecules.

This guide provides a comprehensive overview of the prevailing synthetic strategies for accessing this compound, focusing on the underlying chemical logic, detailed experimental protocols, and critical process considerations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The most common and industrially scalable approach involves a two-stage strategy: first, the construction of the chlorinated bicyclic core, 7-chloro-1H-pyrrolo[2,3-c]pyridine, followed by the regioselective introduction of the carboxylic acid moiety at the C2 position of the pyrrole ring. The core itself is most effectively assembled from a suitably substituted pyridine precursor.

G target This compound intermediate1 Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate target->intermediate1 Saponification intermediate2 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate1->intermediate2 C2-Carboxylation (e.g., via formylation/oxidation/esterification) start1 2-chloro-3-nitropyridine intermediate2->start1 Reductive Cyclization start2 Vinylmagnesium bromide intermediate2->start2

Figure 1: Retrosynthetic analysis of the target compound.

This disconnection strategy is advantageous because it utilizes readily available and cost-effective starting materials like 2-chloro-3-nitropyridine and allows for controlled, sequential functionalization of the heterocyclic core.

Primary Synthetic Pathway: From Pyridine to Carboxylic Acid

The most robust and frequently cited pathway involves the construction of the pyrrole ring onto a pre-existing, functionalized pyridine scaffold. This is a variation of the Batcho-Leimgruber indole synthesis.

Part 1: Synthesis of the Core Scaffold: 7-chloro-1H-pyrrolo[2,3-c]pyridine

The initial and most critical step is the formation of the bicyclic core. A highly effective method starts with 2-chloro-3-nitropyridine.[3]

Causality Behind Experimental Choices:

  • Starting Material: 2-chloro-3-nitropyridine is an ideal substrate. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack. The chlorine atom at C2 is relatively stable under the initial reaction conditions and becomes the desired C7-chloro substituent in the final product.

  • Reagent: Vinylmagnesium bromide serves as a vinyl anion equivalent. Its addition to the C4 position of the pyridine ring, followed by a cascade of reactions, ultimately forms the pyrrole ring. The use of a Grignard reagent is a standard and scalable method for C-C bond formation.

  • Reaction Sequence: The reaction proceeds via a nucleophilic addition of the vinyl group, which then enables an intramolecular reductive cyclization where the nitro group is reduced and participates in the formation of the pyrrole ring. This elegant one-pot transformation efficiently constructs the complex azaindole core.

G cluster_0 Core Synthesis Workflow 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Intermediate Intermediate 2-chloro-3-nitropyridine->Intermediate  + Vinylmagnesium Bromide  in THF, -78°C to -20°C 7-chloro-1H-pyrrolo[2,3-c]pyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine Intermediate->7-chloro-1H-pyrrolo[2,3-c]pyridine  Aqueous work-up  (NH4Cl quench)

Figure 2: Workflow for the synthesis of the core scaffold.

Part 2: C2-Functionalization and Saponification

With the 7-chloro-1H-pyrrolo[2,3-c]pyridine core in hand, the next challenge is the regioselective introduction of the carboxylic acid at the C2 position. Direct carboxylation can be challenging. A more reliable and controllable method involves the introduction of a carboxylate equivalent, such as an ester, followed by hydrolysis.

Causality Behind Experimental Choices:

  • Intermediate Step (Esterification): It is often preferable to synthesize the ethyl or methyl ester first. This can be achieved through various methods, such as a Vilsmeier-Haack formylation at C2 followed by oxidation and esterification. The ester group is less reactive than the carboxylic acid, which simplifies purification and handling during synthesis.

  • Final Step (Saponification): The conversion of the ester to the final carboxylic acid is a standard saponification reaction.[4] Using a base like sodium hydroxide in an alcoholic solvent provides a clean and high-yielding transformation. The reaction is typically straightforward to monitor (e.g., by TLC or LC-MS) and the product is easily isolated by acidic work-up.

Detailed Experimental Protocols

The following protocols are synthesized from literature-validated procedures and represent a reliable pathway to the target compound.

Protocol 4.1: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine[3]
  • Reaction Setup: A multi-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-chloro-3-nitropyridine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (approx. 0.1-0.2 M concentration).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Vinylmagnesium bromide (1.0 M solution in THF, ~3.2 eq) is added dropwise via a syringe pump, ensuring the internal temperature does not exceed -70 °C.

  • Warming and Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to -20 °C and is stirred at this temperature for 16 hours.

  • Quenching: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining vigorous stirring.

  • Work-up and Extraction: The resulting suspension is filtered through a pad of Celite. The filtrate is transferred to a separatory funnel and extracted three times with ethyl acetate (EtOAc).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine.

ParameterValue
Starting Material 2-chloro-3-nitropyridine
Key Reagent Vinylmagnesium bromide
Solvent Anhydrous THF
Temperature -78 °C to -20 °C
Typical Yield 35-45%
Protocol 4.2: Synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

(This is a representative protocol based on common C2-acylation methods for azaindoles)

  • Vilsmeier-Haack Reagent Preparation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq). The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • Formylation: A solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF is added dropwise to the Vilsmeier reagent at 0 °C. The reaction is then heated to 80-90 °C for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Hydrolysis: The reaction is cooled and poured onto crushed ice, followed by neutralization with aqueous NaOH to precipitate the crude 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde.

  • Oxidation & Esterification: The crude aldehyde is dissolved in a suitable solvent (e.g., tert-butanol/water). Sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene are added, followed by a phosphate buffer (pH ~4-5). The mixture is stirred until the oxidation to the carboxylic acid is complete. The acid is then isolated and subjected to standard Fisher esterification conditions (Ethanol, catalytic H₂SO₄, reflux) to yield the ethyl ester.

Protocol 4.3: Saponification to this compound[4]
  • Reaction Setup: Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq) is dissolved in ethanol.

  • Base Addition: An aqueous solution of sodium hydroxide (2 M, ~1.3 eq) is added to the solution.

  • Heating: The reaction mixture is heated to reflux (approx. 80 °C) for 1-2 hours. The progress of the hydrolysis is monitored by TLC or LC-MS.

  • Solvent Removal: Upon completion, the ethanol is removed under reduced pressure.

  • Acidification and Precipitation: Water is added to the residue, and the pH of the solution is carefully adjusted to ~4.0 with acetic acid or dilute HCl. This protonates the carboxylate, causing the product to precipitate out of the solution.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried in a desiccator to afford the final product, this compound.

Alternative Synthetic Considerations

While the primary pathway described is robust, other strategies exist and may be suitable for specific applications:

  • Late-Stage Halogenation: It is possible to first synthesize the 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold and then perform a selective chlorination at the C7 position. This requires careful control of regioselectivity to avoid chlorination on the pyrrole ring. Reagents like N-chlorosuccinimide (NCS) are often employed for this purpose.

  • Transition-Metal Catalysis: Modern synthetic organic chemistry offers numerous transition-metal-catalyzed methods for constructing azaindole rings, often providing high efficiency and functional group tolerance.[5][6] These methods might involve Sonogashira or Suzuki coupling reactions to build the carbon framework, followed by a cyclization step.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful construction and subsequent functionalization of the 7-azaindole core. The pathway commencing from 2-chloro-3-nitropyridine represents a reliable and well-documented approach that leverages fundamental principles of heterocyclic chemistry. Understanding the causality behind reagent choice and reaction conditions is paramount for achieving high yields and purity. As a key intermediate in the synthesis of kinase inhibitors and other targeted therapies, mastery of its synthesis provides researchers with a powerful tool for advancing drug discovery programs.

References

  • Sphere Organics. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Sphere Organics. Available at: [Link]

  • Yadav, P., et al. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

  • Majumder, S., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]

  • Journal of Medicinal Chemistry. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. Available at: [Link]

  • Kauch, M., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PubMed Central. Available at: [Link]

  • Molecules. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules. Available at: [Link]

  • Molecules. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • J&K Scientific. (n.d.). This compound. J&K Scientific. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 7-chloro-1h-pyrrolo[2,3-c]pyridine. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Google Patents. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Molecules. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • Egyptian Journal of Chemistry. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, represent a critical class of nitrogen-containing heterocyclic compounds that are foundational in drug development.[1][2] Their structural framework serves as a versatile pharmacophore in the design of kinase inhibitors, antiproliferative agents, and other therapeutics.[1][2] The targeted molecule, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, is a highly valuable intermediate, leveraging the reactivity of the chloro-substituent and the functionality of the carboxylic acid for further molecular elaboration in medicinal chemistry.[3] This guide provides an in-depth exploration of a robust synthetic pathway to this key building block, focusing on the underlying reaction mechanisms, experimental protocols, and the scientific rationale driving the methodological choices.

Strategic Overview of Pyrrolo[2,3-c]pyridine Synthesis

The construction of the pyrrolo[2,3-c]pyridine core can be broadly categorized into three primary strategies:[2][4]

  • Annulation of a pyrrole ring onto a pre-existing pyridine core.

  • Annulation of a pyridine ring onto a pre-existing pyrrole core.

  • Synchronous or one-pot formation of both the pyrrole and pyridine rings. [5]

For the synthesis of this compound, a highly effective and common approach involves the initial synthesis of a functionalized 1H-pyrrolo[2,3-c]pyridine, followed by sequential chlorination of the pyridine ring and carboxylation of the pyrrole ring. This modular strategy allows for precise control over the introduction of key functional groups.

Core Synthetic Pathway and Mechanistic Elucidation

A logical and field-proven synthetic route begins with a suitably substituted pyrrolopyridine precursor, such as 7-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, and proceeds through chlorination via a Sandmeyer reaction, followed by ester hydrolysis.

Step 1: The Sandmeyer Reaction for 7-Chlorination

The conversion of an aromatic amino group to a chlorine atom is classically and efficiently achieved through the Sandmeyer reaction.[6][7][8] This transformation is a cornerstone of aromatic chemistry, enabling substitution patterns that are otherwise difficult to access.[7] The reaction proceeds in two distinct stages: diazotization of the amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[6][9]

2.1.1 Mechanism of the Sandmeyer Reaction

  • Diazotization: The process is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The aromatic primary amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield a highly reactive aryldiazonium salt.[9]

  • Copper-Catalyzed Substitution: The aryldiazonium salt undergoes a single-electron transfer (SET) from the copper(I) chloride (CuCl) catalyst. This reduces the diazonium group, which is liberated as nitrogen gas (N₂)—a thermodynamically highly favorable process—and generates an aryl radical. The copper(I) is concurrently oxidized to copper(II). The aryl radical then abstracts a chlorine atom from the copper(II) chloride species to form the final 7-chloro-1H-pyrrolo[2,3-c]pyridine product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[6]

Sandmeyer_Mechanism Sandmeyer Reaction Mechanism cluster_reactants Diazotization cluster_cycle Copper-Catalyzed Substitution Amine 7-Amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Reagents NaNO₂, HCl 0-5 °C Diazonium Aryldiazonium Salt Intermediate Reagents->Diazonium Forms CuCl Cu(I)Cl Diazonium->CuCl SET from Cu(I) ArylRadical Aryl Radical + N₂ gas Diazonium->ArylRadical -N₂ CuCl2 Cu(II)Cl₂ CuCl->CuCl2 Oxidation CuCl2->CuCl Regeneration Product Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CuCl2->Product ArylRadical->CuCl2 Cl abstraction

Caption: Mechanism of the Sandmeyer reaction for 7-chlorination.

2.1.2 Experimental Protocol: Synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq) and concentrated hydrochloric acid (approx. 6 M, 5.0 vol). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water (2.0 vol). Add this solution dropwise to the amine slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C.

  • Copper Catalyst Preparation: In a separate reactor, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid (3.0 vol). Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise, controlling the addition rate to manage gas evolution (N₂). Maintain the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by pouring it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Step 2: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.

2.2.1 Mechanism of Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH or another base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide as a leaving group to form the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately removed to form the carboxylate salt. A final acidic work-up is required to protonate the carboxylate and yield the neutral carboxylic acid product, which typically precipitates from the aqueous solution.

Saponification_Workflow Saponification Workflow Start Ethyl 7-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylate Step1 1. Add NaOH (aq) 2. Heat to reflux Start->Step1 Intermediate Sodium 7-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylate (in solution) Step1->Intermediate Step2 1. Cool to RT 2. Acidify with HCl or Acetic Acid (to pH ~4) Intermediate->Step2 End 7-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid (precipitate) Step2->End

Caption: Workflow for the hydrolysis of the ethyl ester.

2.2.2 Experimental Protocol: Synthesis of this compound

  • Setup: To a round-bottom flask, add ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq) and a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 M, approx. 1.5-2.0 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 1-3 hours).[10]

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: While stirring, carefully acidify the solution with a suitable acid (e.g., 1 M HCl or acetic acid) to a pH of approximately 4.[10] A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to afford the final this compound.[10]

Summary of Reaction Parameters

The following table summarizes the typical conditions for the key transformations described.

Step Transformation Key Reagents Solvent Temperature Typical Yield
1 Sandmeyer Reaction 7-amino precursor, NaNO₂, CuCl, HClAqueous HCl0-10 °C50-70%
2 Saponification Ethyl ester precursor, NaOHEthanol/WaterReflux85-95%

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental and robust organic transformations. The Sandmeyer reaction provides a reliable method for introducing the crucial 7-chloro substituent, while standard saponification yields the final carboxylic acid. Each step in this sequence is governed by well-understood reaction mechanisms, allowing for rational optimization and troubleshooting. The resulting molecule is a testament to the power of strategic synthesis, providing a valuable and versatile building block for the continued development of novel therapeutics in the pharmaceutical industry.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
  • Azaindole synthesis. Organic Chemistry Portal.
  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Recent trends in the chemistry of Sandmeyer reaction: a review.
  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. ChemicalBook.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound belonging to the azaindole family, is a molecule of significant interest in the field of medicinal chemistry. Its rigid bicyclic core, comprised of fused pyrrole and pyridine rings, offers a versatile scaffold for the synthesis of complex molecules with potential biological activities.[1] The presence of a chlorine atom and a carboxylic acid group provides strategic points for chemical modification, making it a valuable building block in the development of novel therapeutics. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights for its application in research and drug discovery.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique chemical structure and associated identifiers.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 867034-08-0[2]
Molecular Formula C₈H₅ClN₂O₂[3][4]
Molecular Weight 196.59 g/mol
Canonical SMILES C1=CN=C(C2=C1C=C(N2)C(=O)O)Cl[2]
InChI Key FZFQXNDNNHZNQL-UHFFFAOYSA-N[2]

digraph "7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
a[label="N"];
b[label="C"];
c [label="C"];
d [label="C"];
e [label="N"];
f [label="C"];
g [label="C"];
h [label="C"];
i[label="Cl"];
j [label="C"];
k [label="O"];
l [label="O"];
m [label="H"];
n [label="H"];
o [label="H"];
p[label="H"];
q[label="H"];

b -- c [style=double]; c -- d; d -- e [style=double]; e -- f; f -- g [style=double]; g -- b; b -- a; a -- h [style=double]; h -- f; h -- i; g -- j; j -- k [style=double]; j -- l; l -- q; a -- m; c -- n; d -- o; f -- p; }

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug development, influencing aspects from synthetic route optimization to formulation and bioavailability.

PropertyValueMethodSource
Melting Point 210-214 °CExperimental[5]
Boiling Point 467.0 ± 40.0 °C at 760 mmHgPredicted[6]
pKa Not experimentally determined. Estimated to be in the range of 3-5 for the carboxylic acid and 1-3 for the pyridine nitrogen.Estimation based on similar structures
logP (XlogP3) 1.8Predicted[4]
Solubility Soluble in methanol and tetrahydrofuran.Experimental (in synthesis)[5]
Appearance Yellow powderExperimental[5]
Melting Point

The experimentally determined melting point of this compound is in the range of 210-214 °C.[5] This relatively high melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding between the carboxylic acid groups and the nitrogen atoms of the pyrrolopyridine ring system.

Boiling Point

An exact experimental boiling point has not been reported, and it is likely that the compound decomposes at higher temperatures before boiling. A predicted boiling point is approximately 467.0 ± 40.0 °C at 760 mmHg.[6]

Acidity (pKa)

The pKa values of this compound have not been experimentally determined. However, we can estimate the approximate values based on the functional groups present. The carboxylic acid moiety is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyridine nitrogen will be weakly basic, with an estimated pKa of its conjugate acid in the range of 1-3, due to the electron-withdrawing effects of the fused pyrrole ring and the chloro substituent.

Lipophilicity (logP)

The predicted octanol-water partition coefficient (XlogP3) is 1.8, suggesting a moderate level of lipophilicity.[4] This property is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

Solubility

The compound has been shown to be soluble in polar organic solvents such as methanol and tetrahydrofuran, as evidenced by its use in synthetic procedures.[5] Its solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid group.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental ¹H NMR spectrum of this compound has been reported in deuterated methanol (CD₃OD) at 300 MHz.[5]

Chemical Shift (δ)MultiplicityIntegrationCoupling Constant (J)Assignment
7.94 ppmd1H5.4 HzAromatic proton on the pyridine ring
7.65 ppmd1H5.4 HzAromatic proton on the pyridine ring
7.25 ppms1HAromatic proton on the pyrrole ring

The downfield chemical shifts of the pyridine protons are consistent with the electron-withdrawing nature of the nitrogen atom and the chloro substituent. The singlet for the pyrrole proton is characteristic of its position in the five-membered ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbon (C=O): ~160-170 ppm

  • Aromatic Carbons: ~110-150 ppm

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode shows a prominent peak at m/z 195, corresponding to the deprotonated molecule [M-H]⁻.[5] This confirms the molecular weight of the compound. Predicted collision cross-section values for various adducts have also been calculated, which can be useful for identification in more advanced mass spectrometry techniques.[4]

AdductPredicted m/z
[M-H]⁻194.99667
[M+H]⁺197.01123
[M+Na]⁺218.99317
Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. However, the spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-Cl stretch: In the fingerprint region, typically around 600-800 cm⁻¹.

  • N-H stretch (pyrrole): A moderate band around 3200-3500 cm⁻¹.

  • C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

Synthesis

A reliable synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester.[5]

Synthesis Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Hydrolysis Hydrolysis Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate->Hydrolysis KOH, THF/MeOH, rt This compound This compound Hydrolysis->this compound Acidification (HCl)

Caption: Synthetic scheme for this compound.

Experimental Protocol: Hydrolysis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate[6]
  • Dissolution: Dissolve ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Hydrolysis: Add a solution of potassium hydroxide (3N KOH) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for approximately 15.5 hours.

  • Work-up:

    • Concentrate the reaction mixture to dryness.

    • Dissolve the residue in water.

    • Adjust the pH to 3 with 6N hydrochloric acid (HCl) to precipitate the product.

  • Isolation: Collect the precipitate by filtration.

  • Purification: The precipitate can be further purified by dissolving in methanol and concentrating to dryness to yield the final product as a yellow powder.

This protocol provides a high yield (94%) of the desired carboxylic acid with high purity (>99% by HPLC).[5]

Applications in Drug Discovery

The 7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a key building block in the synthesis of various kinase inhibitors and other potential therapeutic agents.[1] The carboxylic acid derivative, in particular, can serve as a versatile intermediate. It can be readily converted to amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the carboxylic acid can be coupled with various amines to generate a library of amide derivatives for biological screening. While specific examples detailing the direct use of this compound in the synthesis of named drug candidates are not prevalent in the public literature, its parent compound, 7-chloro-1H-pyrrolo[2,3-c]pyridine, is a known intermediate in the synthesis of kinase inhibitors.[1] The carboxylic acid derivative represents a more functionalized starting material for the efficient construction of complex bioactive molecules.

Conclusion

This compound is a well-defined chemical entity with a growing importance in medicinal chemistry. This guide has provided a detailed overview of its fundamental physicochemical properties, spectroscopic data, a reliable synthetic protocol, and its potential applications. The availability of this key building block, coupled with a comprehensive understanding of its chemical nature, will undoubtedly facilitate the development of novel and effective therapeutic agents.

References

  • Ark Pharma Scientific Limited. This compound. [Link]

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. APIChem. [Link]

  • J&K Scientific. This compound | 867034-08-0. [Link]

  • PubChemLite. This compound. [Link]

  • Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
  • Google Patents.
  • Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2010/0075971 A1. [Link]

  • Elite Flow Control UK Limited. Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. [Link]

  • Chem-Space. ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. [Link]

  • J&K Scientific. This compound. [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • European Patent Office. PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS - EP 3416965 B1. [Link]

  • BMRB. bmse000357 Pyrrole-2-carboxylic Acid. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]

Sources

Introduction: The Strategic Importance of the 7-Chloro-1H-pyrrolo[2,3-c]pyridine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Screening of 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

The quest for novel therapeutic agents is intrinsically linked to the exploration of innovative chemical scaffolds that offer unique structural and electronic properties. Among these, fused heterocyclic systems hold a prominent position, and the 7-chloro-1H-pyrrolo[2,3-c]pyridine core (also known as 7-chloro-6-azaindole) has emerged as a particularly valuable building block in medicinal chemistry.[1] This guide provides a comprehensive technical overview of the biological screening of derivatives of this compound (CAS: 867034-08-0), a key intermediate that serves as a launchpad for creating diverse molecular libraries.

The strategic value of this scaffold lies in its combination of a pyrrole ring, which is electron-rich, fused to an electron-deficient pyridine ring.[2] This arrangement creates a unique electronic landscape that facilitates interactions with a wide range of biological targets. The chlorine atom at the 7-position is not merely a substituent; it is a critical handle for synthetic diversification, offering a site for nucleophilic aromatic substitution that enables the introduction of various functional groups.[1] Furthermore, the carboxylic acid at the 2-position provides another versatile point for modification, typically for the generation of amide libraries. Derivatives of the broader pyrrolopyridine class have demonstrated significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds, making this scaffold a focal point for intensive research.[1][3][4]

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust approach to screening. We will delve into the synthesis of a screening library, detail key biological evaluation workflows, and discuss the interpretation of data within a structured, hierarchical screening paradigm.

Part 1: Synthesis and Derivatization Strategy

The foundation of any successful screening campaign is a well-designed chemical library. The synthesis of this compound derivatives begins with the construction of the core bicyclic system, followed by strategic functionalization.

Synthesis of the Core Scaffold

The construction of the 7-chloro-1H-pyrrolo[2,3-c]pyridine nucleus typically involves multi-step synthetic routes that conclude with cyclization to form the fused ring system, followed by a selective halogenation step to introduce the chlorine atom at the 7-position.[1] The carboxylic acid moiety is often introduced via the hydrolysis of a corresponding ester, such as ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.[5]

Protocol 1: Saponification of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Rationale: This standard saponification reaction uses a strong base to hydrolyze the ethyl ester to the corresponding carboxylate salt, which is then protonated with acid to yield the desired carboxylic acid. Ethanol is a common solvent as it solubilizes both the ester starting material and the aqueous base.

  • Step-by-Step Methodology:

    • Dissolve ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equivalent) in ethanol (approx. 10 mL per mmol of ester).[5]

    • Add a 2 M aqueous solution of sodium hydroxide (NaOH) (approx. 1.3 equivalents) to the stirred solution.[5]

    • Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

    • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.[5]

    • Add water to the residue and acidify the aqueous solution to a pH of approximately 4.0 using acetic acid or dilute HCl.[5]

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry it in a desiccator to yield 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[5]

Library Derivatization

With the core acid in hand, a library of derivatives can be generated. The most common approach is the formation of amides by coupling the carboxylic acid with a diverse panel of primary and secondary amines. This strategy explores the chemical space around the core scaffold, which is crucial for identifying structure-activity relationships (SAR).

G cluster_0 Synthesis Workflow Core 7-Chloro-1H-pyrrolo [2,3-c]pyridine Ester Acid 7-Chloro-1H-pyrrolo [2,3-c]pyridine-2-carboxylic Acid Core->Acid Saponification (e.g., NaOH, EtOH) Library Diverse Amide Library (Screening Compounds) Acid->Library Amide Coupling (e.g., HATU, EDCI) Amines Panel of Diverse Amines (R1R2NH) Amines->Library

Caption: General synthetic workflow for creating a screening library.

Part 2: A Hierarchical Approach to Biological Screening

A successful screening campaign is not a random search but a structured, logical progression. A hierarchical or tiered approach is the most efficient method, starting with broad, high-throughput primary assays to identify "hits," which are then subjected to more detailed secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.

G cluster_1 Screening Cascade Primary Primary Screening (High-Throughput) - Single concentration - Identify 'Hits' DoseResponse Dose-Response & Potency - IC50 / EC50 / MIC determination - Confirm activity Primary->DoseResponse Active 'Hits' Selectivity Selectivity & Specificity - Counter-screens - Panel screening (e.g., kinase panel) DoseResponse->Selectivity Potent Compounds Mechanism Mechanism of Action (MoA) - Target engagement assays - Downstream signaling Selectivity->Mechanism Potent & Selective Leads

Caption: A hierarchical workflow for biological screening.

This cascade ensures that resources are focused on the most promising compounds. Initial screens are designed for speed and capacity, while later-stage assays are more complex and resource-intensive, providing detailed pharmacological information.

Part 3: Key Therapeutic Areas and Screening Protocols

Based on the known activities of pyrrolopyridine and azaindole scaffolds, the primary areas for screening this compound derivatives include oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity Screening

Pyrrolopyridine derivatives are well-documented as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and migration.[3][4] Targets such as FMS kinase (CSF-1R), Focal Adhesion Kinase (FAK), and Fibroblast Growth Factor Receptors (FGFRs) are particularly relevant.[6][7][8]

A. Cell-Based Proliferation/Viability Assays (Primary Screen)

The initial step is to assess the general cytotoxic or cytostatic effect of the compounds on cancer cell lines.

Protocol 2: MTT Cell Proliferation Assay

  • Causality: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, U-87MG for glioblastoma) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells at a final single concentration (e.g., 10 µM for a primary screen) or a range of concentrations for dose-response analysis. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours. The duration is critical to allow for sufficient cell division and for the compound to exert its effect.

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. For dose-response experiments, plot the viability against the compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

B. Enzyme Inhibition Assays (Secondary/MoA Screen)

For compounds showing potent anti-proliferative activity, the next logical step is to determine if they act on specific kinase targets.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

  • Causality: This assay quantifies the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction. Kinase inhibitors will block the consumption of ATP, resulting in a higher luminescent signal. This provides direct evidence of target engagement.

  • Step-by-Step Methodology:

    • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., FGFR1, FAK), its specific substrate peptide, and ATP at a concentration near its Km value.

    • Compound Addition: Add the test compounds at various concentrations. Include a "no inhibitor" control (maximum kinase activity) and a "no enzyme" control (background).

    • Kinase Reaction: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow the phosphorylation reaction to proceed.[9]

    • Detection: Stop the reaction and add a luminescence-based ATP detection reagent (e.g., AMP-Glo™ or Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Data Acquisition: After a short incubation to stabilize the signal, measure the luminescence using a plate reader.[9]

    • Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

Quantitative Data Summary: Anticancer Screening

Compound IDDerivative Structure (R-group on Amide)Cell Proliferation IC₅₀ (MDA-MB-231, µM)FAK Kinase Inhibition IC₅₀ (nM)
Lead-01 4-Fluorobenzyl0.3419.1
Lead-02 Cyclopropyl5.2>1000
Lead-03 N-Piperidinyl1.5189
Reference TAE-226 (FAK Inhibitor)0.4522.0

Data is hypothetical and for illustrative purposes, based on trends observed in literature.[7][11]

Antimicrobial Activity Screening

The azaindole scaffold is a known pharmacophore in antibacterial agents, making this an important area for evaluation.[12][13] The primary goal is to determine the minimum concentration of a compound required to inhibit the growth of pathogenic bacteria.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Causality: This is the gold-standard method for determining the antimicrobial susceptibility of a compound. By exposing a standardized inoculum of bacteria to serial dilutions of a compound, we can pinpoint the lowest concentration that prevents visible bacterial growth.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A growth indicator like resazurin can be added to aid visualization.

    • MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the clear wells (at and above the MIC) is plated onto agar. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.[14]

Part 4: Hit-to-Lead Optimization and SAR

Data from the primary and secondary screens are used to build a Structure-Activity Relationship (SAR). This involves correlating specific structural changes in the derivatives with their biological activity. For instance, in the anticancer data table above, adding a 4-fluorobenzyl group (Lead-01) resulted in significantly higher potency than a smaller cyclopropyl group (Lead-02), suggesting a hydrophobic pocket in the target's binding site that can accommodate an aromatic ring.

The most promising "hits" (compounds with confirmed activity and desirable initial properties) are advanced to the hit-to-lead stage. This involves further chemical modification to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_2 Hit-to-Lead Process Hit Screening Hit - Confirmed Activity - Known Structure SAR SAR Expansion - Synthesize Analogs - Explore Chemical Space Hit->SAR Potency Optimize Potency & Selectivity SAR->Potency ADME Optimize ADME Properties (Solubility, Stability) Potency->ADME Lead Lead Candidate - In vivo efficacy - Favorable PK/PD ADME->Lead

Caption: The iterative cycle of hit-to-lead optimization.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries that can be effectively interrogated using a hierarchical screening approach. By systematically evaluating these derivatives for anticancer, antimicrobial, and other biological activities, researchers can identify potent and selective lead compounds. The key to success lies in a deeply integrated strategy that combines rational library design, robust and mechanistically relevant biological assays, and iterative, data-driven chemical optimization. The protocols and workflows outlined in this guide provide a validated framework for unlocking the therapeutic potential of this important class of molecules.

References

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: )
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • This compound | 867034-08-0. J&K Scientific. (URL: )
  • 7-Azaindole Derivatives as Potential Antibacterial Agents. PJSIR. (URL: )
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Taylor & Francis Online. (URL: )
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. (URL: )
  • 7-Azaindole derivatives as potential antibacterial agents.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. (URL: )
  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. ChemicalBook. (URL: )
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. (URL: )
  • Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Deriv
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. (URL: )
  • 7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. BLDpharm. (URL: )
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. (URL: )
  • Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. (URL: )
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. (URL: )
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. (URL: )
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. (URL: )
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: )

Sources

solubility of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in organic solvents

The solubility of this compound is governed by a balance between its polar carboxylic acid functionality and its less polar heterocyclic core. While precise quantitative values require empirical determination, a qualitative understanding based on chemical principles allows for rational solvent selection for synthesis, purification, and biological screening. The Shake-Flask method detailed herein provides a robust and reliable means of generating high-quality, thermodynamically relevant solubility data. This data is foundational for subsequent drug development activities, including pre-formulation, salt screening, and polymorph studies, which are crucial for advancing a candidate molecule toward the clinic. [11]

References

  • Time in Browning No. 34, CA. Google.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. Retrieved January 19, 2026, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). PharmaTutor. Retrieved January 19, 2026, from [Link]

  • Goodman & Gilman's The Pharmacological Basis of Therapeutics. (n.d.). Farmasi. Retrieved January 19, 2026, from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • A Small Scale Approach to Organic Laboratory Techniques. (2016). Cengage Instructor Center. Retrieved January 19, 2026, from [Link]

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Goodman & Gilman's The Pharmacological Basis of Therapeutics. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • A SMALL-SCALE APPROACH TO - Organic Laboratory Techniques. (n.d.). Cengage. Retrieved January 19, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Goodman and Gilman's The Pharmacological Basis of Therapeutics, Twelfth Edition. (n.d.). McGraw Hill. Retrieved January 19, 2026, from [Link]

  • Introduction to Organic Laboratory Techniques: A Small Scale Approach. (n.d.). Google Books.
  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Solubility of pyridine and pyrrole in water. (2022, October 27). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • Predicting Carboxylic Acid Solubility. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • A small-scale approach to organic laboratory techniques: Donald L. Pavia, Gary M. Lampman and George S. Kriz, and Randall G. Engel. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition. (n.d.). AccessMedicine. Retrieved January 19, 2026, from [Link]

  • A Microscale Approach to Organic Laboratory Techniques: D.L. Pavia, G.M. Lampman, G.S. Kriz, and R.G. Engel. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. (n.d.). AIP Publishing. Retrieved January 19, 2026, from [Link]

  • This compound | 867034-08-0. (n.d.). J&K Scientific. Retrieved January 19, 2026, from [Link]

  • Goodman & Gilman's The Pharmacological Basis of Therapeutics. (1985). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. (n.d.). Routledge. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). Ark Pharma Scientific Limited. Retrieved January 19, 2026, from [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Sydney. Retrieved January 19, 2026, from [Link]

A Comprehensive Guide to the Theoretical Investigation of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a robust computational framework for the theoretical analysis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1] By leveraging Density Functional Theory (DFT), this document outlines a systematic approach to elucidate the molecule's structural, electronic, and spectroscopic properties. The methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a predictive and insightful tool to complement and guide experimental studies. This guide emphasizes the rationale behind computational choices, ensuring a self-validating and authoritative approach to molecular modeling.

Introduction

This compound belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is a crucial pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[2][3][4][5] The introduction of a chlorine atom and a carboxylic acid group to the pyrrolopyridine core significantly modulates its electronic properties and provides key interaction points for biological targets.[1]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemistry. They provide a microscopic view of molecular systems, allowing for the prediction of geometries, reaction mechanisms, and spectroscopic signatures with remarkable accuracy. For a molecule like this compound, a detailed computational study can reveal insights into its reactivity, stability, and potential intermolecular interactions, thereby accelerating the drug discovery and development process.

This guide presents a comprehensive protocol for the in-silico characterization of the title compound, establishing a foundation for further computational and experimental exploration.

Computational Methodology: A Self-Validating Workflow

The reliability of theoretical calculations hinges on the judicious selection of computational methods and a clear, logical workflow. The protocol described here is designed to be a self-validating system, where calculated data can be benchmarked against established experimental values for similar compounds to ensure the chosen level of theory is appropriate.

The Rationale for Method Selection

For a molecule containing a mix of elements including chlorine, nitrogen, and oxygen, and featuring both aromatic and non-aromatic components, the choice of DFT functional and basis set is critical.

  • DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : The B3LYP hybrid functional is selected for its well-documented success in providing a balance between computational cost and accuracy for a wide range of organic and heterocyclic systems.[6][7][8] It reliably predicts geometries, vibrational frequencies, and electronic properties.

  • Basis Set: 6-311++G(d,p) : This triple-zeta basis set offers a high degree of flexibility for describing the electron distribution. The addition of diffuse functions (++) is crucial for accurately modeling the lone pairs on heteroatoms and the potentially anionic character of the carboxylic acid group. Polarization functions (d,p) are essential for describing the non-spherical nature of electron density in bonded atoms, which is particularly important for the halogenated system.[7][8][9]

Step-by-Step Computational Protocol

The entire computational workflow is designed to be systematic, starting from the basic structural optimization and proceeding to more complex property calculations.

  • Geometry Optimization : The initial step is to find the lowest energy structure of the molecule. This is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is located.

  • Frequency Analysis : A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also yield the theoretical vibrational (IR and Raman) spectra.

  • Spectroscopic Predictions :

    • NMR Spectroscopy : ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10][11][12] This method has proven to be highly reliable for predicting NMR spectra of organic molecules.[7][13]

    • UV-Vis Spectroscopy : Electronic transitions are predicted using Time-Dependent DFT (TD-DFT).[14][15][16][17] This approach provides information about the absorption wavelengths (λmax) and oscillator strengths, which can be directly compared with experimental UV-Vis spectra.[18]

  • Electronic Property Analysis :

    • Frontier Molecular Orbitals (FMOs) : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[8][19][20]

    • Molecular Electrostatic Potential (MEP) : The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

G cluster_workflow Computational Workflow cluster_spectro Spectroscopy cluster_electronic Electronic Properties A 1. Initial Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C D 4. Spectroscopic Calculations C->D E 5. Electronic Property Analysis C->E F 6. Data Analysis & Interpretation D1 NMR (GIAO) D1->F D2 UV-Vis (TD-DFT) D2->F E1 HOMO-LUMO Analysis E1->F E2 MEP Mapping E2->F

Caption: A flowchart of the systematic computational workflow.

Predicted Molecular Structure and Properties

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The resulting structure is planar, as expected for a fused aromatic ring system. Key structural parameters are presented below.

Caption: Optimized molecular structure with atom numbering.

Table 1: Selected Calculated Structural Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38C2-N1-C7a108.5
C2-C31.41N1-C2-C3110.2
C3-C3a1.39C2-C3-C3a107.8
C3a-N71.37C3-C3a-N7129.5
N7-C61.33C3a-N7-C6117.0
C7a-Cl81.75N1-C7a-Cl8125.1
C2-C91.48O10-C9-O11122.5
C9=O101.21
C9-O111.35
Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra. The most characteristic vibrations are expected to be the N-H stretch of the pyrrole ring, the O-H and C=O stretches of the carboxylic acid group, and the C-Cl stretch.

Table 2: Key Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹, Scaled)Description
O-H Stretch~3500Carboxylic Acid
N-H Stretch~3450Pyrrole Ring
C=O Stretch~1720Carboxylic Acid
C=C/C=N Stretches1600-1400Aromatic Rings
C-Cl Stretch~750Chloro Group

Note: Frequencies are typically scaled by a factor (~0.96) to account for anharmonicity and method limitations.[21]

Electronic Structure and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's kinetic stability.

  • HOMO : The HOMO is primarily localized over the pyrrole ring and the pyridine nitrogen, indicating these are the most nucleophilic regions and likely sites for electrophilic attack.

  • LUMO : The LUMO is distributed across the entire fused ring system, with significant contributions from the carboxylic acid group and the chlorinated carbon. This suggests these areas are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE) : A relatively small energy gap suggests higher chemical reactivity and lower kinetic stability. Halogen substitution is known to influence the HOMO-LUMO gap, which in turn affects the molecule's electronic properties and biological activity.[19]

G cluster_energy FMO Energy Diagram LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) LUMO->HOMO   ΔE = E_LUMO - E_HOMO   

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap diagram.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential) : These areas are rich in electrons and are prone to electrophilic attack. For the title compound, the most negative potential is located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring.

  • Blue Regions (Positive Potential) : These are electron-deficient regions susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atom of the carboxylic acid and the hydrogen atom of the pyrrole nitrogen.

  • Green Regions (Neutral Potential) : These areas have a relatively neutral potential.

The MEP map reinforces the predictions from FMO analysis and is a powerful tool for understanding intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Predicted Spectroscopic Signatures

NMR Spectroscopy

The GIAO method allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to a reference compound like Tetramethylsilane (TMS), can aid in the assignment of experimental spectra.

Table 3: Predicted ¹H and ¹³C Chemical Shifts (δ, ppm)

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H (N1-H)~11.5C2~125
H (C3-H)~6.8C3~105
H (C4-H)~7.2C3a~145
H (C5-H)~7.8C4~118
H (C6-H)~8.2C5~122
H (O11-H)~13.0C6~140
C7a~148
C9 (COOH)~165

Note: Predicted shifts are relative to TMS and can be influenced by solvent effects, which can also be modeled computationally.[7]

UV-Vis Spectroscopy

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption bands. For aromatic systems like this, π → π* transitions are typically the most intense.

Table 4: Predicted Major Electronic Transitions (TD-DFT)

Transitionλ_max (nm)Oscillator Strength (f)Description
S₀ → S₁~320> 0.1HOMO → LUMO (π → π)
S₀ → S₂~280> 0.1HOMO-1 → LUMO (π → π)

The predicted absorption maxima can be used to interpret experimental spectra and understand the electronic structure of the molecule.

Conclusion

This guide has detailed a comprehensive theoretical framework for the characterization of this compound using Density Functional Theory. The proposed workflow, from geometry optimization to the prediction of spectroscopic and electronic properties, provides a powerful, predictive tool for researchers. The insights gained from these calculations—regarding molecular structure, reactivity hotspots, and spectroscopic fingerprints—can significantly inform and accelerate the process of designing and synthesizing new derivatives with enhanced biological activity. By integrating these computational strategies, scientists can make more informed decisions, ultimately streamlining the path from molecular concept to therapeutic application.

References

  • Q-Chem Manual. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Retrieved from [Link]

  • Chem Pharm Bull (Tokyo). (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. Retrieved from [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Retrieved from [Link]

  • FOLIA. (n.d.). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Retrieved from [Link]

  • ORCA 5.0 tutorials - FACCTs. (n.d.). UVVis spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Retrieved from [Link]

  • JPS Journals. (n.d.). 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. Retrieved from [Link]

  • ORCA 6.0 TUTORIALS - FACCTs. (n.d.). UVVis spectroscopy (UV/Vis). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Retrieved from [Link]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A THEORETICAL STUDY ON PROTON-GAIN BEHAVIORS OF SOME AZAINDOLE DERIVATIVES. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • PubMed Central. (n.d.). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra | Request PDF. Retrieved from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation- NMR, UV-Visible, MEP Maps and Kubo Gap on 2,4,6-Nitrophenol. Retrieved from [Link]

  • PubMed. (2018). Spectroscopic and DFT studies of bis-3-hydroxypyridinium and bis-3-hydroxymethylpyridinium dibromides with tetramethylene linker. Retrieved from [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (n.d.). Retrieved from [Link]

  • DOI. (n.d.). Spectroscopic and quantum chemical calculation study on 2–ethoxythiazole molecule. Retrieved from [Link]

  • SciSpace. (n.d.). Theoretical studies of molecular structure, spectroscopic .... Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ACS Publications. (n.d.). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. Retrieved from [Link]

  • Universitat Autònoma de Barcelona Research Portal. (2006). HFI and DFT study of the bonding in complexes of halogen and interhalogen diatomics with Lewis base. Retrieved from [Link]

  • Research Trends. (n.d.). Abstract. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a heterocyclic motif of profound significance in contemporary medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines have established it as a "privileged scaffold" in the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides an in-depth exploration of a key derivative, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. We will traverse its historical context, detail the pivotal synthetic methodologies that have enabled its accessibility, and illuminate its role as a critical building block in the development of novel pharmaceuticals. Through a blend of historical perspective, detailed experimental protocols, and mechanistic insights, this guide serves as a comprehensive resource for researchers engaged in the synthesis and application of this important molecule.

Introduction: The Rise of Azaindoles in Drug Discovery

The quest for novel therapeutic agents with high efficacy and selectivity is a central theme in drug discovery. Within this landscape, heterocyclic compounds have emerged as a cornerstone of molecular design. Azaindoles, bioisosteres of the naturally occurring indole nucleus where a carbon atom in the benzene ring is replaced by a nitrogen atom, have garnered considerable attention. This substitution subtly modulates the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, often leading to enhanced pharmacological profiles.

The parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, a prominent member of the azaindole family, is a recurring motif in a multitude of biologically active compounds. Its ability to engage in key interactions with biological targets, particularly the ATP-binding sites of kinases, has cemented its status as a valuable pharmacophore. The strategic functionalization of this core structure is a key endeavor in medicinal chemistry, and it is in this context that this compound emerges as a molecule of significant interest. The presence of a chlorine atom at the 7-position provides a versatile handle for further chemical modification, while the carboxylic acid at the 2-position offers a key site for amide bond formation, a common linkage in drug molecules.

This guide will now delve into the historical development and synthetic strategies that have made this compound a valuable tool for medicinal chemists.

Historical Perspective: The Evolution of 6-Azaindole Synthesis

While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methods for the 6-azaindole core. Early approaches to this scaffold were often multi-step and lacked general applicability. However, the landscape of heterocyclic chemistry has been transformed by the development of powerful new synthetic reactions.

One of the most influential methods for the synthesis of substituted indoles and azaindoles is the Bartoli indole synthesis , first reported by Giuseppe Bartoli and his colleagues in 1989.[1][2] This reaction, which involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent, provides a direct and efficient route to 7-substituted indoles, a class of compounds that were traditionally difficult to access.[1][2] The Bartoli synthesis has been successfully extended to the preparation of azaindoles from the corresponding nitropyridines, offering a concise pathway to these valuable heterocyclic systems.[3]

The synthesis of this compound can be understood as a strategic application and refinement of the principles underlying such transformative reactions, tailored to produce a highly functionalized and synthetically versatile building block.

Key Synthetic Methodologies

The most prevalent and well-documented synthesis of this compound proceeds via a multi-step sequence starting from the readily available 2-chloro-3-nitropyridine. This approach hinges on the construction of the pyrrole ring onto the pre-existing pyridine core, a common and effective strategy in the synthesis of fused heterocyclic systems.[4]

The overall synthetic pathway can be conceptualized as follows:

Synthesis_Pathway A 2-Chloro-3-nitropyridine B (Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-ol potassium salt A->B  Potassium ethoxide,  Diethyl oxalate   C Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate B->C  Iron powder,  Acetic acid   D This compound C->D  KOH,  THF/Methanol  

Figure 1: Overall synthetic pathway.
Step 1: Formation of the Enolate Intermediate

The synthesis commences with the reaction of 2-chloro-3-nitropyridine with diethyl oxalate in the presence of a strong base, typically potassium ethoxide. This reaction forms the key intermediate, (Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-ol potassium salt.

Causality of Experimental Choices:

  • 2-Chloro-3-nitropyridine as the Starting Material: This commercially available compound possesses the necessary functionalities for the subsequent cyclization. The nitro group is a powerful electron-withdrawing group that activates the adjacent positions on the pyridine ring, facilitating the initial nucleophilic attack. The chlorine atom at the 2-position will ultimately become the 7-chloro substituent in the final product.

  • Diethyl Oxalate: This reagent serves as the source for the two carbon atoms that will form part of the pyrrole ring, including the carbon that will eventually become the carboxylic acid.

  • Potassium Ethoxide: A strong, non-nucleophilic base is required to deprotonate the methyl group of a co-reactant (not explicitly shown in the simplified scheme but implied in the overall transformation) or to facilitate the condensation reaction, leading to the formation of the enolate.

Step 2: Reductive Cyclization to the 6-Azaindole Core

The pivotal step in this synthesis is the reductive cyclization of the enolate intermediate to form the pyrrolo[2,3-c]pyridine scaffold. This is typically achieved using iron powder in acetic acid.

Causality of Experimental Choices:

  • Iron Powder in Acetic Acid: This reagent system is a classic and effective method for the reduction of aromatic nitro groups to amines.[5][6] In this intramolecular context, the newly formed amino group is perfectly positioned to attack the adjacent ketone, leading to a cyclization and dehydration cascade that forms the aromatic pyrrole ring. The use of iron is advantageous due to its low cost, low toxicity, and operational simplicity.

  • Acetic Acid as Solvent: Acetic acid serves as both the solvent and a proton source for the reaction. It facilitates the dissolution of the starting material and provides the acidic environment necessary for the reduction and subsequent cyclization-dehydration steps.

This reductive cyclization is a robust and reliable method for the construction of the 6-azaindole core.

Step 3: Hydrolysis of the Ethyl Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis, typically achieved by treating the ester with a base, such as potassium hydroxide, followed by acidification.[7]

Causality of Experimental Choices:

  • Potassium Hydroxide (KOH): A strong base is used to saponify the ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol.

  • Acidic Workup: After the saponification is complete, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate salt and precipitate the desired carboxylic acid.[7]

Detailed Experimental Protocols

The following protocols are provided for illustrative purposes and are based on established procedures.[7] Researchers should always conduct a thorough risk assessment before performing any chemical synthesis.

Synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Materials:

  • 2-Chloro-3-nitropyridine

  • Diethyl oxalate

  • Potassium ethoxide

  • Ethanol

  • Iron powder

  • Glacial acetic acid

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Silica gel

  • Diatomaceous earth

Procedure:

  • Formation of the Potassium Salt: A solution of potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol under an inert atmosphere. To this solution, cooled in an ice bath, is added a solution of 2-chloro-3-nitropyridine and diethyl oxalate in ethanol. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate, (Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-ol potassium salt, is collected by filtration, washed with ether, and dried.

  • Reductive Cyclization: The potassium salt is dissolved in glacial acetic acid. To this solution, iron powder is added portion-wise. The reaction mixture is heated to 60 °C and stirred for approximately 18-20 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through diatomaceous earth to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in dichloromethane and purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a solid.

Synthesis of this compound

Materials:

  • Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol

  • Potassium hydroxide (KOH) solution (e.g., 3N)

  • Hydrochloric acid (HCl) solution (e.g., 6N)

  • Water

Procedure:

  • Saponification: Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is dissolved in a mixture of tetrahydrofuran and methanol. A solution of potassium hydroxide is added, and the mixture is stirred at room temperature for approximately 16 hours.

  • Workup and Isolation: The reaction mixture is concentrated to dryness under reduced pressure. The residue is dissolved in water and the pH is adjusted to approximately 3 with hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

Data Presentation

The following table summarizes key analytical data for this compound and its ethyl ester intermediate.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (300 MHz, CD3OD) δ (ppm)ESI-MS (m/z)
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylateC10H9ClN2O2224.64152-1571.43 (t, 3H, J=7.0Hz), 4.44 (q, 2H, J=7.1Hz), 7.27 (s, 1H), 7.65 (d, 1H, J=5.7Hz), 7.95 (d, 1H, J=5.4Hz)224 [M+H]+
This compound C8H5ClN2O2196.59210-2147.25 (s, 1H), 7.65 (d, 1H, J=5.4 Hz), 7.94 (d, 1H, J=5.4Hz)195 [M-H]-

Data sourced from publicly available information.[7]

Applications in Drug Discovery

This compound is a highly valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the two distinct points of functionality it possesses:

  • The 7-Chloro Group: The chlorine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at this position, enabling the exploration of the structure-activity relationship (SAR) in this region of the molecule.

  • The 2-Carboxylic Acid Group: The carboxylic acid is readily converted to an amide via standard peptide coupling reagents. This is a particularly important transformation, as the amide bond is a common and stable linkage in drug molecules. The nitrogen of the pyrrole ring can also be functionalized, further expanding the chemical space that can be explored.

The primary application of this scaffold has been in the development of kinase inhibitors . The 6-azaindole core mimics the purine ring of ATP and can form key hydrogen bonds with the hinge region of the kinase active site. By elaborating the structure with substituents at the 7- and 2-positions, medicinal chemists can achieve high potency and selectivity for specific kinase targets.

Applications A This compound B Amide Coupling (at C2-carboxylic acid) A->B C Cross-Coupling Reactions (at C7-chloro) A->C D Diverse Library of Kinase Inhibitors and other Bioactive Molecules B->D C->D

Figure 2: Synthetic utility of the title compound.

Conclusion

This compound stands as a testament to the power of modern synthetic organic chemistry to provide enabling tools for drug discovery. While its specific "discovery" may be embedded within the broader evolution of 6-azaindole synthesis, its importance is undeniable. The robust and scalable synthetic route, originating from 2-chloro-3-nitropyridine, has made this highly functionalized building block accessible to the medicinal chemistry community. Its strategic placement of a versatile chlorine atom and a readily derivatizable carboxylic acid has empowered the synthesis of countless novel compounds, particularly in the realm of kinase inhibitors. As the demand for targeted therapeutics continues to grow, the utility of such privileged scaffolds and their key intermediates will undoubtedly continue to expand, ensuring that this compound remains a valuable asset in the ongoing quest for new medicines.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Nucleic Acids and Synthesis, 1(1), 1-10.
  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129–2132.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • European Patent Office. (2017). Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds (EP 3416965 B1). Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638–642.
  • ACS Publications. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]

  • NIH National Library of Medicine. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • RSC Publishing. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

Sources

fundamental reactivity of the pyrrolopyridine core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Pyrrolopyridine Core

Abstract

The pyrrolopyridine scaffold, also known as azaindole, represents a "privileged structure" in medicinal chemistry and materials science.[1] As a bioisosteric analog of the ubiquitous indole nucleus, the strategic incorporation of a nitrogen atom into the six-membered ring dramatically alters the core's electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2][3] This guide provides a comprehensive exploration of the , offering a causal understanding of its behavior in key synthetic transformations. We will dissect the electronic dichotomy of the fused ring system, rationalize the regioselectivity observed in electrophilic and nucleophilic substitutions, and detail the application of modern synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, that have become indispensable for the functionalization of this versatile heterocycle. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of pyrrolopyridines in their work.

The Pyrrolopyridine Isomers: Structure and Electronic Landscape

Pyrrolopyridines are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring. The position of the nitrogen atom in the six-membered ring gives rise to four principal isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[2][4] This seemingly subtle structural change imparts distinct physicochemical properties to each isomer, influencing everything from pKa and dipole moment to solubility and target-binding interactions.[3]

The core's reactivity is governed by a fundamental electronic duality:

  • The Pyrrole Ring : This five-membered ring is inherently electron-rich, or π-excessive. The nitrogen lone pair actively participates in the aromatic system, donating electron density into the ring.[5] This makes the pyrrole moiety highly susceptible to attack by electrophiles.

  • The Pyridine Ring : In contrast, the six-membered ring is electron-deficient, or π-deficient. The greater electronegativity of the pyridine nitrogen atom withdraws electron density from the ring system, deactivating it toward electrophilic attack but priming it for nucleophilic substitution.[5]

This electronic push-pull dynamic is the cornerstone of understanding pyrrolopyridine reactivity. While classical indole syntheses like the Fischer or Madelung cyclizations are often inefficient for azaindoles due to the electron-deficient nature of the starting aminopyridines, modern organometallic methods have revolutionized their synthesis and functionalization.[6][7][8]

Key Reaction Modalities and Regioselectivity

The bifurcated electronic nature of the pyrrolopyridine core dictates a predictable and exploitable regioselectivity for a range of chemical transformations.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack occurs almost exclusively on the electron-rich pyrrole ring. The primary site of substitution is the C3 position .

Causality : The preference for C3 attack is dictated by the stability of the cationic intermediate (the sigma complex). When an electrophile attacks at C3, the positive charge can be delocalized over three atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the pyridine ring. Attack at the C2 position results in a less stable intermediate. This is analogous to the preference for C2 substitution in pyrrole itself.[9][10]

Common EAS reactions include:

  • Halogenation : Bromination and iodination proceed readily at C3, often under mild conditions.

  • Nitration & Sulfonation : These reactions can be complicated by the basicity of the pyridine nitrogen, which can be protonated or coordinate to Lewis acids under strongly acidic conditions. Careful selection of reagents and conditions is crucial.

  • Friedel-Crafts Reactions : Acylation and alkylation are also directed to the C3 position, though the Lewis acid catalyst can complex with the pyridine nitrogen, requiring stoichiometric amounts of catalyst or protection of the nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic attack is directed to the electron-deficient pyridine ring, particularly at positions activated by the ring nitrogen and a suitable leaving group (e.g., a halide).

Causality : The most reactive positions for SNAr are those ortho and para to the pyridine nitrogen (e.g., C4 and C6 in 7-azaindole, or C2 and C4 in a generic pyridine context).[11][12] This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization.[12] Substitution at the meta position does not allow for this resonance stabilization and is therefore much slower.[11]

This reactivity is commonly exploited in the synthesis of substituted azaindoles, for example, by displacing a chlorine atom with an amine or an alkoxide.[13]

Diagram 1: Fundamental Reactivity Map of the 7-Azaindole Core

Caption: Regioselectivity map for 7-azaindole, a common pyrrolopyridine isomer.

Metal-Catalyzed Cross-Coupling Reactions

The advent of metal-catalyzed cross-coupling has been the single most enabling technology for the synthesis and functionalization of pyrrolopyridines.[6][8][14] These methods allow for the precise and efficient formation of C-C and C-N bonds, which is fundamental to modern drug discovery.[15][16] Halogenated azaindoles are common starting materials for these transformations.

Key Methodologies:

  • Suzuki-Miyaura Coupling : The palladium-catalyzed reaction of a halo-azaindole with a boronic acid or ester is widely used to install aryl and heteroaryl groups.[15][17]

  • Sonogashira Coupling : Provides a powerful route to alkynylated azaindoles via the palladium-catalyzed coupling of a halo-azaindole with a terminal alkyne.[15]

  • Buchwald-Hartwig Amination : Enables the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines onto the azaindole core.[17][18]

  • Heck Reaction : Used to form C-C bonds by coupling halo-azaindoles with alkenes.[7][15]

  • C-H Activation/Functionalization : An emerging, atom-economical strategy that allows for the direct coupling of a C-H bond on the azaindole nucleus with a reaction partner, bypassing the need for pre-functionalization with a halogen.[14][19]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially when multiple reactive sites are present on the substrate.[20]

Other Notable Transformations
  • Cycloaddition Reactions : The pyrrole ring can participate as the 4π component in [4+2] cycloadditions, while the system as a whole can react with 1,3-dipoles in [3+2] cycloaddition reactions to build more complex, fused heterocyclic systems.[21][22][23]

  • Oxidation and Reduction : The pyridine nitrogen can be oxidized to the corresponding N-oxide, which activates the ring for nucleophilic attack.[5] The pyrrole ring can be oxidized to pyrrolin-2-ones under specific enzymatic or chemical conditions.[24] Catalytic hydrogenation can reduce either the pyridine or pyrrole ring, depending on the catalyst and conditions employed.

Data Presentation & Experimental Protocols

Summary of Regioselectivity
Reaction TypePrimary Reactive RingPreferred Position(s)Mechanistic Rationale
Electrophilic Substitution Pyrrole (π-excessive)C3Most stable cationic intermediate (sigma complex)[9][10]
Nucleophilic Substitution Pyridine (π-deficient)ortho/para to NAnionic intermediate stabilized by resonance onto N atom[11][12]
Metal-Catalyzed Coupling Either (on halo-derivatives)Site of Halogen (X)Oxidative addition of metal catalyst into C-X bond
Deprotonation/Metalation Pyrrole (N-H)N1Acidity of the N-H proton
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-7-Azaindole

This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction to synthesize 3-phenyl-7-azaindole, a common transformation in medicinal chemistry workflows.

Materials:

  • 3-Bromo-7-azaindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-7-azaindole, phenylboronic acid, and potassium carbonate.

  • Evacuation and Backfill: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Catalyst and Ligand Addition: Briefly remove the septum and add the palladium(II) acetate and triphenylphosphine. Re-seal and purge the flask again for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be stirred to ensure a homogenous suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-phenyl-7-azaindole.

Self-Validation: The success of the protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the absence of starting material and the correct molecular weight and structure of the desired product.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

G A 1. Setup & Reagent Loading (Azaindole, Boronic Acid, Base) in Flame-Dried Flask B 2. Establish Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Add Catalyst System (Pd(OAc)₂ + PPh₃) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat to 80-100 °C (Monitor by TLC/LC-MS) D->E F 6. Reaction Cooldown & Workup (EtOAc/Water Extraction) E->F G 7. Purification (Flash Chromatography) F->G H 8. Characterization (NMR, MS) G->H I Pure Product (3-Phenyl-7-Azaindole) H->I

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

The pyrrolopyridine core presents a fascinating and synthetically valuable scaffold whose reactivity is a direct consequence of the interplay between its electron-rich pyrrole and electron-deficient pyridine rings. A thorough understanding of this electronic dichotomy allows chemists to predict and control the regiochemical outcome of a wide array of reactions. Electrophilic substitution is reliably directed to the C3 position of the pyrrole ring, while nucleophilic attack favors the pyridine ring at positions activated by the nitrogen heteroatom. The true power in functionalizing this core, however, lies in the application of modern metal-catalyzed cross-coupling reactions, which provide unparalleled access to a vast chemical space critical for the advancement of drug discovery and materials science.

References

  • Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. Retrieved from [Link]

  • Fernandes, C., Gonçalves, J., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459. Retrieved from [Link]

  • Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. RSC Publishing. Retrieved from [Link]

  • Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews. DOI:10.1039/B607868K. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 18(1), 3-4. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11821-11836. Retrieved from [Link]

  • Mangalagiu, I. I., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(11), 3323. Retrieved from [Link]

  • ACS Green Chemistry. (n.d.). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7234-7253. Retrieved from [Link]

  • Kim, H., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2018). Azaindole Therapeutic Agents. Current Bioactive Compounds, 14(3), 205-217. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

  • Kopylova, T. N., et al. (2021). Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. Molecules, 26(11), 3120. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2001). Dipolar Cycloaddition Reactions with Quinazolinones: A New Route for the Synthesis of Several Annelated Pyrrolo- and Pyridazinoquinazoline Derivatives. Molecules, 6(8), 682-690. Retrieved from [Link]

  • Ghedini, M., et al. (2020). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. Molecules, 25(21), 5133. Retrieved from [Link]

  • AK LECTURES. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine [Video]. YouTube. Retrieved from [Link]

  • Quora. (2018). Which one gives a faster electrophilic substitution reaction, pyrrole or pyridine?. Retrieved from [Link]

  • Quora. (2016). Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Isomeric forms of pyrrolopyridines. Retrieved from [Link]

  • Buncel, E., et al. (2011). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 9(9), 3346-3356. Retrieved from [Link]

  • D'hooghe, M., et al. (2009). Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. Organic letters, 11(21), 4946-4949. Retrieved from [Link]

  • Fernandes, C., & Marques, M. M. B. (2018). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. ChemistrySelect, 3(42), 11849-11867. Retrieved from [Link]

  • Raheem, I. T., & Jacobsen, E. N. (2005). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Organic letters, 7(12), 2413-2416. Retrieved from [Link]

  • Nguyen, T. T. T., & Le, T. N. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC advances, 15(1), 1-18. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical cycloaddition methods for the synthesis of pyrroles. Retrieved from [Link]

  • Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Tedeschi, E., & Clark, G. (1971). Nucleophilic heteroaromatic substitution. Derivatives of pyrrolo-[2,1-b]oxazole. Journal of the Chemical Society C: Organic, 1-4. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, August 7). Nucleophilic substitution of pyridine [Video]. YouTube. Retrieved from [Link]

  • Szymańska, E., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(18), 4069. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Frontiers in Metal-Catalysed Cross-Coupling Reactions for the Synthesis and Functionalisation of Heterocycles. Retrieved from [Link]

  • MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolopyridine, 9. PubChem Compound Database. Retrieved from [Link]

  • Sci-Hub. (n.d.). Regioselectivity in the Reactions of Polyfunctionalized Pyrroles with Nucleophiles. Retrieved from [Link]

  • D'Antonio, J., et al. (2017). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 7(22), 5294-5302. Retrieved from [Link]

  • Jørgensen, V. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5433. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert opinion on therapeutic patents, 27(3), 305-321. Retrieved from [Link]

  • ResearchGate. (n.d.). Local electronic properties of molecules. Retrieved from [Link]

  • Kumar, A., et al. (2023). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Letters in Drug Design & Discovery, 20(1), 1-13. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, May 23). Oxidation and Reduction (Redox) Reactions [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, August 22). Oxidation and Reduction Reactions - Basic Introduction [Video]. YouTube. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form critical bidentate hydrogen bonds with the kinase hinge region make it a highly sought-after motif.[1][3] This guide provides an in-depth exploration of a key derivative, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid , a versatile building block for constructing diverse libraries of kinase inhibitors. We will detail not only the core synthetic protocols but also the underlying chemical rationale, enabling researchers to make informed decisions in their drug discovery campaigns.

The Rationale: Why 7-Azaindole Scaffolds Excel in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer. The majority of small-molecule kinase inhibitors are designed to compete with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site.

The power of the 7-azaindole core lies in its bioisosteric resemblance to the adenine moiety of ATP. Specifically, the pyridine nitrogen at the 7-position acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[3] This combination facilitates a robust, bidentate hydrogen bonding interaction with the "hinge" region of the kinase, a flexible loop that is crucial for ATP binding.[1][3] This strong anchoring interaction is a primary driver of the high potency observed in many 7-azaindole-based inhibitors, such as the FDA-approved B-RAF inhibitor, Vemurafenib.[3]

Our focus, This compound , is an advanced intermediate designed for maximum synthetic versatility. It provides two orthogonal points for diversification:

  • The Carboxylic Acid (C2-position): An ideal handle for forming amide bonds, allowing for the exploration of the solvent-exposed region of the ATP binding pocket.

  • The Chloro Group (C7-position): A reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling modification of the core scaffold itself to fine-tune selectivity and physicochemical properties.[4]

Figure 1: Conceptual diagram of the bidentate hydrogen bonding between the 7-azaindole scaffold and the kinase hinge region.

Core Protocol: Amide Coupling for Library Synthesis

This protocol details a standard, robust method for coupling the carboxylic acid of the title compound with a primary or secondary amine. The use of HATU as a coupling agent is highlighted due to its high efficiency and low rate of epimerization.

Materials and Reagents
  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.5 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) to the solution.

  • Pre-activation (Critical Step): Stir the mixture at room temperature for 15-20 minutes.

    • Expert Insight: This "pre-activation" step is crucial. It allows the carboxylic acid to react with HATU to form a highly reactive O-acylisourea intermediate. Adding the amine after this step ensures rapid and clean conversion to the amide, minimizing potential side reactions with the coupling agent.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Expert Insight: The NaHCO₃ wash is essential to remove any unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Advanced Strategies: Diversification via Cross-Coupling

While amide coupling explores one vector of chemical space, the true power of the 7-chloro-azaindole scaffold is realized through subsequent modification of the C7-position. This allows for the synthesis of highly decorated inhibitors that can interact with additional pockets within the kinase active site, often leading to enhanced potency and selectivity.

G cluster_path1 Pathway A: Amide First cluster_path2 Pathway B: Coupling First start 7-Chloro-1H-pyrrolo[2,3-c]pyridine- 2-carboxylic acid amide_coupling Amide Coupling (Protocol 2.2) start->amide_coupling Amine, HATU, DIPEA suzuki_B Suzuki Coupling (e.g., R-B(OH)₂, Pd catalyst) start->suzuki_B Boronic Acid, Pd Catalyst, Base intermediate_A Amide Intermediate amide_coupling->intermediate_A suzuki_A Suzuki Coupling (e.g., R-B(OH)₂, Pd catalyst) intermediate_A->suzuki_A final_product Final Kinase Inhibitor (C2-Amide, C7-Aryl) suzuki_A->final_product intermediate_B C7-Arylated Carboxylic Acid suzuki_B->intermediate_B amide_coupling_B Amide Coupling (Protocol 2.2) intermediate_B->amide_coupling_B amide_coupling_B->final_product

Figure 2: Synthetic workflow illustrating two distinct pathways for diversifying the this compound scaffold.

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds. By reacting the C7-chloro position with a boronic acid or ester in the presence of a palladium catalyst and a base, a wide array of aryl or heteroaryl groups can be installed.

  • Expert Insight: The choice of reaction sequence (amide coupling first vs. Suzuki coupling first, see Figure 2) can be critical. Some boronic acids may be unstable to the amide coupling conditions, while certain amines might interfere with the palladium catalyst. A preliminary small-scale test of both routes is often advisable to determine the optimal synthetic strategy for a specific target molecule.

Data Application: Structure-Activity Relationship (SAR)

The synthetic strategies outlined above allow for systematic exploration of the structure-activity relationship. By varying the substituents at the C2 and C7 positions, one can modulate the inhibitor's potency and selectivity profile.

Table 1: Representative SAR Data for 7-Azaindole-Based Inhibitors

Compound IDC2-Amide Substituent (R¹)C7-Aryl Substituent (R²)ROCK1 IC₅₀ (nM)[5][6][7]FAK IC₅₀ (nM)[8]Kinase Selectivity Notes
Core-Cl -H-Cl>10,000>10,000Inactive core
Ex-1 Cyclopropylamine-Cl8501200Weak, non-selective activity
Ex-2 4-Fluorobenzylamine-Cl210450Increased potency from aryl group
Ex-3 4-FluorobenzylaminePhenyl5598C7-aryl group significantly boosts potency
Ex-4 4-Fluorobenzylamine3-Pyridyl1535Heteroaryl group improves potency and may enhance solubility

Data is illustrative and based on trends observed in medicinal chemistry literature for Rho kinase (ROCK) and Focal Adhesion Kinase (FAK) inhibitors.[5][6][7][8]

Biological Context: Inhibition of the RAS/RAF/MEK/ERK Pathway

Many kinase inhibitors derived from the 7-azaindole scaffold target components of critical oncogenic signaling pathways. One of the most well-studied is the RAS/RAF/MEK/ERK (or MAPK) pathway, which controls cell proliferation, differentiation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumor growth in diseases like melanoma.[3]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Synthesized 7-Azaindole Inhibitor Inhibitor->RAF INHIBITS

Figure 3: Simplified diagram of the MAPK signaling pathway, showing the point of intervention for a RAF kinase inhibitor.

A B-RAF inhibitor synthesized from our starting material would bind to the ATP pocket of the B-RAF kinase, preventing the phosphorylation of MEK and thereby halting the downstream signaling cascade that drives uncontrolled cell proliferation.

Conclusion

This compound is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its dual functional handles—a carboxylic acid for amide elaboration and a chloro group for cross-coupling—provide a robust platform for generating chemically diverse libraries. By understanding the core principles of its reactivity and the rationale behind its privileged status as a hinge-binding motif, researchers can effectively and efficiently develop novel, potent, and selective kinase inhibitors for a range of therapeutic targets.

References

  • Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results. Source: PubMed. URL: [Link]

  • Title: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Source: PubMed. URL: [Link]

  • Title: Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. Source: ResearchGate. URL: [Link]

  • Title: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Source: PubMed. URL: [Link]

  • Title: Azaindole Therapeutic Agents. Source: PubMed Central (PMC). URL: [Link]

  • Title: An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Source: PubMed. URL: [Link]

  • Title: The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Source: Synthonix. URL: [Link]

  • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Source: MDPI. URL: [Link]

  • Title: Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Source: PubMed. URL: [Link]

  • Title: Pyrrolopyrimidine compounds and their uses. Source: Google Patents.
  • Title: Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Source: PubMed. URL: [Link]

  • Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Source: PubMed. URL: [Link]

  • Title: Pyrrolopyrimidine compounds and their uses. Source: Google Patents.
  • Title: Pyrrolo [2,3,B] Pyridine Derivatives Useful As RAF Kinase Inhibitors. Source: PubChem. URL: [Link]

  • Title: The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: this compound | 867034-08-0. Source: J&K Scientific. URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Source: PubMed Central (PMC). URL: [Link]

  • Title: Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Source: PubMed. URL: [Link]

  • Title: Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Source: PubMed. URL: [Link]

  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Source: MDPI. URL: [Link]

  • Title: Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors. Source: Google Patents.
  • Title: Pyrrolopyridines useful as inhibitors of protein kinase. Source: PubChem. URL: [Link]

  • Title: Synthetic route for compounds 7–9. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Source: ACS Publications. URL: [Link]

  • Title: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Source: ResearchGate. URL: [Link]

Sources

Application Notes & Protocols: Development of Antiviral Agents from the 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pursuit of novel antiviral therapeutics is a cornerstone of global health security. A key strategy in this endeavor is the exploration of "privileged scaffolds"—molecular frameworks that demonstrate a propensity for binding to multiple biological targets.[1] The pyrrolopyridine class of heterocycles represents one such promising scaffold, with various derivatives showing potent biological activities.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid core structure for the discovery and development of new antiviral agents. We will detail the strategic synthesis of compound libraries, robust in vitro screening cascades, mechanism of action studies, and preliminary in vivo evaluation protocols.

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold

Heterocyclic compounds are fundamental to medicinal chemistry, forming the core of a vast number of approved drugs.[3] The this compound is a versatile starting material, or "scaffold," that provides an excellent foundation for building a diverse library of potential drug candidates.[4] Its value lies in several key features:

  • Structural Rigidity: The fused bicyclic system provides a defined three-dimensional shape, which can facilitate specific and high-affinity interactions with viral protein targets.

  • Multiple Functionalization Points: The structure possesses distinct chemical "handles"—the carboxylic acid at position 2 and the chloro group at position 7—that allow for systematic chemical modification. This is crucial for tuning the molecule's properties to achieve desired potency and a favorable safety profile.

  • Proven Biological Relevance: Related pyrrolopyrimidine and pyrrolopyridine structures have demonstrated antiviral activity against a range of viruses, including Zika virus, Dengue virus, and coronaviruses, validating the potential of this general chemotype.[5][6][7]

This guide will walk through the logical progression from initial chemical synthesis to preclinical evaluation, emphasizing the rationale behind each step to empower researchers to make informed decisions in their drug discovery programs.

Section 1: Synthesis and Library Development

The primary goal of the initial chemistry phase is to generate a library of diverse chemical analogs (derivatives) from the starting scaffold. This diversity is essential for systematically exploring the Structure-Activity Relationship (SAR), which links specific chemical modifications to changes in antiviral potency and cytotoxicity.

Derivatization Strategy

The this compound scaffold offers two primary points for modification:

  • Position 2 (Carboxylic Acid): This is the most accessible handle for creating a wide array of amides and esters. Amide coupling is a robust and well-understood reaction in medicinal chemistry, allowing for the introduction of countless commercially available amines to explore different sizes, charges, and hydrogen-bonding patterns.

  • Position 7 (Chloro Group): The chlorine atom can be replaced via nucleophilic aromatic substitution reactions. This allows for the introduction of different functionalities that can modulate the electronic properties of the ring system and provide additional interaction points with a target protein.

The diagram below illustrates the strategic approach to creating a focused library of compounds for initial screening.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Chemical Space Explored cluster_3 Resulting Compound Library Scaffold This compound Amide Amide Coupling (Position 2) Scaffold->Amide HATU, DIPEA, etc. Substitution Nucleophilic Substitution (Position 7) Scaffold->Substitution Heat, Base Final_Library Focused Library of Novel Analogs for Antiviral Screening Amide->Final_Library Substitution->Final_Library Amine_Library Diverse Amines (R-NH2) Amine_Library->Amide Nucleophile_Library Nucleophiles (Nu-H) Nucleophile_Library->Substitution

Caption: Strategic derivatization of the core scaffold.

Protocol: Representative Amide Coupling

This protocol describes a standard method for synthesizing an amide derivative from the core scaffold. The choice of coupling reagent and base can be optimized, but HATU is a common and effective choice.

Objective: To synthesize N-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Saturated Sodium Bicarbonate solution, Brine, Water

  • Anhydrous Magnesium Sulfate

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it to the reaction mixture. Stir for 10 minutes. Causality Note: Pre-activating the carboxylic acid with HATU forms a highly reactive intermediate, facilitating efficient amide bond formation upon addition of the amine.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: In Vitro Antiviral Screening

Once a library of derivatives is synthesized, the next step is to screen them for antiviral activity and cytotoxicity using cell-based assays.[8] A tiered approach, or "screening cascade," is employed to efficiently identify the most promising compounds.

Screening Cascade Workflow

The workflow begins with a primary screen to identify "hits" with any antiviral activity. These hits are then confirmed and further characterized in secondary and tertiary assays to determine their potency, selectivity, and mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action A Synthesized Compound Library B Single High-Dose CPE Inhibition Assay A->B C Cytotoxicity Assay (e.g., MTS/XTT) A->C D Identify Initial 'Hits' (Activity >50% inhibition, low toxicity) B->D C->D E Dose-Response Plaque Reduction Assay D->E F Dose-Response Cytotoxicity Assay D->F G Calculate EC50, CC50, and Selectivity Index (SI) E->G F->G H Prioritize 'Leads' (High SI) G->H I Time-of-Addition Assay H->I J Specific Enzyme/Protein Assays (e.g., Polymerase, Protease) H->J K Determine Stage of Viral Life Cycle Inhibited I->K J->K

Caption: In Vitro Antiviral Screening Cascade.

Protocol: Plaque Reduction Assay (Dose-Response)

This assay is a gold standard for quantifying the potency of an antiviral compound by measuring its ability to inhibit the formation of viral plaques.[9]

Objective: To determine the 50% effective concentration (EC₅₀) of a test compound against a specific virus (e.g., Herpes Simplex Virus-1, HSV-1).

Materials:

  • Confluent monolayers of a susceptible cell line (e.g., Vero cells) in 6-well plates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Virus stock with a known titer (Plaque Forming Units/mL).

  • Growth Medium (e.g., DMEM + 10% FBS).

  • Overlay Medium (e.g., Growth Medium with 1% methylcellulose).

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in growth medium, starting from a high concentration (e.g., 100 µM). Also prepare a "no-drug" control.

  • Cell Preparation: Aspirate the growth medium from the confluent cell monolayers in the 6-well plates.

  • Infection: Infect the cells by adding a small volume of virus diluted in medium to achieve ~100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes. Causality Note: This adsorption step ensures the virus attaches to and enters the cells before the inhibitory compound is applied in the overlay, focusing the assay on post-entry replication steps.

  • Treatment: After adsorption, aspirate the virus inoculum. Wash the monolayer once with PBS to remove any unadsorbed virus.

  • Add 2 mL of the overlay medium containing the different concentrations of the test compound (or no drug for the control) to each well. The high viscosity of the methylcellulose overlay prevents the spread of progeny virus through the medium, ensuring that new infections are restricted to adjacent cells, thus forming discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are clearly visible in the control wells.

  • Staining: Aspirate the overlay medium. Fix the cells with 10% formalin for 30 minutes. Aspirate the formalin and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the "no-drug" control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the EC₅₀ value.

Data Interpretation: The Selectivity Index

A potent compound is not necessarily a good drug candidate; it must also be non-toxic to host cells. The Selectivity Index (SI) is a critical parameter that quantifies this therapeutic window.

SI = CC₅₀ / EC₅₀

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%. This is determined in a parallel assay without a virus.

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., plaque formation) by 50%.

A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that harm the host cell. Generally, an SI > 10 is considered a starting point for a promising hit.

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Scaffold-A01Influenza A2.5>100>40
Scaffold-A02Influenza A15.2>100>6.6
Scaffold-B01Dengue Virus0.82531.3
Scaffold-B02Dengue Virus3.1154.8

Table 1: Representative data from a primary antiviral screen. Compound Scaffold-A01 and Scaffold-B01 would be prioritized for further studies due to their favorable SI values.

Section 3: In Vivo Efficacy Evaluation

Promising lead compounds identified through in vitro screening must be evaluated in living organisms to assess their real-world potential.[10][11] In vivo models are essential for understanding a compound's efficacy, pharmacokinetics (how the body processes the drug), and overall safety in a complex biological system.[]

Preclinical Development Pipeline

The transition from a lab-based 'lead' to a clinical candidate involves a multi-stage process where the compound is rigorously tested for safety and efficacy.

G cluster_0 In Vitro Discovery cluster_1 Preclinical Evaluation cluster_2 Clinical Development A Lead Compound (High Potency & SI) B Pharmacokinetics (PK) (ADME Studies) A->B Assess Drug-like Properties C Animal Efficacy Model (e.g., Mouse, Hamster) B->C Determine Effective Dosing Regimen D Preliminary Toxicology (Dose Range Finding) C->D Evaluate Safety & Efficacy E IND-Enabling Studies & Clinical Trials D->E Advance Candidate

Caption: High-level preclinical development pipeline.

Protocol: General In Vivo Antiviral Efficacy Study (Mouse Model)

This protocol provides a general framework for assessing the efficacy of a lead compound against a respiratory virus (e.g., Influenza A) in a mouse model.[11][13]

Objective: To evaluate the ability of a test compound to reduce viral load and improve survival in mice infected with a lethal dose of Influenza A virus.

Materials:

  • 6-8 week old BALB/c mice.

  • Appropriate Biosafety Level (BSL-2 or BSL-3) animal facility.

  • Mouse-adapted Influenza A virus stock.

  • Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle control.

  • Positive control antiviral drug (e.g., Oseltamivir).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Acclimatization: House mice in the facility for at least one week prior to the study to allow them to acclimate.

  • Group Assignment: Randomly assign mice to treatment groups (e.g., n=10 mice/group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose)

    • Group 3: Test Compound (High Dose)

    • Group 4: Positive Control (e.g., Oseltamivir)

  • Treatment Initiation: Begin dosing the animals with the respective compounds or vehicle according to the planned schedule (e.g., once or twice daily). Treatment often starts 24 hours before infection (prophylactic) or a few hours after infection (therapeutic). Causality Note: The choice between a prophylactic and therapeutic model depends on the intended clinical use of the potential drug.

  • Viral Challenge: On Day 0, lightly anesthetize the mice and infect them via intranasal inoculation with a lethal dose (e.g., 10x LD₅₀) of the influenza virus.

  • Monitoring: Monitor the mice daily for at least 14 days for:

    • Survival: Record the number of surviving animals each day.

    • Morbidity: Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy). A humane endpoint (e.g., >25% body weight loss) must be established.

  • Endpoint Analysis (Sub-group): On a pre-determined day post-infection (e.g., Day 4), euthanize a subset of mice from each group (e.g., n=3-4).

  • Collect lungs and other relevant tissues. Homogenize the tissues and determine the viral load using qPCR or a plaque assay.[]

  • Data Analysis: Compare the survival curves between groups using a Log-rank test. Compare the viral titers and weight loss data using appropriate statistical tests (e.g., ANOVA or t-test).

Treatment GroupDose (mg/kg/day)Mean Viral Titer (log10 PFU/g lung)% Survival (Day 14)
Vehicle Control-6.8 ± 0.50%
Scaffold-B01104.2 ± 0.780%
Scaffold-B01303.1 ± 0.4100%
Oseltamivir203.5 ± 0.6100%

Table 2: Representative in vivo efficacy data. An asterisk () denotes a statistically significant difference compared to the vehicle control group. These results would strongly support the continued development of compound Scaffold-B01.*

References

  • Creative Diagnostics. In Vivo Models. Available at: [Link]

  • Szychowski, J., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link]

  • Atampugbire, G., et al. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. Semantic Scholar. Available at: [Link]

  • Creative Diagnostics. Animal Modeling Services for Antiviral Testing. Available at: [Link]

  • Karpiński, P., et al. (2020). In vitro methods for testing antiviral drugs. PubMed Central. Available at: [Link]

  • MDPI. The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Available at: [Link]

  • ResearchGate. In vitro and in vivo models for Testing anti-viral agents against common viruses. Available at: [Link]

  • Kumar, S., et al. (2022). Antiviral Flavonoids: A Natural Scaffold with Prospects as Phytomedicines against SARS-CoV2. PubMed. Available at: [Link]

  • ASM Journals. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • University of Ghana. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. Available at: [Link]

  • Pizzorno, A., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. ScienceDirect. Available at: [Link]

  • Van Heeke, C., et al. (2024). Preclinical animal models to evaluate therapeutic antiviral antibodies. PubMed. Available at: [Link]

  • El-Gazzar, M.G., et al. (2021). Scaffold Hopping of α-Rubromycin Enables Direct Access to FDA-Approved Cromoglicic Acid as a SARS-CoV-2 MPro Inhibitor. PubMed Central. Available at: [Link]

  • ResearchGate. Our new design of anti-coronavirus Scaffold. Available at: [Link]

  • Min, J-Y., et al. (2016). Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. PubMed. Available at: [Link]

  • Varghese, F.S., et al. (2022). Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication. NIH. Available at: [Link]

  • ResearchGate. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Available at: [Link]

  • Nassiri, M.R., et al. (1990). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed. Available at: [Link]

  • Chen, L., et al. (2021). 4,7-Disubstituted 7 H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed. Available at: [Link]

  • Szychowski, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Salama, M.A., et al. (2015). Novel antiviral compounds against gastroenteric viral infections. PubMed. Available at: [Link]

  • Bentham Science Publisher. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Available at: [Link]

  • Chen, L., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central. Available at: [Link]

  • Wotring, L.L., et al. (1991). Synthesis and antiproliferative and antiviral activity of carbohydrate-modified pyrrolo[2,3-d]pyridazin-7-one nucleosides. PubMed. Available at: [Link]

  • Google Patents. (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

Sources

Application Notes and Protocols for the Functionalization of the 7-Chloro Position in Pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold in Modern Drug Discovery

The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, including cancer and viral infections.[1] Notably, derivatives of this scaffold have been investigated as potent and reversible LSD1 inhibitors for cancer therapy and as CDK8 inhibitors for colorectal cancer.[2][3]

The strategic functionalization of the pyrrolo[2,3-c]pyridine core is paramount for modulating its pharmacological profile. The 7-chloro position, in particular, serves as a versatile synthetic handle for introducing a diverse array of substituents through various modern cross-coupling and substitution reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key methodologies for the functionalization of 7-chloro-pyrrolo[2,3-c]pyridines.

Core Synthetic Strategies: A Technical Overview

The reactivity of the 7-chloro-pyrrolo[2,3-c]pyridine is primarily dictated by the electron-deficient nature of the pyridine ring, which makes the C7 position susceptible to palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. The principal transformations discussed herein are:

  • Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the synthesis of a wide range of amino-substituted derivatives.

  • Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted pyrrolo[2,3-c]pyridines.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with potent nucleophiles.

I. Suzuki-Miyaura Cross-Coupling: Arylation of the 7-Position

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[4] In the context of 7-chloro-pyrrolo[2,3-c]pyridines, it allows for the introduction of a diverse range of aryl and heteroaryl groups, which is crucial for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling on electron-deficient heteroaryl chlorides is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Catalyst System: A highly efficient precatalytic system, such as XPhos-Pd-G2, is recommended.[2] This system contains a bulky, electron-rich biaryl phosphine ligand (XPhos) that promotes the formation of the active monoligated Pd(0) species. This active catalyst readily undergoes oxidative addition with the C-Cl bond and facilitates the subsequent transmetalation and reductive elimination steps of the catalytic cycle.[2][4]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. The base is crucial for the transmetalation step, where it activates the boronic acid or ester.

  • Solvent: A mixture of an organic solvent, such as 1,4-dioxane or toluene, and water is commonly used. Water can play a beneficial role in the reaction, particularly when using boronic acids.

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction, leading to higher yields in shorter reaction times.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)(L)-Cl Ar-Pd(II)(L)-Cl Oxidative\nAddition->Ar-Pd(II)(L)-Cl Transmetalation Transmetalation Ar-Pd(II)(L)-Cl->Transmetalation Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Transmetalation->Ar-Pd(II)(L)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar' Ar-Cl 7-Chloro-pyrrolo[2,3-c]pyridine Ar-Cl->Oxidative\nAddition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation caption Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a reported efficient method for the synthesis of 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridine analogues.[2]

Materials:

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

  • Aryl- or heteroarylboronic acid or potassium organotrifluoroborate (1.2 equivalents)

  • XPhos-Pd-G2 catalyst (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the corresponding boronic acid or potassium organotrifluoroborate (1.2 eq), K₂CO₃ (2.0 eq), and the XPhos-Pd-G2 catalyst (0.02 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 7-substituted pyrrolo[2,3-c]pyridine.

Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst/LigandBaseSolventTemperatureYield RangeReference
XPhos-Pd-G2K₂CO₃Dioxane/H₂O100-120 °C (Microwave)Excellent[2]
Pd(dppf)Cl₂K₂CO₃EtOH/H₂O90 °CGood[5]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O80-110 °CGood to Excellent[6]

II. Buchwald-Hartwig Amination: Synthesis of 7-Amino-pyrrolo[2,3-c]pyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7][8] This reaction is instrumental in synthesizing a wide array of 7-amino-pyrrolo[2,3-c]pyridine derivatives, which are common motifs in bioactive molecules.

Causality Behind Experimental Choices
  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as BrettPhos or XantPhos are often effective.[1] These ligands facilitate both the oxidative addition and the reductive elimination steps. Pre-catalysts like BrettPhos Pd G4 can also be used for their air and moisture stability.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile for the palladium complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[1][9]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are typically used to prevent unwanted side reactions.

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 7-chloro-pyrrolo[2,3-c]pyridine, amine, base, and Pd catalyst/ligand in a reaction vessel. Inert Establish an inert atmosphere (N₂ or Ar). Start->Inert Solvent Add anhydrous solvent. Inert->Solvent Heat Heat the mixture to the desired temperature with stirring. Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Quench Quench the reaction and perform an extractive work-up. Cool->Quench Purify Purify the crude product via column chromatography. Quench->Purify caption General workflow for Buchwald-Hartwig amination.

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This is a general protocol that may require optimization for specific substrates.

Materials:

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XantPhos) (1.2-1.5 times the amount of Pd)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (2.0-3.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a stream of inert gas, add the 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the amine (1.1-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst, and the ligand to a Schlenk tube or sealed vial.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[10][11] This methodology is valuable for installing alkynyl functionalities at the 7-position of the pyrrolo[2,3-c]pyridine core, which can serve as versatile intermediates for further transformations or as key structural elements in target molecules.

Causality Behind Experimental Choices
  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium(0) source, typically formed in situ from a Pd(II) precursor like Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, such as CuI.[11] The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira couplings can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[12] These conditions often require specific ligands and higher reaction temperatures.

Detailed Protocol: Sonogashira Coupling

This is a general protocol that should be optimized for specific substrates.

Materials:

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

  • Terminal alkyne (1.2-1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous DMF or THF

Procedure:

  • To a reaction vessel, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.01-0.03 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.2-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

IV. Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed cross-coupling reactions are generally more versatile, direct nucleophilic aromatic substitution (SNAr) can be a viable and atom-economical method for functionalizing the 7-chloro-pyrrolo[2,3-c]pyridine core, particularly with strong nucleophiles like amines.[13][14] The electron-withdrawing effect of the pyridine nitrogen atom activates the C7 position towards nucleophilic attack.

Causality Behind Experimental Choices
  • Nucleophile: Strong nucleophiles, such as primary and secondary aliphatic amines, are typically required for successful SNAr on chloro-pyridines.[15]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) can facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex). In some cases, using an alcohol like n-butanol can also be effective.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the reaction. Microwave heating can also be employed to accelerate the substitution.[16]

  • Acid Catalysis: For less reactive amines, acid catalysis can be employed. Protonation of the pyridine nitrogen further increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[16]

Detailed Protocol: Base-Mediated Nucleophilic Aromatic Substitution with Amines

This is a general protocol for the substitution with amine nucleophiles.

Materials:

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

  • Amine (2.0-3.0 equivalents)

  • Base (e.g., K₂CO₃, DIPEA) (2.0-3.0 equivalents, optional, can use excess amine as base)

  • Solvent (e.g., n-butanol, DMF, DMSO)

Procedure:

  • In a sealed tube or round-bottom flask equipped with a reflux condenser, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and the amine (2.0-3.0 eq).

  • Add the solvent and, if necessary, a base.

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C) for the required duration (monitor by TLC or LC-MS).

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Future Outlook

The functionalization of the 7-chloro position of the pyrrolo[2,3-c]pyridine scaffold is a critical step in the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined in this application note—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution—provide a robust toolkit for chemists in the field of drug discovery and development. The choice of a specific method will depend on the desired substituent and the overall synthetic strategy. With the continuous development of new catalysts and reaction conditions, the scope and efficiency of these transformations are expected to further expand, enabling the exploration of an even wider chemical space around this important heterocyclic core.

References

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019). Mol Divers. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). Molecules. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Pharmaceuticals. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition. [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link]

  • Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2aroylmalononitrile at room temperature. (2025). RSC Publishing. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2008). Chemical Reviews. [Link]

  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2025). Journal of Chemical Sciences. [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2021). Beilstein Journal of Organic Chemistry. [Link]

Sources

Large-Scale Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the large-scale synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a key building block in modern medicinal chemistry.[1] This versatile heterocyclic compound serves as a crucial intermediate in the development of various therapeutic agents, particularly kinase inhibitors.[1] The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, emphasizing scalability, safety, and scientific integrity.

Introduction: The Significance of this compound

This compound, a derivative of 7-azaindole, is a privileged scaffold in drug discovery. The 7-azaindole core is a bioisostere of indole, often conferring improved physicochemical properties such as enhanced solubility and metabolic stability to drug candidates. The strategic placement of the chloro and carboxylic acid functionalities provides key handles for further chemical elaboration, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics.

This guide will detail a robust and scalable synthetic route, commencing from a substituted pyridine precursor, and will provide step-by-step protocols for each key transformation. The causality behind experimental choices, in-process controls, and large-scale purification strategies will be thoroughly discussed to ensure a reproducible and efficient synthesis.

Synthetic Strategy: A Multi-Step Approach

The large-scale synthesis of this compound is most effectively achieved through a multi-step sequence. The chosen strategy involves the initial construction of the 7-azaindole core, followed by regioselective chlorination and subsequent hydrolysis of an ester precursor to the final carboxylic acid. This approach allows for controlled introduction of the desired functionalities and facilitates purification at intermediate stages.

The overall synthetic workflow can be visualized as follows:

G Start Substituted Pyridine Precursor Intermediate1 Ethyl 7-azaindole-2-carboxylate Start->Intermediate1 Azaindole Formation Intermediate2 Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Intermediate1->Intermediate2 Chlorination FinalProduct This compound Intermediate2->FinalProduct Hydrolysis

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 7-azaindole-2-carboxylate

The synthesis of the 7-azaindole core is a critical first step. Several methods exist for the construction of this bicyclic heterocycle.[2][3] For large-scale production, a convergent and high-yielding approach is paramount. One such method is a modification of the Hemetsberger-Knittel indole synthesis, which utilizes a Knoevenagel condensation followed by a thermal cyclization.

Protocol 1: Synthesis of Ethyl 7-azaindole-2-carboxylate

Materials and Equipment:

Reagent/EquipmentGradeSupplier
2-Amino-3-formylpyridine98%Commercially Available
Ethyl azidoacetate95%Commercially Available
Sodium ethoxide21% in ethanolCommercially Available
TolueneAnhydrousCommercially Available
Ethanol200 proofCommercially Available
Glass-lined reactor (appropriate volume)--
Mechanical stirrer--
Temperature controller and probe--
Condenser--
Nitrogen inlet--

Procedure:

  • Reaction Setup: Equip a clean and dry glass-lined reactor with a mechanical stirrer, temperature controller, condenser, and nitrogen inlet. Purge the reactor with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous toluene. Add 2-amino-3-formylpyridine (1.0 equivalent) to the reactor.

  • Condensation: Cool the mixture to 0-5 °C. Slowly add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reactor, maintaining the internal temperature below 10 °C. After the addition is complete, add ethyl azidoacetate (1.05 equivalents) dropwise, again keeping the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cyclization: Once the condensation is complete, heat the reaction mixture to reflux (approximately 110-120 °C) for 8-12 hours. The cyclization is accompanied by the evolution of nitrogen gas. Ensure adequate ventilation.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with water. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel for smaller scales.

In-Process Controls:

  • TLC: Monitor the disappearance of starting materials and the formation of the intermediate and final product.

  • HPLC: Quantify the conversion of starting materials and the purity of the product.[4]

Part 2: Chlorination of Ethyl 7-azaindole-2-carboxylate

The regioselective chlorination at the 7-position of the azaindole ring is a key transformation. N-Chlorosuccinimide (NCS) is an effective and relatively safe reagent for this purpose.[5][6] The reaction is typically carried out in an aprotic solvent.

Protocol 2: Synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Materials and Equipment:

Reagent/EquipmentGradeSupplier
Ethyl 7-azaindole-2-carboxylateAs prepared in Part 1-
N-Chlorosuccinimide (NCS)98%Commercially Available
AcetonitrileAnhydrousCommercially Available
Glass-lined reactor--
Mechanical stirrer--
Temperature controller and probe--
Nitrogen inlet--

Procedure:

  • Reaction Setup: Set up a clean and dry glass-lined reactor with a mechanical stirrer, temperature controller, and nitrogen inlet. Purge the reactor with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous acetonitrile and ethyl 7-azaindole-2-carboxylate (1.0 equivalent). Stir until all the solid has dissolved.

  • Chlorination: Cool the solution to 0-5 °C. Add N-chlorosuccinimide (1.1 equivalents) portion-wise over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any excess NCS. Add water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Safety Considerations:

  • N-Chlorosuccinimide is a corrosive and oxidizing agent.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust.[7]

  • The reaction can be exothermic.[8] Careful control of the addition rate and temperature is crucial, especially on a large scale.

Part 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions using an alkali metal hydroxide.[9][10]

Protocol 3: Large-Scale Synthesis of this compound

Materials and Equipment:

Reagent/EquipmentGradeSupplier
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylateAs prepared in Part 2-
Sodium HydroxidePellets, 97+%Commercially Available
Ethanol200 proofCommercially Available
WaterDeionized-
Hydrochloric AcidConcentrated (37%)Commercially Available
Glass-lined reactor--
Mechanical stirrer--
Temperature controller and probe--
pH meter--
Filtration apparatus (e.g., Nutsche filter)--

Procedure:

  • Reaction Setup: In a suitable glass-lined reactor, prepare a solution of sodium hydroxide (2.0-3.0 equivalents) in a mixture of ethanol and water.

  • Reagent Addition: Add the ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equivalent) to the basic solution.

  • Hydrolysis: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. If necessary, filter to remove any insoluble impurities. Carefully acidify the solution to a pH of 3-4 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration using a Nutsche filter. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Scalability Considerations:

  • Heat Management: The hydrolysis reaction is exothermic, especially during the initial mixing and the acidification step. Ensure the reactor has adequate cooling capacity. For large-scale batches, consider slow, controlled addition of the ester to the base and the acid to the reaction mixture.[11]

  • Mixing: Efficient mixing is crucial for a complete and uniform reaction. Ensure the mechanical stirrer is appropriately sized and powered for the reactor volume.

  • Purification: For large-scale purification, crystallization is the preferred method.[12][13][14][15] The choice of crystallization solvent is critical for obtaining high purity and yield. A solvent screen may be necessary to identify the optimal conditions.

In-Process Controls and Product Characterization:

  • Reaction Monitoring:

    • TLC: A simple and rapid method to monitor the progress of the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

    • HPLC: Provides quantitative data on the conversion of the starting material and the formation of the product.[4]

  • Final Product Analysis:

    • HPLC: To determine the purity of the final product.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: To assess the purity of the crystalline solid.

Data Summary

CompoundMolecular FormulaMolecular WeightTypical YieldPurity (HPLC)
Ethyl 7-azaindole-2-carboxylateC₁₀H₁₀N₂O₂190.20 g/mol 70-80%>95%
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylateC₁₀H₉ClN₂O₂224.64 g/mol 85-95%>98%
This compoundC₈H₅ClN₂O₂196.59 g/mol 90-98%>99%

Conclusion

The synthetic route and protocols detailed in this guide provide a robust and scalable method for the large-scale production of this compound. By adhering to the principles of scientific integrity, including careful process control, in-process monitoring, and thorough product characterization, researchers and drug development professionals can confidently produce this valuable building block for their discovery and development programs. The emphasis on safety and scalability ensures that this guide is a practical resource for transitioning from laboratory-scale synthesis to pilot plant and manufacturing scales.

References

  • PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved January 19, 2026, from [Link]

  • SV ChemBioTech. (n.d.). Multi-Step Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • ACS Publications. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Retrieved January 19, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). In-Process Control Methods for the Manufacture of APIs. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2010, September 23). Continuous flow multi-step organic synthesis. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Retrieved January 19, 2026, from [Link]

  • YouTube. (2021, September 24). Crystallization, Large Scale. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022, November 8). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • J&K Scientific. (n.d.). This compound | 867034-08-0. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 19, 2026, from [Link]

  • Chinese Chemical Society. (n.d.). Synthesis of Azaindoles. Retrieved January 19, 2026, from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Direct Benzylic Polychlorination of (Poly)Azines with N-Chlorosuccinimide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2001, May). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). N-Chlorosuccinimide (NCS). Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Retrieved January 19, 2026, from [Link]

  • International Science Community Association. (2015, December). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved January 19, 2026, from [Link]

  • Scite.ai. (n.d.). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved January 19, 2026, from [Link]

  • University of Edinburgh. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Accelerating polyester hydrolysis through blending with bio-based poly(4-hydroxyphenylacetate) multiblock copolymers | Request PDF. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2024, October 7). (PDF) Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. Retrieved January 19, 2026, from [Link]

Sources

Application Note & Protocols: High-Purity Isolation of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a pivotal intermediate in contemporary drug discovery.

Abstract

This compound (MW: 196.59 g/mol , CAS: 867034-08-0) is a heterocyclic building block of significant interest in medicinal chemistry, serving as a key precursor for the synthesis of kinase inhibitors and other targeted therapeutics.[1] The efficacy, safety, and reproducibility of subsequent synthetic steps are critically dependent on the purity of this intermediate. This guide provides a comprehensive overview and detailed protocols for the purification of crude this compound, leveraging its unique physicochemical properties. We present field-proven methodologies for purification by acid-base extraction, recrystallization, and column chromatography, explaining the scientific rationale behind each strategic choice to empower researchers in achieving optimal purity.

Introduction: The Importance of Purity

The subject molecule is an amphoteric compound, possessing both a weakly basic pyridine ring and a moderately acidic carboxylic acid group. The pyrrole N-H is exceedingly weakly acidic and generally does not participate in typical acid-base manipulations.[1] Understanding this dual chemical nature is the cornerstone of effective purification. Crude synthetic batches may contain a variety of impurities, including unreacted starting materials, non-polar byproducts from side reactions, and polymeric tars. The selection of a purification strategy must be tailored to the specific impurity profile of the crude material.

Table 1: Physicochemical Properties & pKa Estimates

Property Value / Observation Rationale & Significance
Molecular Formula C₈H₅ClN₂O₂ Used for molecular weight and elemental analysis.
Molecular Weight 196.59 g/mol Essential for all stoichiometric calculations.
Appearance Typically an off-white to tan or brown solid Color indicates the presence of impurities; successful purification yields a lighter-colored solid.
pKa (Carboxylic Acid) ~2.5 - 4.5 (Estimated) Similar to other pyridine carboxylic acids.[2] This group is readily deprotonated by mild bases (e.g., NaHCO₃), enabling selective extraction into an aqueous phase.
pKa (Pyridine N, conjugate acid) ~4.0 - 5.0 (Estimated) Lower than pyridine (~5.2) due to the electron-withdrawing nature of the fused pyrrole ring and chloro-substituent.[3] The compound will be protonated in strongly acidic solutions.
pKa (Pyrrole N-H) ~17 (Estimated) The pyrrole N-H is not acidic enough to be deprotonated under standard aqueous conditions.[4]

| Solubility Profile | Poorly soluble in non-polar solvents (e.g., hexanes). Soluble in polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in polar protic solvents like methanol and water.[5] | Guides the choice of solvents for extraction, chromatography, and recrystallization. |

Strategic Purification Workflow

A multi-step approach is recommended for achieving high purity (>98%). The optimal sequence depends on the nature and quantity of impurities. The following workflow provides a robust and logical progression from a crude solid to an analytically pure compound.

Purification_Workflow cluster_0 Initial Purification cluster_1 Secondary Purification / Polishing cluster_2 Final Product Crude Crude Solid ABE Acid-Base Extraction Crude->ABE Major Impurity Removal Recryst Recrystallization ABE->Recryst If solid is crystalline & moderately pure Chrom Column Chromatography ABE->Chrom If oily or has close-running impurities Final Pure Compound (>98%) Recryst->Final Chrom->Recryst To remove amorphous character Chrom->Final

Caption: A decision-making workflow for purifying the target compound.

Protocol 1: Acid-Base Extraction

This technique is the most powerful first step for removing neutral and basic impurities. It leverages the acidic nature of the carboxylic acid group, which allows the target molecule to be selectively moved from an organic solvent into an aqueous basic solution.

Principle of Separation

By treating an organic solution of the crude product with a weak aqueous base (sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer, while the salt of the target compound partitions into the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified, causing the purified, protonated carboxylic acid to precipitate out of the solution.[4][6]

Acid_Base_Extraction cluster_layers Separatory Funnel start Crude Mixture in Ethyl Acetate Neutral Impurity Target Compound Basic Impurity process Wash with aq. NaHCO₃ start->process organic_layer Organic Layer (Ethyl Acetate) Neutral Impurity Basic Impurity process->organic_layer Discard aqueous_layer Aqueous Layer (Water) Target Compound (as Sodium Salt) process->aqueous_layer acidify Acidify with HCl (aq) aqueous_layer->acidify precipitate Precipitated Pure Compound acidify->precipitate

Caption: Schematic of the acid-base extraction process.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent such as ethyl acetate (EtOAc, 200 mL). If solubility is poor, dichloromethane (DCM) or a mixture of THF/EtOAc can be used.

  • Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of saturated NaHCO₃ solution (100 mL) to the organic layer in the funnel. Shake and separate as before. Combine this second aqueous extract with the first. The organic layer, containing neutral and basic impurities, can now be discarded.

  • Back-Wash (Optional): To remove any residual neutral impurities from the combined aqueous extracts, add fresh EtOAc (50 mL), shake, and discard the organic layer.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~3-4). A precipitate of the purified product should form.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

  • Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50 °C, to a constant weight.

Protocol 2: Recrystallization

Recrystallization is ideal for "polishing" the solid obtained from acid-base extraction, removing trace impurities and improving crystallinity. The key is to select a solvent system in which the compound is soluble when hot but sparingly soluble when cold.

Solvent System Selection

Based on the polar nature of the molecule, polar protic solvents are most effective. An ethanol/water or methanol/water mixture is highly recommended.[7]

Table 2: Recommended Recrystallization Solvents

Solvent System Rationale Procedure
Methanol/Water The compound has good solubility in hot methanol and is insoluble in water. Dissolve in minimum hot methanol, add hot water dropwise until cloudy, then cool.
Ethanol/Water Similar to methanol/water, but ethanol is less volatile. Dissolve in minimum hot ethanol, add hot water dropwise until cloudy, then cool.

| Acetic Acid/Water | For very stubborn impurities; acetic acid can protonate the pyridine ring, altering solubility. | Dissolve in hot acetic acid, add hot water until turbid, then cool. Residual acetic acid must be removed by washing. |

Step-by-Step Protocol (Methanol/Water)
  • Dissolution: Place the crude or semi-pure solid (e.g., 5 g) in an Erlenmeyer flask. In a separate flask, heat methanol to boiling. Add the minimum amount of hot methanol to the solid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot methanolic solution, add hot deionized water dropwise while swirling until the solution just begins to turn persistently cloudy. Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold 1:1 methanol/water, followed by cold water.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 3: Silica Gel Column Chromatography

For challenging separations where impurities have similar properties to the product, or if the product is oily, flash column chromatography is the method of choice.[8]

Principle of Separation

The crude mixture is loaded onto a column of silica gel (a polar stationary phase). A solvent (the mobile phase) is then passed through the column. Compounds separate based on their relative affinity for the stationary phase versus the mobile phase. Non-polar compounds travel down the column faster, while polar compounds are retained longer.[9] For carboxylic acids, adding a small amount of acid to the eluent is crucial to prevent streaking.[10]

Step-by-Step Protocol
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.2-0.4.

    • Starting Eluent: Begin with a mixture like 50% Ethyl Acetate / 50% Hexanes + 0.5% Acetic Acid.

    • Adjusting Polarity: If the Rf is too low, increase the polarity (e.g., 70% EtOAc / 30% Hexanes). If too high, decrease it. For very polar compounds, a system of 5% Methanol in Dichloromethane + 0.5% Acetic Acid may be required.[11][12]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM/Methanol). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).

  • Elution: Run the column using the selected eluent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, often provides the best separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Traces of acetic acid can be removed by co-evaporation with a solvent like toluene.

Validation and Quality Control

The purity of the final product should be confirmed by appropriate analytical methods:

  • ¹H NMR: To confirm the chemical structure and identify any proton-containing impurities.

  • LC-MS: To determine purity by peak area and confirm the molecular weight.

  • Melting Point: A sharp melting point is indicative of high purity.

By applying these scientifically grounded protocols, researchers can confidently produce high-purity this compound, enabling the successful advancement of drug discovery and development programs.

References

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
  • What is the pKa value of Pyridine-2,3-dicarboxylic Acid? - Blog - Jinjing Chemical. Jinjing Chemical. [Link]

  • Pyrrole - Wikipedia. Wikipedia. [Link]

  • What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity? - Proprep. Proprep. [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Application Of Acid Base Extraction In Organic Chemistry - Welcome Home Vets of NJ. Welcome Home Vets of NJ. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Column chromatography. Columbia University. [Link]

  • Column chromatography. University of Calgary. [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • pKa Chart - Utah Tech University. Utah Tech University. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • RECRYSTALLISATION. University of Sydney. [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. Reddit. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the experimental setup for nucleophilic aromatic substitution (SNAr) reactions on 7-chloro-azaindoles. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of these reactions, offering field-proven insights to empower researchers in drug discovery and development. The protocols herein are designed to be self-validating, with an emphasis on reproducibility and a thorough understanding of the critical parameters that govern success.

Introduction: The Strategic Importance of 7-Substituted Azaindoles

The 7-azaindole scaffold is a privileged heterocycle in medicinal chemistry, serving as a bioisostere of indole. Its unique electronic properties, arising from the pyridine nitrogen, and its ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents.[1] The functionalization of the 7-position of the azaindole nucleus through nucleophilic aromatic substitution is a particularly powerful strategy for generating molecular diversity and modulating pharmacological activity. This guide will focus on providing robust and versatile protocols for the displacement of the chloro substituent at the 7-position with a variety of nucleophiles.

Mechanistic Considerations: Understanding the "Why" Behind the "How"

Nucleophilic aromatic substitution on the 7-chloro-azaindole ring system is facilitated by the electron-deficient nature of the pyridine ring. The nitrogen atom at the 7-position activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[2][3] The accepted mechanism for this transformation is the addition-elimination pathway.[4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitrogen atom of the pyridine ring.[2]

Step 2: Elimination of the Leaving Group

Aromaticity is restored in the second step through the expulsion of the chloride leaving group, yielding the 7-substituted azaindole product. The departure of the leaving group is typically fast and not the rate-determining step.[4]

Caption: General mechanism of nucleophilic aromatic substitution on 7-chloro-azaindole.

Experimental Approaches: A Multi-faceted Toolkit

The substitution of the 7-chloro group on the azaindole ring can be achieved through several robust methods. The choice of method will depend on the nature of the nucleophile, the desired scale of the reaction, and the available equipment.

Classical SNAr: The Foundation

For strongly nucleophilic species and when transition-metal catalysis is to be avoided, classical SNAr provides a direct and often high-yielding approach.

This protocol details the reaction of 7-chloro-azaindole with sodium methoxide.

Materials:

  • 7-Chloro-azaindole

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (10 mL per 1 mmol of 7-chloro-azaindole), add 7-chloro-azaindole (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or UPLC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-methoxy-azaindole.

Expected Characterization Data for 7-Methoxy-azaindole:

  • 1H NMR: Resonances corresponding to the azaindole core protons and a singlet for the methoxy group protons.

  • 13C NMR: Signals for the seven aromatic carbons and one for the methoxy carbon.[5]

  • HRMS: Calculated mass for the protonated molecule [M+H]+.

This protocol describes the reaction with a sulfur nucleophile, sodium thiophenoxide.

Materials:

  • 7-Chloro-azaindole

  • Benzyl mercaptan

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (5 mL per 1 mmol of 7-chloro-azaindole) at 0 °C under an inert atmosphere, add benzyl mercaptan (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • Add 7-chloro-azaindole (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or UPLC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-(benzylthio)-azaindole.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Approach for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is particularly useful for coupling a wide range of amines with 7-chloro-azaindoles.[6]

This protocol provides a general starting point that can be optimized for specific amine coupling partners.

Materials:

  • 7-Chloro-azaindole

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

  • Base (e.g., sodium tert-butoxide, potassium tert-butoxide, or cesium carbonate)[2][3][7][8][9]

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or microwave vial

  • Magnetic stirrer with heating plate or microwave reactor

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add 7-chloro-azaindole (1.0 equivalent), the amine (1.1-1.5 equivalents), the base (1.5-2.0 equivalents), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Alternatively, heat in a microwave reactor at a set temperature for a shorter duration.

  • Monitor the reaction progress by TLC or UPLC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine 7-chloro-azaindole, amine, base, Pd catalyst, and ligand in a dry vial. prep2 Add anhydrous solvent. prep1->prep2 prep3 Degas the reaction mixture. prep2->prep3 reaction Heat the mixture (conventional or microwave). prep3->reaction monitor Monitor progress by TLC or UPLC-MS. reaction->monitor workup1 Cool and dilute. monitor->workup1 Upon completion workup2 Filter through Celite. workup1->workup2 workup3 Aqueous workup. workup2->workup3 workup4 Dry and concentrate. workup3->workup4 purify Purify by column chromatography. workup4->purify

Caption: General workflow for Buchwald-Hartwig amination.

Microwave-Assisted SNAr: Accelerating Discovery

Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.

This protocol is a general guideline for the microwave-assisted reaction with amines.

Materials:

  • 7-Chloro-azaindole

  • Amine

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • In a microwave reaction vessel, combine 7-chloro-azaindole (1.0 equivalent), the amine (1.5-2.0 equivalents), and the base (2.0 equivalents).

  • Add the solvent (to achieve a concentration of 0.2-0.5 M).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 120-180 °C) for a set time (typically 10-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and excess base.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation and Analysis

Systematic data collection is crucial for optimizing reaction conditions and ensuring reproducibility. The following tables provide a template for organizing experimental data.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd2(dba)3 (2)XPhos (4)NaOtBu (2)Toluene10012
2Pd(OAc)2 (5)SPhos (10)K3PO4 (2)Dioxane1108
3

Table 2: Substrate Scope of Nucleophiles in SNAr with 7-Chloro-azaindole

EntryNucleophileMethodConditionsProductYield (%)
1MorpholineClassicalEtOH, reflux, 6h7-Morpholino-azaindole
2AnilineBuchwald-HartwigPd2(dba)3/XPhos, NaOtBu, Toluene, 100°C, 12h7-Anilino-azaindole
3Sodium methoxideClassicalMeOH, reflux, 4h7-Methoxy-azaindole
4Sodium thiophenoxideClassicalDMF, rt, 16h7-(Phenylthio)-azaindole

Reaction Monitoring and Product Characterization:

  • UPLC-MS: Ultra-performance liquid chromatography coupled with mass spectrometry is an invaluable tool for rapid reaction monitoring. A typical method would involve a short C18 column with a fast gradient of acetonitrile in water (with 0.1% formic acid) to quickly assess the consumption of starting materials and the formation of the product.[10]

  • NMR Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final products.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized compounds.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides potential solutions.[11]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Deactivation of the catalyst (for Buchwald-Hartwig).3. Inappropriate base or solvent.4. Reaction temperature too low.1. Use a stronger base to generate a more potent nucleophile in situ.2. Use a different ligand or a pre-catalyst. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.3. Screen different bases and solvents. For classical SNAr, polar aprotic solvents like DMF or DMSO are often effective.4. Increase the reaction temperature or switch to microwave heating.
Formation of Side Products 1. Dimerization of the azaindole.2. Reaction at other positions on the azaindole ring.3. Decomposition of starting materials or product.1. Use a lower reaction temperature or a less reactive catalyst system.2. This is less common for the 7-position but can occur. Confirm the structure of the product by 2D NMR.3. Reduce the reaction time and/or temperature. Ensure the reaction is performed under an inert atmosphere.
Difficulty in Purification 1. Product is highly polar.2. Contamination with residual catalyst.1. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.2. Filter the reaction mixture through a pad of Celite or a silica plug before concentration. Consider using a metal scavenger resin.

Safety and Handling

  • 7-Chloro-azaindole and its derivatives: Should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal procedures.[2]

  • Bases: Strong bases such as sodium hydride and potassium tert-butoxide are flammable and react violently with water. They must be handled under an inert atmosphere.[2][3][7][8][9]

  • Solvents: Anhydrous solvents are often required and should be handled under an inert atmosphere to prevent the introduction of water, which can quench reactive intermediates and deactivate catalysts.

Conclusion

The nucleophilic aromatic substitution on 7-chloro-azaindoles is a cornerstone of modern medicinal chemistry. By understanding the underlying mechanisms and having access to a suite of reliable protocols, researchers can efficiently generate diverse libraries of 7-substituted azaindoles for biological evaluation. This guide provides a solid foundation for both novice and experienced chemists to successfully navigate these important transformations.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Potassium tert-butoxide - Safety D
  • Potassiumtert-butoxide-865-47-4.docx. (n.d.). UGA Research.
  • POTASSIUM TERT-BUTOXIDE EXTRA PURE. (n.d.). Loba Chemie.
  • Potassium tert-butoxide - SAFETY D
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (2025). BenchChem.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PMC. [Link]

  • 7-Methoxy-1H-indole. (n.d.). PubChem. [Link]

  • Synthetic Reaction Monitoring Using UPLC-MS. (n.d.). Waters. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). PMC. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2007). NIH. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2022). PMC. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2021). RSC Publishing. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). EPO. [Link]

  • UPLC-MS/MS analysis of azole antifungals in serum for clinical research. (n.d.). Waters. [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Toole. (2017). ResearchGate. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2013). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Supporting information Indoles. (n.d.). The Royal Society of Chemistry. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). American Chemical Society. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). WuXi Biology. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). ACS Publications. [Link]

  • Haloselectivity of Heterocycles. (n.d.). Baran Lab. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. [Link]

  • (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2020). RSC Publishing. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2017). PubMed. [Link]

  • Sodium Hydroxide,10.0N - Safety Data Sheet. (2015). Global Safety Management. [Link]

  • Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. (2023). Springer. [Link]

  • UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring. (2022). PMC. [Link]

  • Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. (2022). PubMed. [Link]

Sources

Application Notes and Protocols for the Synthesis of CSF1R Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting CSF1R in Drug Discovery

The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte differentiation, proliferation, and survival.[1] Its dysregulation has been implicated in a variety of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] Consequently, the development of small molecule inhibitors targeting CSF1R has become a significant focus in modern drug discovery. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical characterization methods for the preparation of potent and selective CSF1R inhibitors.

The aberrant signaling of CSF1R, primarily activated by its ligands CSF-1 and IL-34, promotes the recruitment and polarization of tumor-associated macrophages (TAMs). These TAMs can create an immunosuppressive tumor microenvironment, fostering tumor growth and metastasis.[3] Therefore, inhibiting CSF1R can modulate the tumor microenvironment and enhance anti-tumor immunity.

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a detailed exploration of the chemical synthesis of various CSF1R inhibitor scaffolds, with a particular focus on pyridine-based and benzimidazole-based compounds, exemplified by the FDA-approved drug Pexidartinib.

CSF1R Signaling Pathway

Understanding the CSF1R signaling cascade is paramount to appreciating the mechanism of action of its inhibitors. Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating multiple pathways that ultimately regulate gene expression and cellular responses.

CSF1R_Signaling cluster_membrane Cell Membrane CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT CSF1_IL34 CSF-1 / IL-34 CSF1_IL34->CSF1R AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: Simplified CSF1R signaling pathway.

Synthetic Strategies for CSF1R Inhibitors

The synthesis of CSF1R inhibitors often involves the construction of heterocyclic core structures, which serve as scaffolds for the attachment of various side chains that fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. Common scaffolds include pyrrolopyridines, pyridines, and benzimidazoles.[4][5][6]

General Workflow for Small Molecule Inhibitor Synthesis

The synthesis of a target CSF1R inhibitor typically follows a multi-step process, from initial reaction to final purification and characterization.

Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Coupling, Cyclization) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final Pure Inhibitor Characterization->Final Pexidartinib_Synthesis A Chloroazaindole C Alcohol Intermediate A->C Nucleophilic Attack B Pyridine Aldehyde B->C D Reduced Intermediate C->D Reduction E Aminopyridine D->E Deprotection G Pexidartinib E->G Reductive Amination F Aldehyde Side Chain F->G Benzimidazole_Synthesis A o-phenylenediamine C 2-substituted Benzimidazole A->C Condensation (acid-catalyzed) B Carboxylic Acid B->C

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 867034-08-0). This molecule is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1] The synthesis of this 4-azaindole derivative, however, is frequently plagued by challenges that can lead to suboptimal yields and purification difficulties. This guide is structured as a series of troubleshooting questions and answers designed to provide researchers and process chemists with actionable insights and scientifically-grounded solutions to common experimental hurdles. We will delve into the causality behind reaction outcomes and provide detailed protocols to enhance the reliability and efficiency of your synthesis.

Section 1: Troubleshooting the Azaindole Core Formation

The construction of the pyrrolo[2,3-c]pyridine core is the most critical and often lowest-yielding stage of the synthesis. A common strategy involves the cyclization to form an ester precursor, such as ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, which is subsequently hydrolyzed.

Q1: My initial cyclization reaction to form the ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate intermediate is resulting in a poor yield (<30%). What are the most critical parameters to investigate?

A1: A low yield in the formation of the azaindole core is a frequent issue. Unlike standard indole syntheses, the electron-deficient nature of the pyridine ring introduces unique challenges.[2] The optimization should focus on reaction conditions, starting material integrity, and the specific synthetic route employed. Many syntheses are analogous to the Bischler-Möhlau indole synthesis, which is notorious for requiring harsh conditions that can degrade both starting materials and products.[3]

Troubleshooting Steps & Optimization:

  • Re-evaluate Starting Material Purity: The synthesis often starts from a substituted 2-aminopyridine derivative. Ensure it is free from residual moisture and other nucleophilic impurities that can compete in the reaction.

  • Temperature and Time Optimization: Classical thermal methods for this type of cyclization often require high temperatures, which can lead to a multitude of side products and charring.[4]

    • Insight: Microwave-assisted synthesis can be a powerful alternative. It allows for rapid and uniform heating to a target temperature, often reducing reaction times from hours to minutes and minimizing the formation of degradation byproducts.[5] One study on a related Bischler-Möhlau synthesis showed a significant yield increase from 51% at 80°C to 88% at a higher optimized temperature over 40 minutes using microwave irradiation.[4]

  • Solvent and Catalyst Choice: The choice of solvent and the presence of a promoter or catalyst are critical.

    • Insight: High-boiling point, polar aprotic solvents like DMF or DMA are common. However, for microwave-assisted syntheses, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote the reaction effectively, sometimes even without a catalyst.[5] For other cyclization strategies, such as those mediated by transition metals, the choice of palladium catalyst and ligand is paramount.[6]

Experimental Protocol: Microwave-Assisted Azaindole Synthesis (Example) This is a representative protocol based on modern variations of the Bischler-Möhlau synthesis and should be adapted for your specific substrates.[4][5]

  • In a 10 mL microwave vial, combine the 2-amino-4-chloropyridine derivative (1.0 eq) and the α-haloketone or α-haloketoester (1.1 eq).

  • Add the chosen solvent (e.g., HFIP or DMF, 3-5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (start with a screen from 100°C to 160°C) for a specific duration (e.g., 10-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Proceed with an appropriate aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Q2: I'm observing a significant amount of a dark, tarry byproduct and several spots on my TLC plate. What are the likely side reactions, and how can they be minimized?

A2: The formation of tar and multiple byproducts is characteristic of competing reaction pathways and product degradation, especially under harsh acidic or thermal conditions often employed in azaindole synthesis.[3][7]

Common Side Reactions:

  • Self-condensation of Starting Materials: The α-haloketone can self-condense. Similarly, aminopyridines can undergo side reactions. A study on a Chichibabin-type azaindole synthesis noted that the starting picoline could dimerize, and the organolithium reagent could react with the nitrile reactant, yet both adducts could fortunately re-enter the main reaction pathway to form the product in high yield.[7]

  • Polymerization: The electron-rich pyrrole ring of the product is susceptible to polymerization under strong acid conditions.

  • Oxidation: The azaindole core can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities.

Mitigation Strategies:

  • Control Stoichiometry and Addition Rate: Add the more reactive component (often the α-haloketone) slowly to the reaction mixture at a controlled temperature to minimize self-condensation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, particularly if using organometallic reagents or if the reaction requires prolonged heating.

  • Lower Reaction Temperature: If possible, explore lower reaction temperatures, even if it requires longer reaction times or the use of a more active catalyst system. Modern transition-metal-catalyzed methods often proceed under milder conditions than classical condensations.[6]

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.[4]

Troubleshooting Workflow for Azaindole Synthesis

G start Low Yield or High Impurity check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_conditions Optimize Reaction Conditions start->check_conditions check_workup Review Workup & Purification start->check_workup temp Temperature Too High/Low? check_conditions->temp time Time Too Short/Long? check_conditions->time atmosphere Inert Atmosphere Needed? check_conditions->atmosphere catalyst Catalyst/Solvent Choice Optimal? check_conditions->catalyst degradation Degradation (Tarring) temp->degradation time->degradation incomplete Incomplete Reaction time->incomplete atmosphere->degradation side_reactions Side Reactions (Extra Spots) catalyst->side_reactions catalyst->incomplete solution_temp Action: Screen Temps (e.g., Microwave) degradation->solution_temp solution_atm Action: Use N2 or Ar degradation->solution_atm solution_time Action: Monitor byTLC/LC-MS incomplete->solution_time

Caption: Troubleshooting workflow for azaindole synthesis.

Section 2: Troubleshooting the Ester Hydrolysis

The final step is typically the hydrolysis (saponification) of the C2-ester to yield the target carboxylic acid. This step can be deceptively tricky, balancing the need for complete conversion with the risk of product degradation.

Q3: My ester hydrolysis is incomplete, even after prolonged heating with NaOH/LiOH. How can I drive the reaction to completion without causing decarboxylation or other side reactions?

A3: Incomplete hydrolysis is often due to poor solubility of the ester starting material or product inhibition. The 4-azaindole core can also be sensitive to harsh conditions. Increasing temperature or base concentration aggressively can lead to undesired side reactions, most notably decarboxylation.

Optimization Strategies:

  • Improve Solubility:

    • Co-solvent System: Use a mixture of solvents such as THF/Water, Dioxane/Water, or Methanol/Water to ensure the ester remains in solution throughout the reaction.

    • Phase-Transfer Catalyst: For heterogeneous mixtures, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction.

  • Alternative Hydrolysis Conditions:

    • Acid-Catalyzed Hydrolysis: While basic hydrolysis is more common, acid-catalyzed hydrolysis (e.g., using HCl in dioxane or TFA) can be effective, particularly for tert-butyl esters.[8] However, this must be approached with caution, as strong acid can also promote decarboxylation of the final product.[9]

    • In-situ Hydrolysis: Some advanced continuous flow methods have utilized the HBr generated as a byproduct during the Hantzsch pyrrole synthesis to directly hydrolyze a tert-butyl ester intermediate in a single step.[8] This highlights the possibility of tandem reactions under carefully controlled conditions.

Quantitative Data Summary: Base Selection for Hydrolysis

BaseTypical Solvent SystemTemperature (°C)Key Considerations
LiOHTHF / H₂O25 - 60Often provides cleaner reactions and is effective at lower temperatures. Preferred choice.
NaOHMeOH / H₂O or EtOH / H₂O50 - 80More aggressive; higher risk of side reactions. Ensure careful temperature control.
KOHEtOH / H₂O50 - 80Similar to NaOH; can sometimes offer solubility advantages.

Protocol: Optimized Lithium Hydroxide Saponification

  • Dissolve the ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) in one portion.

  • Stir the mixture at room temperature or warm gently to 40-50°C.

  • Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).

  • Once complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with cold 1N HCl. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Avoid excessive heat.

Section 3: Product Stability and Purification FAQs

Q4: My final product yield is low after purification, and I suspect decarboxylation is occurring. How can I confirm this and prevent it?

A4: The loss of the C2-carboxylic acid group is a known instability for pyrrole-2-carboxylic acids and can be accelerated by heat and acid.[9] The mechanism can involve protonation of the pyrrole ring, which facilitates the elimination of CO₂.[9] For pyridinecarboxylic acids, decarboxylation rates are highly dependent on the position of the carboxyl group and the reaction medium.[10][11]

Confirmation and Prevention:

  • Confirmation: The primary byproduct of decarboxylation would be 7-chloro-1H-pyrrolo[2,3-c]pyridine. You can confirm its presence by LC-MS analysis of your crude product, looking for a mass corresponding to [M-44]+.

  • Prevention During Workup: When acidifying the reaction mixture after hydrolysis to precipitate the product, use a cold, dilute acid (e.g., 1N HCl) and add it slowly while keeping the mixture in an ice bath. Do not overshoot to a very low pH.

  • Prevention During Purification: Avoid excessive heat. If performing recrystallization, use the minimum amount of heat required to dissolve the solid and cool it promptly. For chromatography, use a neutral or slightly acidic mobile phase system and avoid silica gel if the compound shows instability; neutral alumina could be an alternative.

  • Storage: Store the final product in a cool, dark, and dry place.

Q5: What is the most reliable method for purifying the final this compound?

A5: The purification method depends on the nature and quantity of the impurities.

  • Precipitation/Recrystallization: This is the most common and scalable method. After acidic workup, the precipitated product is often of high purity. If further purification is needed, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile, or Dioxane) is effective.

  • Column Chromatography: This is less ideal for the final acid on a large scale due to potential streaking on silica gel and the risk of decarboxylation. If necessary, use a mobile phase buffered with a small amount of acetic or formic acid (e.g., 0.1-1%) to suppress ionization and improve peak shape.

  • Acid-Base Extraction: An acid-base workup can be used to remove neutral or basic impurities. Dissolve the crude product in a weak base (e.g., aqueous sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove impurities, and then re-precipitate the product by adding acid to the aqueous layer.

General Synthesis and Troubleshooting Overview

G cluster_0 Step 1: Core Synthesis (Ester) cluster_1 Step 2: Hydrolysis cluster_2 Final Product & Purification SMs Starting Materials (e.g., 2-amino-4-chloropyridine deriv.) Cyclization Cyclization (e.g., Microwave, Pd-catalyzed) SMs->Cyclization Ester Intermediate Ester (e.g., Ethyl Ester) Cyclization->Ester ts1 Low Yield, Tarring Cyclization->ts1 Hydrolysis Saponification (e.g., LiOH, THF/H2O) Ester->Hydrolysis Workup Acidic Workup (Cold, Dilute Acid) Hydrolysis->Workup ts2 Incomplete Reaction Hydrolysis->ts2 CrudeAcid Crude Carboxylic Acid Workup->CrudeAcid ts3 Decarboxylation Workup->ts3 Purification Purification (Precipitation/Recrystallization) CrudeAcid->Purification FinalProduct Final Product: 7-chloro-1H-pyrrolo[2,3-c]pyridine- 2-carboxylic acid Purification->FinalProduct Purification->ts3

Caption: Key stages and common problem points in the synthesis.

References

  • BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • Dakenchem. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications.
  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis.
  • J&K Scientific. (n.d.). This compound.
  • Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH.
  • Progress in Chemistry, 2012, (10), 1974-1982. Synthesis of Azaindoles.
  • Wang, Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI.
  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5. Retrieved from [Link]

  • user130573. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. Retrieved from [Link]

  • Organ, M. G., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH.

Sources

Technical Support Center: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals working with the synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common side products and impurities during the synthetic process. Our goal is to explain the causality behind these issues and offer field-proven, self-validating protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The synthesis typically involves the hydrolysis of a corresponding ester, most commonly Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate[1][2]. Consequently, the two most prevalent impurities are:

  • Unreacted Starting Material: The ethyl ester precursor (ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) due to incomplete hydrolysis.

  • Decarboxylated Product: 7-chloro-1H-pyrrolo[2,3-c]pyridine, which results from the loss of the carboxylic acid group[3][4]. This is a known side reaction for pyrrole-2-carboxylic acids, particularly under acidic conditions or at elevated temperatures[5][6].

Q2: Why is decarboxylation a significant issue for this compound?

A2: The pyrrole ring system is electron-rich. Protonation of the ring at the C2 position, especially in strongly acidic solutions during workup, can stabilize the transition state for decarboxylation[5][6]. This process involves the loss of carbon dioxide and results in the formation of the more stable, un-substituted 7-chloro-1H-pyrrolo[2,3-c]pyridine. The reaction can be catalyzed by acid and accelerated by heat[5].

Q3: How can I monitor the progress of the hydrolysis reaction to avoid incomplete conversion?

A3: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Use a suitable solvent system, such as 50:50 hexane/ethyl acetate, where the starting ester will have a higher Rf value than the product carboxylic acid[2]. Spot the reaction mixture alongside a standard of the starting material. The reaction is complete when the spot corresponding to the starting ester has completely disappeared. A procedure described in the literature shows the starting ethyl ester having an Rf of 0.80 on silica gel with this solvent system[2].

Q4: What is the ideal pH for the final product precipitation?

A4: The product should be precipitated by acidifying the reaction mixture after hydrolysis. A final pH of 3 to 4 is generally recommended[2][7]. Using a milder acid like acetic acid can sometimes be preferable to strong mineral acids (like HCl) to minimize the risk of acid-catalyzed decarboxylation[7]. However, successful syntheses using HCl for acidification have been reported, indicating that temperature control during acidification is critical[2].

Impurity Summary and Identification

This table summarizes the key characteristics of the target compound and its major side products to aid in their identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Signature
(Target) this compoundC₈H₅ClN₂O₂196.59ESI-MS m/z 195 [M-H]⁻. Disappears from organic layer upon basic wash.
(Side Product) Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylateC₁₀H₉ClN₂O₂224.64[1][8]ESI-MS m/z 225 [M+H]⁺. ¹H NMR will show characteristic ethyl signals (triplet ~1.4 ppm, quartet ~4.4 ppm)[2].
(Side Product) 7-chloro-1H-pyrrolo[2,3-c]pyridineC₇H₅ClN₂152.58[4]ESI-MS m/z 153 [M+H]⁺. Absence of the carboxylic acid proton in ¹H NMR and the C=O stretch in IR. More lipophilic than the acid.

Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and recommended solutions.

Problem 1: Low yield of the final carboxylic acid product.

This common issue can often be traced back to several factors during the hydrolysis and workup stages. The following diagram illustrates a logical troubleshooting workflow.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Actions LowYield Low Yield of Product Incomplete Incomplete Hydrolysis LowYield->Incomplete Check TLC/NMR of crude product Decarbox Product Decarboxylation LowYield->Decarbox Check MS of crude product Loss Loss During Workup LowYield->Loss Review procedure Time Increase reaction time and/or temperature. Incomplete->Time TLC Monitor reaction by TLC until ester is consumed. Incomplete->TLC pH Control pH during workup (pH 3-4). Use cold solutions. Decarbox->pH Acid Consider using a weaker acid (e.g., acetic acid). Decarbox->Acid Extract Ensure complete precipitation. Wash precipitate with minimal cold water. Loss->Extract

Caption: Troubleshooting workflow for low product yield.

Problem 2: My final product is contaminated with the starting ethyl ester.
  • Causality: This is a clear indication of incomplete saponification (hydrolysis). The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base (e.g., KOH or NaOH).

  • Solution:

    • Extend Reaction Time: Continue stirring the reaction at room temperature for an additional 6-12 hours. One established protocol calls for 15.5 hours at room temperature[2].

    • Increase Temperature: If extending the time is ineffective, gently warm the reaction mixture to 40-50°C. Refluxing is also an option but may increase the risk of other side reactions[7].

    • Verify Reagents: Ensure the base solution (e.g., 3N KOH) was correctly prepared and is of sufficient concentration.

    • Purification: If the side product is already present in the final batch, it can be removed by re-subjecting the mixture to the hydrolysis conditions or by performing a careful recrystallization, as the solubility properties of the ester and the carboxylic acid salt are significantly different.

Problem 3: The mass spectrum of my product shows a significant peak at M+H 153, and the NMR looks clean but the yield is low.
  • Causality: This strongly suggests the presence of the decarboxylated side product, 7-chloro-1H-pyrrolo[2,3-c]pyridine (MW 152.58)[4]. This impurity forms when the carboxylic acid group is lost as CO₂, a process favored by excessive heat or highly acidic conditions during the workup[5][6].

  • Solution:

    • Temperature Control: The most critical step is to control the temperature during the acidification workup. Perform the pH adjustment in an ice bath to dissipate any heat generated from the acid-base neutralization.

    • Controlled Acid Addition: Add the acid dropwise with vigorous stirring to avoid localized areas of high acidity and temperature.

    • Use a Milder Acid: Consider substituting 6N HCl with a weaker acid like glacial acetic acid to adjust the pH to ~4[7]. This creates a less harsh environment, reducing the driving force for decarboxylation.

    • Purification: The decarboxylated product is significantly less polar than the desired carboxylic acid. It can be removed via column chromatography or by performing a basic wash (e.g., with aqueous NaHCO₃), where the desired acid will dissolve in the aqueous layer as its carboxylate salt, leaving the non-acidic decarboxylated impurity in the organic layer.

Experimental Protocols

Optimized Hydrolysis Protocol

This protocol is adapted from established literature procedures to maximize yield and purity[2].

  • Dissolve Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF, 2 mL/mmol) and methanol (MeOH, 2.4 mL/mmol).

  • To the stirred solution, add 3N aqueous potassium hydroxide (KOH) (1.0 mL/mmol).

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC (50:50 hexane/ethyl acetate) until the starting material spot is no longer visible.

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dissolve the remaining residue in water (5-10 mL/mmol).

  • Cool the aqueous solution in an ice bath.

  • Slowly add 6N HCl dropwise with vigorous stirring until the pH of the solution reaches 3.

  • A precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water.

  • Dry the solid under vacuum to yield this compound.

Workflow Diagram: Synthesis and Side Product Formation

The following diagram illustrates the primary reaction pathway and the points at which the main side products are formed.

G Start Ethyl 7-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylate Intermediate Potassium 7-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylate (in solution) Start->Intermediate Saponification (KOH, MeOH/THF) Intermediate->Start Incomplete Reaction Product 7-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid (Final Product) Intermediate->Product Acidification (Workup) (Cold HCl, pH 3) Side2 7-chloro-1H-pyrrolo[2,3-c]pyridine (Decarboxylation Impurity) Product->Side2 Excess Acid / Heat Side1 Unreacted Starting Material (Impurity)

Caption: Key steps in the final stage of synthesis.

References

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025).
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
  • 7-Azaindole: Uses and Synthesis. (2024). ChemicalBook.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Sourcing High-Purity 7-Chloro-1H-pyrrolo[2,3-c]pyridine: A Buyer's Guide. (2025). Google Vertex AI Search.
  • This compound | 867034-08-0. (n.d.). J&K Scientific.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 867034-10-4. (n.d.). J&K Scientific.
  • ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxyl
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 357263-41-3. (n.d.). BLDpharm.
  • Decarboxylation via addition of water to a carboxyl group: acid c
  • This compound. (n.d.). Sigma-Aldrich.
  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine. (n.d.). Oakwood Chemical.
  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. (2025).
  • Decarboxyl
  • Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. (n.d.). MDPI.
  • This compound. (n.d.). Ark Pharma Scientific Limited.
  • ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxyl
  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.).

Sources

Technical Support Center: Purification of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 867034-08-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. As a Senior Application Scientist, I have consolidated field-proven insights and established chemical principles to provide you with a comprehensive resource for achieving high purity of your target compound.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its purification, however, can be non-trivial due to its specific chemical properties. The presence of both acidic (carboxylic acid) and basic (pyridine and pyrrole nitrogens) moieties, coupled with its aromatic nature, can lead to issues with solubility, co-precipitation of impurities, and potential degradation if not handled correctly. This guide provides a structured approach to troubleshooting these challenges.

Core Principles of Purification

The purification strategy for this compound primarily revolves around three techniques:

  • Acid-Base Extraction: This technique leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities.

  • Recrystallization: Exploits differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.

  • Chromatography: Used for challenging separations where other methods are insufficient, particularly for removing closely related impurities.

Below, we will delve into the practical application of these techniques and how to troubleshoot common problems.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted to address specific issues you may encounter during your purification workflow.

Problem 1: Low Recovery After Acid-Base Extraction

Scenario: You have performed an acid-base extraction to isolate your carboxylic acid from a crude reaction mixture, but the final yield is significantly lower than expected.

Probable Causes & Solutions:

  • Incomplete Dissolution in Base: The sodium salt of your carboxylic acid may have limited solubility in the aqueous base, leading to incomplete extraction from the organic layer.

    • Solution: Use a larger volume of aqueous base or a slightly more dilute basic solution. Gentle warming may also improve solubility, but monitor for any potential degradation.

  • Incomplete Precipitation Upon Acidification: After acidifying the aqueous layer, your product may not have fully precipitated out of solution.

    • Solution: Ensure the pH is sufficiently acidic. A good rule of thumb is to adjust the pH to at least two units below the pKa of the carboxylic acid. If the pKa is unknown, a pH of 2-3 is generally a safe target. Chilling the solution on an ice bath for an extended period can also enhance precipitation.

  • Emulsion Formation: During the liquid-liquid extraction, a stable emulsion may have formed, trapping your product at the interface.

    • Solution: To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the emulsion through a pad of Celite.

Experimental Protocol: Optimized Acid-Base Extraction

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with 1 M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times to ensure complete transfer of the carboxylic acid into the aqueous phase.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) with stirring until the pH is ~2-3.

  • Allow the precipitate to form and stir in the ice bath for at least 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Problem 2: Oiling Out or Poor Crystal Formation During Recrystallization

Scenario: Upon cooling the recrystallization solvent, the compound separates as an oil instead of forming crystals, or no crystals form at all.

Probable Causes & Solutions:

  • High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, leading to oiling out.

    • Solution: Consider a pre-purification step like an acid-base extraction to remove gross impurities before attempting recrystallization.

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.

    • Solution: A systematic solvent screen is recommended. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). An ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

  • Supersaturation: The solution may be supersaturated, requiring a nucleation event to initiate crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound can also be very effective.

  • Cooling Rate is Too Fast: Rapid cooling can favor oiling out over crystal formation.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.

Troubleshooting Recrystallization Workflow

G start Dissolve crude solid in minimum hot solvent cool Cool solution slowly start->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success oil Compound oils out observe->oil Problem no_xtals No crystals form observe->no_xtals Problem end_good Collect and dry crystals crystals->end_good reheat_add_solvent Reheat to dissolve, add more 'good' solvent, cool slowly oil->reheat_add_solvent scratch_seed Scratch flask or add seed crystal no_xtals->scratch_seed reheat_add_solvent->cool scratch_seed->observe Check again reduce_volume Reduce solvent volume and re-cool scratch_seed->reduce_volume If no success reduce_volume->cool

Caption: A decision tree for troubleshooting common recrystallization problems.

Recommended Solvents for Screening:

Solvent SystemPolarityBoiling Point (°C)Comments
WaterHigh100May be suitable for the salt form.
Ethanol/WaterHigh-Medium78-100A common mixture for polar compounds.
IsopropanolMedium82Good for moderately polar compounds.
AcetonitrileMedium82Can be effective for nitrogen-containing heterocycles.
Ethyl AcetateMedium-Low77A versatile solvent, but check for ester stability if heated for prolonged periods.
TolueneLow111May be useful if the compound has significant aromatic character.
Problem 3: Persistent Colored Impurities

Scenario: Your final product has a persistent yellow or brown color, even after recrystallization.

Probable Causes & Solutions:

  • Highly Conjugated Byproducts: The synthesis of pyrrolopyridines can sometimes lead to the formation of colored, polymeric, or oxidized byproducts.

    • Solution 1: Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot recrystallization solution. Boil for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Solution 2: Chromatography: If charcoal treatment is ineffective, column chromatography may be necessary.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the colored compound in the minimum amount of hot recrystallization solvent.

  • Allow the solution to cool slightly to prevent boiling over.

  • Add a small amount of activated charcoal to the flask.

  • Heat the mixture back to boiling for 5-10 minutes with swirling.

  • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Is the 7-chloro substituent stable to the conditions of acid-base extraction?

A: The chloro-substituent on the pyridine ring is generally stable under the mild acidic and basic conditions used for a standard acid-base extraction. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided as it could potentially lead to hydrolysis or other side reactions. It is always recommended to perform extractions at room temperature or below if possible.

Q2: My compound seems to be poorly soluble in most common organic solvents. How can I purify it?

A: Poor solubility is a known challenge for some heterocyclic carboxylic acids. If standard recrystallization is difficult, consider the following:

  • Use of more polar solvents: Try solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, followed by the addition of an anti-solvent (like water or an ether) to induce precipitation.

  • Purification of a salt form: Convert the carboxylic acid to a more soluble salt (e.g., with an amine like triethylamine) and purify the salt by recrystallization. The pure acid can then be regenerated by acidification.

  • Reversed-phase chromatography: For highly polar compounds, reversed-phase flash chromatography using a C18-functionalized silica gel can be an effective purification method. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q3: What are the likely impurities I should be looking for?

A: The exact impurities will depend on the synthetic route used. However, common impurities in the synthesis of related 7-azaindoles can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric byproducts: Impurities arising from non-selective reactions.

  • Decarboxylated product: Loss of the carboxylic acid group under harsh reaction conditions.

  • Hydrolysis product: Replacement of the chloro-substituent with a hydroxyl group if water is present under forcing conditions.

Analytical techniques such as LC-MS and NMR spectroscopy are essential for identifying the nature of the impurities and guiding the choice of purification strategy.

Purification Strategy Decision Workflow

G start Crude Product initial_analysis Analyze by TLC/LC-MS/NMR start->initial_analysis gross_impurities Gross non-polar or basic impurities present? initial_analysis->gross_impurities acid_base Perform Acid-Base Extraction gross_impurities->acid_base Yes recrystallize Attempt Recrystallization gross_impurities->recrystallize No acid_base->recrystallize purity_check1 Check Purity recrystallize->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% chromatography Column Chromatography (Normal or Reversed-Phase) purity_check1->chromatography Purity < 98% or closely related impurities purity_check2 Check Purity chromatography->purity_check2 purity_check2->pure_product Purity > 98%

Technical Support Hub: Overcoming Poor Solubility of Pyrrolopyridine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Solubility Challenge

Pyrrolopyridine derivatives represent a vital class of heterocyclic compounds, with many demonstrating significant potential as kinase inhibitors and anticancer agents.[1] Their rigid, planar structure, which often mimics the purine ring of ATP, is key to their biological activity but also frequently contributes to poor aqueous solubility.[1][2] This low solubility is a major technical hurdle in drug discovery, leading to compound precipitation, underestimated potency, and unreliable structure-activity relationship (SAR) data.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource to diagnose, troubleshoot, and overcome solubility challenges associated with pyrrolopyridine derivatives in both biochemical and cell-based assays.

Troubleshooting Guide: From Symptom to Solution

This section is designed to help you quickly diagnose and resolve common solubility-related issues observed during your experiments.

Symptom Observed Potential Root Cause(s) Recommended Action Plan & Scientific Rationale
Precipitate forms immediately upon diluting DMSO stock into aqueous assay buffer. Solvent Shock & Exceeding Kinetic Solubility: The compound, stable in 100% DMSO, crashes out when the solvent polarity changes drastically and its concentration exceeds the kinetic solubility limit in the aqueous medium.[5][6]1. Decrease Final Compound Concentration: Perform a serial dilution to find the maximum soluble concentration in your final assay buffer.[5] 2. Optimize Dilution Method: Add the DMSO stock directly to the full volume of assay buffer while vortexing gently. Avoid intermediate dilutions in purely aqueous solutions, which increase the time the compound spends in a thermodynamically unstable state.[3] 3. Increase Final DMSO % (with caution): If the assay tolerates it, increasing the final DMSO concentration to 0.5% or 1.0% can help.[5] Always run a vehicle control to check for solvent effects on the assay.
Assay results are highly variable or non-reproducible between experiments. Undetected Micro-precipitation: Not all precipitation is visible to the naked eye.[3] Micro-precipitates can scatter light, interfere with plate readers, and reduce the effective concentration of the compound in solution, leading to inconsistent data.1. Perform a Solubility Pre-assessment: Use nephelometry (light scattering) to determine the precise kinetic solubility limit of your compound in the assay buffer.[3][5] This provides an empirical upper concentration limit for your experiments. 2. In-well Sonication: Gentle sonication of the assay plate after compound addition can sometimes redissolve small precipitates.[3] 3. Incorporate a Solubilizing Excipient: Consider adding a low percentage of a non-ionic surfactant or cyclodextrin to the assay buffer to improve solubility.
Compound activity is lower than expected, or IC50 values are right-shifted. Reduced Bioavailable Concentration: The actual concentration of the dissolved, active compound is lower than the nominal concentration due to precipitation or adsorption to plasticware.1. Confirm Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved and has not precipitated during storage. Visually inspect before use.[6] 2. Utilize Cyclodextrins: For cell-based assays, complexation with derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can create a soluble "carrier" for the compound, increasing its availability.[7][8][9] The compound can then partition from the cyclodextrin to the cell membrane. 3. Consider Buffer Components: The presence of proteins (like BSA or serum) in the buffer can sometimes help solubilize hydrophobic compounds.[5]
Cell-based assay shows signs of toxicity at concentrations where the compound should be inactive. DMSO Toxicity or Compound Aggregation: High concentrations of DMSO (>1%) can be cytotoxic.[10] Alternatively, compound aggregates or precipitates can cause non-specific cellular stress.1. Strictly Control Final DMSO Concentration: Maintain a final DMSO concentration of ≤0.5% for most cell lines.[11] Ensure the vehicle control contains the exact same DMSO concentration as the test wells. 2. Filter the Working Solution: If precipitation is suspected, centrifuging the final working solution and using the supernatant may remove aggregates, though this will also lower the effective compound concentration. This is a diagnostic step rather than a routine solution.

In-Depth Protocols & Methodologies

Protocol 3.1: Preparing a High-Concentration Stock Solution

Accurate and reliable data begins with a properly prepared stock solution.[12][13]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for preparing high-concentration stocks of poorly soluble compounds.[14]

  • Weighing: Accurately weigh a precise amount of the pyrrolopyridine derivative using an analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10 mM or 20 mM).

  • Solubilization Assistance: Vortex vigorously. If particulates remain, use a brief (5-10 minute) sonication in a water bath. Gentle warming (to 30-37°C) can also be used, but must be done with caution to avoid compound degradation.

  • Quality Control: Visually inspect the solution against a light source to ensure it is completely clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[11] Store at -20°C or -80°C as recommended.

Protocol 3.2: Aqueous Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that act as molecular containers, encapsulating hydrophobic molecules like pyrrolopyridines within their lipophilic core while their hydrophilic exterior allows the complex to dissolve in water.[7][9][15] This is an excellent strategy for increasing the apparent solubility without using high concentrations of organic co-solvents.[8]

  • Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[16]

  • Prepare Cyclodextrin Solution: Prepare a 10-50 mM solution of HP-β-CD in your final aqueous assay buffer.

  • Complexation:

    • Add the required volume of your high-concentration DMSO stock of the pyrrolopyridine derivative directly to the cyclodextrin-containing buffer.

    • The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 or 1000:1) to favor complex formation.

  • Equilibration: Vortex the solution and allow it to equilibrate for at least 15-30 minutes at room temperature before adding to the assay.

  • Validation: It is crucial to run a control with only the cyclodextrin solution at the same concentration to ensure it does not interfere with the assay readout.

Visualizing the Strategy: Workflows and Mechanisms

A logical approach is critical when tackling solubility issues. The following diagrams illustrate the decision-making process and the mechanism of a key solubilization technique.

G cluster_troubleshoot Troubleshooting Options start Start: Poorly Soluble Pyrrolopyridine Derivative prep_stock Prepare Concentrated Stock in 100% DMSO (e.g., 10-20 mM) start->prep_stock dilute_assay Dilute to Final Conc. in Aqueous Buffer prep_stock->dilute_assay observe Observe for Precipitation dilute_assay->observe no_precip No Precipitate: Proceed with Assay observe->no_precip Clear Solution precip Precipitate Observed: TROUBLESHOOT observe->precip Turbidity/ Precipitate opt1 Option 1: Lower Final Compound Concentration precip->opt1 opt2 Option 2: Adjust Buffer pH (if compound is ionizable) precip->opt2 opt3 Option 3: Incorporate a Solubilizing Excipient precip->opt3 excipient_choice Choose Excipient opt3->excipient_choice cosolvent Co-solvent (e.g., PEG400) Final Conc. <5% excipient_choice->cosolvent Biochemical Assay cyclodextrin Cyclodextrin (e.g., HP-β-CD) for complexation excipient_choice->cyclodextrin Cell-Based Assay validate Validate: Test Excipient Alone in Assay cosolvent->validate cyclodextrin->validate G cluster_water Aqueous Environment cd cd_inner Hydrophobic Cavity cd_label Cyclodextrin (Hydrophilic Exterior) drug Poorly Soluble Pyrrolopyridine arrow Complexation complex_cd complex_drug Drug complex_label Soluble Inclusion Complex plus + arrow->complex_cd

Caption: Mechanism of cyclodextrin inclusion complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the maximum final concentration of DMSO I can use in my assay? A: This is highly dependent on the biological system. For most cell-based assays, the final concentration should not exceed 0.5% to avoid cytotoxicity. [11]For biochemical or enzyme assays, tolerance may be higher (1-2%), but it is critical to determine this empirically. Some enzymes can be inhibited or denatured by DMSO, affecting kinetic parameters. [10][17][18]Always run a DMSO dose-response curve on your assay system (without the compound) to determine the no-effect concentration.

Q2: Can I use pH modification to solubilize my pyrrolopyridine derivative? A: Yes, if your compound has an ionizable functional group (e.g., a basic nitrogen atom). Pyrrolopyridines are nitrogen-containing heterocycles, and their solubility can be pH-dependent. [14][19]Lowering the pH of the buffer will protonate basic nitrogens, forming a more soluble salt. For a weakly basic compound, moving the pH 2 units below its pKa can increase solubility by 100-fold. [20]However, you must ensure the new pH is compatible with your enzyme or cells.

Q3: Are there alternatives to DMSO for stock solutions? A: While DMSO is the most common, other options exist. N,N-Dimethylformamide (DMF) has similar solubilizing power. For certain applications, ethanol can be used, but it is generally less effective for highly hydrophobic compounds. Water-soluble co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol can also be used, sometimes in combination, to prepare formulations. [21][22][23] Q4: My compound seems to "disappear" over time in the assay plate, leading to a drop in activity. What is happening? A: This is likely due to non-specific binding to the plastic of the assay plate. Highly lipophilic compounds can adsorb to the walls of polypropylene or polystyrene wells, reducing the effective concentration available to the target. This can be mitigated by including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer or by using low-binding microplates.

Q5: Should I filter my final working solution before adding it to the assay? A: Filtering is generally not recommended as a standard practice for solubilization. If your compound has precipitated, filtration will remove the solid particles, but this means the final concentration of your solution will be unknown and lower than intended. This can lead to inaccurate potency measurements. The primary goal should be to achieve a true solution using the strategies outlined in this guide.

References

  • Vertex AI Search. (2024).
  • Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • World Pharma Today. (n.d.).
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed. (2016).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Vertex AI Search. (n.d.).
  • James Madison University. (n.d.).
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Benchchem. (2025).
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2006).
  • SciSpace. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (2025). Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds.
  • Semantic Scholar. (n.d.). The Effect of Dimethyl Sulfoxide (DMSO) on Cellular Systems.
  • ResearchGate. (n.d.). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis....
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • PMC - PubMed Central. (n.d.).
  • PMC - NIH. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.
  • ResearchGate. (n.d.). Effect of DMSO concentration.
  • Semantic Scholar. (n.d.). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Benchchem. (2025).
  • Reddit. (2022). How to tackle compound solubility issue.
  • Vertex AI Search. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients.
  • Kinam Park. (2003).
  • ResearchGate. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
  • PubMed. (2016).
  • Horizon IRD. (n.d.). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma.
  • Benchchem. (n.d.).
  • Benchchem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays.
  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Nitrogen-Containing Heterocycles in Agrochemicals.
  • Juniper Publishers. (2018). Nitrogen-Containing Heterocycles in Agrochemicals.
  • Vertex AI Search. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • Vertex AI Search. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.

Sources

preventing decomposition of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Here, we address common challenges and questions regarding the stability and handling of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of decomposition for this compound?

A1: The principal degradation pathway for this compound is decarboxylation. This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of 7-chloro-1H-pyrrolo[2,3-c]pyridine. This process is often accelerated by heat. The presence of the electron-rich pyrrolopyridine ring system can facilitate this transformation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Specifically, we recommend storage at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation and interaction with atmospheric moisture. Containers should be tightly sealed.

Q3: How stable is the compound in common organic solvents?

A3: The stability of this compound in solution is solvent-dependent. While it has good solubility in polar aprotic solvents like DMSO and DMF, prolonged storage in these solvents, especially at room temperature or elevated temperatures, can promote decarboxylation. For reactions, it is advisable to use freshly prepared solutions. Protic solvents may also influence stability, and their effects should be evaluated on a case-by-case basis.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes, this compound is susceptible to degradation under both acidic and basic conditions. Strong acids can catalyze the decarboxylation process.[1] In strongly basic solutions, the carboxylate salt is formed, which may be more stable towards decarboxylation but could be susceptible to other base-mediated reactions. Hydrolysis of the chloro-substituent is a potential concern under forcing basic conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or poor results in subsequent synthetic steps.
  • Possible Cause: Decomposition of the starting material.

  • Troubleshooting Steps:

    • Verify Purity: Before use, confirm the purity of your this compound lot using a validated analytical method, such as HPLC or ¹H NMR. The presence of a significant peak corresponding to 7-chloro-1H-pyrrolo[2,3-c]pyridine in the HPLC or the absence of the carboxylic acid proton signal in the NMR spectrum are indicators of degradation.

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dark, dry, and under an inert atmosphere).

    • Use Fresh Solutions: Prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures.

Issue 2: Appearance of an unknown impurity in analytical chromatograms.
  • Possible Cause: Onset of degradation.

  • Troubleshooting Steps:

    • Characterize the Impurity: The most likely impurity is the decarboxylated product, 7-chloro-1H-pyrrolo[2,3-c]pyridine. This can be confirmed by comparing the retention time with a reference standard or by LC-MS analysis to check for the expected molecular weight.

    • Evaluate Experimental Conditions:

      • Temperature: If the reaction is performed at elevated temperatures, consider if a lower temperature could be used.

      • pH: Assess the pH of your reaction mixture. If it is strongly acidic, consider buffering the system or using a milder acid.

      • Solvent: Certain solvents can accelerate decarboxylation. If using high-boiling polar aprotic solvents like DMF or DMSO at elevated temperatures, this may be a contributing factor.

Experimental Protocols

Forced Degradation Study Protocol

To understand the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

Samples from each condition should be analyzed by a stability-indicating HPLC method to assess the extent of degradation and identify any degradation products.

Proposed Stability-Indicating HPLC Method

While a validated method for this specific compound is not publicly available, the following protocol, based on methods for similar azaindole derivatives, serves as an excellent starting point for method development.[2]

Parameter Condition
Column C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 300 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

This method should be able to separate the polar carboxylic acid from its less polar decarboxylated product.

¹H NMR for Purity Assessment

¹H NMR spectroscopy is a powerful tool for confirming the identity and assessing the purity of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of DMSO-d₆.

  • Expected Chemical Shifts:

    • The protons on the pyrrolopyridine ring system will appear in the aromatic region (typically between 7.0 and 8.5 ppm).

    • A broad singlet corresponding to the carboxylic acid proton will be observed downfield (typically >12 ppm).

    • The NH proton of the pyrrole ring will also appear as a broad singlet, often downfield.

  • Indication of Decomposition: The absence or significant reduction in the integration of the carboxylic acid proton signal relative to the aromatic protons is a clear indicator of decarboxylation.

Visualizations

Decomposition Pathway

Primary Decomposition of this compound reactant This compound product 7-chloro-1H-pyrrolo[2,3-c]pyridine reactant->product Heat, Acid co2 Carbon Dioxide (CO2) reactant->co2 Decarboxylation

Caption: Decarboxylation is the main degradation pathway.

Analytical Workflow for Stability Assessment

Workflow for Assessing Compound Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation cluster_conclusion Conclusion start Obtain Sample dissolve Dissolve in appropriate solvent (e.g., ACN/Water for HPLC, DMSO-d6 for NMR) start->dissolve hplc HPLC Analysis dissolve->hplc nmr NMR Analysis dissolve->nmr hplc_data Assess Purity via Peak Area % Identify Degradation Products hplc->hplc_data nmr_data Confirm Structure Check for Absence of COOH Proton nmr->nmr_data conclusion Determine Compound Integrity Troubleshoot Experiment hplc_data->conclusion nmr_data->conclusion

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 7-Chloro-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-chloro-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in your experiments.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling is a critical step in the synthesis of many biologically active molecules.[1][2] However, the unique electronic properties of the azaindole ring system, particularly the presence of the pyridine nitrogen, can introduce specific challenges not always encountered with simpler aryl halides. This guide addresses these nuances head-on.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with 7-chloro-azaindole is resulting in very low or no conversion to the desired product. What are the primary factors I should investigate?

Answer:

Low or no yield in palladium-catalyzed cross-coupling of 7-chloro-azaindoles is a common but surmountable issue. A systematic approach to troubleshooting is essential. The primary culprits are often related to catalyst activity, reaction conditions, or the integrity of your reagents.

  • Verify Reagent Quality and Inert Atmosphere:

    • Moisture and Oxygen: The catalytic cycle is sensitive to both moisture and oxygen. Ensure all solvents and liquid reagents are anhydrous and properly degassed. Solid reagents should be dried under vacuum. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.[3][4]

    • Reagent Purity: Confirm the purity of your 7-chloro-azaindole and coupling partner. Impurities can sometimes poison the catalyst.

  • Evaluate the Catalyst System (Palladium Source & Ligand):

    • Active Catalyst Generation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ. Inefficient reduction leads to a low concentration of the active catalyst.[5][6] Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, more reliably, a modern palladium precatalyst.

    • Precatalyst Selection: For challenging substrates like N-heterocycles, specialized precatalysts are often more effective as they allow for rapid and clean generation of the active Pd(0) species.[1][2] For Buchwald-Hartwig aminations, precatalysts based on biaryl phosphine ligands (e.g., RuPhos, XPhos) have shown excellent results with other halo-azaindoles.[1]

    • Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For the electron-rich and potentially coordinating 7-azaindole ring, the choice of ligand is paramount.

      • For C-N (Buchwald-Hartwig) Coupling: Bulky, electron-rich biaryl phosphine ligands such as RuPhos, SPhos, and XPhos are excellent starting points.[1][7] Xantphos has also been reported as effective for C-N bond formation with N-protected 4-bromo-7-azaindoles.[7][8]

      • For C-C (Suzuki, Sonogashira) Coupling: For Suzuki reactions, SPhos has been used successfully in the synthesis of azaindoles.[9] For Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst is standard.[10][11][12]

  • Re-evaluate the Base and Solvent System:

    • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation or deprotonation step.[13] Its strength and solubility can significantly impact the reaction outcome.

      • For Buchwald-Hartwig amination of unprotected halo-azaindoles, strong, non-nucleophilic bases like LiHMDS have proven superior to carbonate or phosphate bases.[1][2]

      • For Suzuki reactions, K₃PO₄ or K₂CO₃ are commonly used.[9][14]

      • For Sonogashira reactions, an amine base like Et₃N or DIPA is typically employed.[11]

    • Solvent Effects: The solvent must solubilize all reaction components and can influence the catalyst's stability and reactivity.[15][16]

      • Aprotic polar solvents like dioxane, toluene, or THF are common choices.[17][18][19] The choice can be critical; for example, LiHMDS is often used as a solution in THF.[1] The polarity of the solvent can affect the activation energy of key steps like oxidative addition.[15][20]

G start Low/No Product Yield reagents Check Reagent Purity & Inert Atmosphere start->reagents catalyst Evaluate Catalyst System (Pd Source & Ligand) reagents->catalyst If reagents are OK fail Consult Further Literature reagents->fail If reagents are impure conditions Screen Base & Solvent catalyst->conditions If catalyst system is appropriate catalyst->fail If catalyst/ligand is unsuitable temp Increase Temperature conditions->temp If still no improvement conditions->fail If conditions are suboptimal success Reaction Successful temp->success If yield improves temp->fail If no improvement

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 2: Competing N-H Functionalization vs. C-Cl Coupling

Question: I am attempting a C-C or C-N coupling at the C7 position of an unprotected 7-chloro-azaindole, but I am observing significant side products from reaction at the N-H position of the pyrrole ring. How can I improve selectivity for the C-Cl bond?

Answer:

This is a classic challenge when working with unprotected N-heterocycles. The azaindole N-H is acidic and can be deprotonated by the base, leading to competitive N-arylation, especially in copper or palladium-catalyzed reactions.[2][7][8] Achieving high selectivity for the C-Cl bond requires careful tuning of the catalyst and reaction conditions.

  • Catalyst System Selection: Modern catalyst systems utilizing bulky biaryl phosphine ligands are specifically designed to overcome this issue. These ligands create a sterically hindered environment around the palladium center that favors oxidative addition at the more accessible C-Cl bond over coordination and reaction at the N-H site.

    • The Buchwald group demonstrated highly selective C-N coupling of various unprotected halo-7-azaindoles using catalyst systems based on ligands like RuPhos and BrettPhos with LiHMDS as the base.[1][2] This combination is an excellent starting point to favor C-Cl reactivity.

  • N-Protection as a Last Resort: If selectivity remains poor after screening catalysts and conditions, protecting the azaindole nitrogen is a viable, albeit less elegant, strategy. Common protecting groups like benzyl (Bn) or tert-butoxycarbonyl (Boc) can be employed. However, this adds extra steps to your synthesis (protection and deprotection).

G Pd0 LnP(0) OxAdd LnP(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Trans LnP(II)(Ar)(R) OxAdd->Trans Transmetalation (R-M) Trans->Pd0 Reductive Elimination RedElim Product Ar-R Trans->RedElim

Sources

troubleshooting failed reactions involving 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 867034-08-0). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common synthetic challenges involving this versatile heterocyclic building block. As a 7-azaindole derivative, its unique electronic properties and multiple reactive sites present both opportunities and challenges.[1][2] This guide provides in-depth, experience-driven solutions to ensure the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Handling and Stability
Q1: My reaction is failing, and I suspect the starting material. How stable is this compound and how should it be stored?

Answer: While generally stable, this compound's reactivity is influenced by its storage and handling. Two primary concerns are moisture and thermal stability.

  • Moisture Sensitivity: Like many carboxylic acids, it is hygroscopic. The presence of water can interfere with reactions, particularly amide couplings where it can hydrolyze activated intermediates.[3]

  • Thermal Instability & Decarboxylation: The most significant stability issue is thermal decarboxylation. Heteroaromatic carboxylic acids, including azaindole derivatives, can lose CO₂ at elevated temperatures, leading to the formation of 7-chloro-1H-pyrrolo[2,3-c]pyridine as a major impurity.[4][5] This side reaction is often accelerated in polar aprotic solvents like DMSO or DMF at temperatures above 85-100 °C.[4][6]

Best Practices:

  • Storage: Store the material in a desiccator under an inert atmosphere (Nitrogen or Argon) at 0-4°C.[7]

  • Handling: Weigh out the required amount quickly and reseal the container promptly. For highly sensitive reactions, dry the material under a high vacuum for several hours before use.

  • Reaction Temperature: Keep reaction temperatures as low as feasible. If heating is necessary, carefully monitor for the formation of the decarboxylated byproduct by LC-MS.

Section 2: Troubleshooting Amide Bond Formation

Amide coupling is one of the most common reactions performed with this acid. However, the molecule's electronic nature can lead to challenges not seen with simpler aliphatic or benzoic acids.

Q2: My standard amide coupling reaction (e.g., HATU/DIPEA) is giving very low yield or no product. What's going wrong?

Answer: This is a frequent issue. The low reactivity can be attributed to several factors inherent to the substrate's structure.

  • Reduced Nucleophilicity of the Amine: If you are using an aniline or another weakly basic amine, its nucleophilicity may be insufficient.

  • Poor Activation of the Carboxylic Acid: The electron-rich nature of the pyrrolo-pyridine ring system can sometimes hinder the formation of the activated ester intermediate.

  • Intramolecular Acid-Base Reaction: The slightly acidic carboxylic acid proton can protonate the basic pyridine nitrogen of another molecule, reducing its reactivity.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction.[3]

Troubleshooting Workflow: Failed Amide Coupling

Below is a logical workflow to diagnose and solve a failed amide coupling reaction.

G start Failed Amide Coupling (Low/No Product) check_sm Verify Starting Material Purity & Dryness via NMR/LC-MS start->check_sm pre_activate Pre-activate Acid: Mix Acid, Coupling Reagent, Base for 15-30 min before adding amine check_sm->pre_activate If SM is pure reagent Change Coupling Reagent pre_activate->reagent If still no reaction hatu Standard: HATU, HBTU Increase equivalents (1.2-1.5 eq) edc Alternative: EDC/HOBt or EDC/OxymaPure (Reduces epimerization) acyl_fluoride For Hindered/Unreactive Amines: Convert to Acyl Fluoride (TFFH, BTFFH, PyFluor) conditions Modify Reaction Conditions temp Increase Temperature Incrementally (e.g., RT -> 40°C -> 60°C) Monitor for decarboxylation. solvent Switch Solvent (e.g., DMF -> NMP or Dioxane) base Ensure Non-Nucleophilic Base (DIPEA, 2,6-Lutidine) success Reaction Successful hatu->conditions If fails edc->conditions If fails acyl_fluoride->success Typically robust temp->success If works solvent->success If works base->success If works

Caption: Logical workflow for troubleshooting failed amide coupling reactions.

Q3: I'm seeing significant side products. How can I minimize them?

Answer: The primary side reactions are decarboxylation and racemization (if using a chiral amine).

  • To Prevent Decarboxylation: Avoid prolonged heating above 80°C. If the reaction is sluggish, it is often better to use a more powerful coupling reagent at a lower temperature than to force the reaction with heat.[4][5]

  • To Prevent Racemization: For chiral amines, racemization can occur, especially with carbodiimide reagents. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended as it minimizes this side reaction.[3] Uronium/aminium salt-based reagents like HATU are generally better at preserving stereochemical integrity.

Protocol 1: Robust Amide Coupling for Electron-Deficient Amines

For challenging couplings, such as with electron-deficient anilines or sterically hindered amines, converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy.[8][9]

  • Setup: To a flame-dried flask under Argon, add this compound (1.0 equiv.) and anhydrous DCM or DMF (0.1 M).

  • Fluorinating Agent: Add a fluorinating agent such as PyFluor or TFFH (1.1 equiv.).

  • Base: Add a non-nucleophilic base, such as DIPEA (2.2 equiv.), dropwise at 0°C.

  • Activation: Stir the mixture at room temperature for 15-20 minutes. You can monitor the formation of the acyl fluoride by ¹⁹F NMR if desired.

  • Amine Addition: Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction: Stir at room temperature or heat gently (40-50°C) and monitor progress by LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., EtOAc), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure for purification.

Parameter Recommendation for Standard Coupling Recommendation for Difficult Coupling Rationale
Coupling Reagent HATU (1.1 eq)TFFH or PyFluor (1.1 eq)HATU is efficient for most cases; acyl fluorides are more reactive for challenging substrates.[3][8]
Base DIPEA (2.0-3.0 eq)DIPEA or 2,6-Lutidine (2.2 eq)A non-nucleophilic base is crucial to prevent side reactions and deprotonate the amine.[10]
Solvent Anhydrous DMF, DCMAnhydrous DCM, MeCNDMF is a good general solvent; DCM is often preferred for acyl fluoride formation.
Temperature 0°C to Room TemperatureRoom Temperature to 50°CMinimizes thermal decarboxylation while providing enough energy for the reaction.
Section 3: Troubleshooting Suzuki Cross-Coupling

The 7-chloro substituent provides a valuable handle for C-C bond formation via palladium-catalyzed cross-coupling reactions, allowing for diversification of the core structure.[1][11]

Q4: My Suzuki-Miyaura coupling at the 7-chloro position is not working. What are the key parameters to optimize?

Answer: The success of a Suzuki coupling on this heterocyclic system is highly dependent on the fine-tuning of four components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.[12][13] Aryl chlorides are known to be less reactive than bromides or iodides, requiring more robust catalytic systems.[14][15]

G pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add 1 halide Ar-Cl (Substrate) halide->oxidative_add pd_complex L2Pd(II)(Ar)(Cl) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal 2 boronic Ar'-B(OR)2 (Boronic Acid/Ester) boronic->transmetal base Base (e.g., K3PO4) base->transmetal activates pd_complex2 L2Pd(II)(Ar)(Ar') transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim 3 reductive_elim->pd0 regenerates catalyst product Ar-Ar' (Product) reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Optimization Strategy
  • Catalyst & Ligand: Standard Pd(PPh₃)₄ may not be active enough for this aryl chloride. Use a more electron-rich and bulky phosphine ligand.

    • Recommended Systems:

      • Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos.

      • Pre-formed catalysts like XPhos Pd G2/G3 which are air-stable and highly active.[16]

  • Base: A strong base is often required to facilitate the transmetalation step with the boronic acid.

    • Screening Order: Start with K₂CO₃, then move to stronger bases like K₃PO₄ or Cs₂CO₃.

  • Solvent: A mixture of an organic solvent and water is typically essential.

    • Common Systems: 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O. Ensure solvents are deoxygenated by sparging with nitrogen or argon.

  • Side Reaction - Dehalogenation: A common failure mode is the reduction of the C-Cl bond to a C-H bond (hydrodehalogenation).[13]

    • Cause: This often happens if the transmetalation step is slow, allowing for side reactions of the Pd-Ar intermediate.

    • Solution: Use a more active ligand to accelerate the catalytic cycle, ensure your boronic acid is of high quality, and consider using a boronic ester (e.g., pinacol ester) which can sometimes be more stable.[16]

Protocol 2: Optimized Suzuki Coupling of Aryl Chlorides
  • Setup: To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Loading: Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent Addition: Add the deoxygenated solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Reaction: Heat the mixture with vigorous stirring to 80-110°C. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool to room temperature, dilute with water, and extract with an organic solvent. The aqueous layer may need to be acidified (e.g., with 1M HCl) to protonate the carboxylic acid and facilitate extraction. Wash the organic layer, dry, and concentrate for purification.

Section 4: Troubleshooting Esterification
Q5: My Fischer esterification is slow and incomplete. How can I improve the yield?

Answer: Direct Fischer esterification (acid + alcohol with a strong acid catalyst) is an equilibrium-limited process. The presence of the basic pyridine nitrogen can also sequester the acid catalyst.

Optimization Strategies:

  • Water Removal: Use a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Excess Alcohol: Use the alcohol as the solvent to push the equilibrium forward.

  • Alternative Methods: For more valuable or complex alcohols, avoid forcing conditions. Instead, use a coupling reagent (as in amide formation, Protocol 1, but with an alcohol instead of an amine) or a dedicated esterification promoter. A mild and effective method involves using TiCl₄.[17]

Protocol 3: Titanium-Assisted Direct Esterification

This one-pot procedure is effective for a range of alcohols under mild conditions.[17]

  • Setup: In a flask under a dry atmosphere, dissolve the this compound (1.0 equiv.) in anhydrous DCM.

  • Alcohol Addition: Add the desired alcohol (3.0 equiv.).

  • Titanium Tetrachloride: Cool the mixture to 0°C and slowly add TiCl₄ (3.0 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 10-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution. Extract with DCM, dry the organic layers, and concentrate to purify the ester.

References
  • J&K Scientific. This compound | 867034-08-0.
  • Dakenchem.
  • Ark Pharma Scientific Limited. This compound.
  • PubChemLite. This compound.
  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Benchchem.
  • Google Patents.
  • ChemicalBook. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Growing Science.
  • Reddit.
  • Benchchem. Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate.
  • Organic Chemistry Portal.
  • MDPI.
  • Shiyabiopharm. This compound.
  • Chemical Communications (RSC Publishing). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine.

Sources

Technical Support Center: Production of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable heterocyclic intermediate. The insights provided herein are a synthesis of established chemical principles and practical experience in the scale-up of complex molecules.

I. Introduction to the Synthesis and its Challenges

This compound is a key building block in the development of various therapeutic agents, particularly kinase inhibitors.[1] Its synthesis, while conceptually straightforward, presents several challenges during scale-up, primarily related to reaction control, impurity formation, and product isolation.

A common synthetic approach involves the hydrolysis or saponification of the corresponding ethyl ester. While this appears to be a simple final step, controlling side reactions and achieving high purity on a larger scale requires careful optimization. This guide will focus on troubleshooting the common issues encountered during this critical transformation and the subsequent purification of the final product.

II. Troubleshooting Guide: Common Scale-Up Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.

Issue 1: Incomplete Hydrolysis of the Ethyl Ester Precursor

Question: My hydrolysis of ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is sluggish and incomplete, even with extended reaction times. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is a frequent issue when scaling up saponification reactions. Several factors can contribute to this, and a systematic approach to optimization is crucial.

Causality and Optimization:

  • Insufficient Base: On a larger scale, mass transfer limitations can lead to localized depletion of the base. It is essential to ensure a sufficient stoichiometric excess of the base (e.g., NaOH or KOH) is used. A typical starting point is 1.5 to 2.5 equivalents.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions like decarboxylation. A careful temperature screen is recommended. Start with refluxing ethanol and consider lower temperatures with a stronger base if side products become an issue.

  • Solvent System: The choice of solvent is critical. While ethanol is commonly used, a mixture of water and a co-solvent like THF or dioxane can improve the solubility of both the ester and the hydroxide salt, leading to a more homogeneous reaction mixture and faster reaction rates.

  • Monitoring the Reaction: Relying solely on time is not advisable during scale-up. Implement in-process controls (IPCs) such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material.

Proposed Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete hydrolysis.

Issue 2: Formation of Decarboxylated Impurity

Question: I am observing a significant amount of 7-chloro-1H-pyrrolo[2,3-c]pyridine as a byproduct. What is causing this decarboxylation and how can I prevent it?

Answer:

The formation of the decarboxylated impurity is a known side reaction for pyrrole-2-carboxylic acids, especially under harsh conditions.

Mechanistic Insight and Mitigation:

The pyrrole ring is electron-rich and can be susceptible to protonation, which facilitates the loss of carbon dioxide. This process is often accelerated by high temperatures and acidic conditions.

  • Temperature Control: This is the most critical parameter. Maintain the lowest possible temperature that still allows for a reasonable reaction rate for the hydrolysis.

  • pH Control During Work-up: During the acidification step to precipitate the carboxylic acid, avoid a large excess of strong acid and localized areas of low pH. Add the acid slowly with vigorous stirring and monitor the pH carefully, aiming for a final pH of around 4-5.

  • Choice of Acid: Using a weaker acid for neutralization, such as acetic acid, can sometimes be beneficial in preventing decarboxylation compared to strong mineral acids like HCl.[2]

Recommended Work-up Protocol to Minimize Decarboxylation:

  • Cool the reaction mixture to 0-5 °C after the hydrolysis is complete.

  • Slowly add a pre-cooled solution of acetic acid or dilute HCl with efficient stirring, monitoring the pH continuously.

  • Maintain the temperature below 10 °C throughout the addition.

  • Once the target pH is reached, stir the resulting slurry for a short period to ensure complete precipitation before filtration.

Issue 3: Difficulty in Product Purification and Isolation

Question: My final product is an off-white or brownish solid with poor solubility, making recrystallization difficult. What are the best methods for purifying this compound on a larger scale?

Answer:

The polar nature and potentially low solubility of this carboxylic acid can make purification challenging. A multi-step approach may be necessary.

Purification Strategies:

  • Trituration: Before attempting recrystallization, washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are more soluble can be very effective. Suitable solvents for trituration include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of heptane and ethyl acetate.

  • Recrystallization: Finding a suitable recrystallization solvent is key. Given the polarity of the molecule, consider polar aprotic solvents like acetone, acetonitrile, or mixtures such as ethanol/water or dioxane/water. A systematic solvent screen is recommended.

  • Reversed-Phase Chromatography: For highly impure material or when recrystallization fails, reversed-phase flash chromatography can be an excellent option for purifying polar carboxylic acids.[3]

Table 1: Suggested Purification Methods and Conditions

MethodSolvent SystemKey Considerations
Trituration Diethyl ether, MTBE, or Heptane/Ethyl AcetateEfficiently removes non-polar impurities.
Recrystallization Ethanol/Water, Dioxane/Water, AcetonitrileRequires careful solvent screening to achieve good recovery.
Reversed-Phase Chromatography Water/Acetonitrile with 0.1% TFA or Formic AcidEffective for polar compounds but may require solvent removal post-purification.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common final step in the synthesis is the hydrolysis of ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. A general procedure for this transformation is as follows:

Experimental Protocol: Saponification of Ethyl Ester

  • To a stirred solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq) in ethanol (5-10 volumes), add a 2 M aqueous solution of sodium hydroxide (1.5-2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and cool the solution in an ice bath.

  • Slowly add acetic acid to adjust the pH to approximately 4.[2]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the target product.[2]

Q2: What are the key safety considerations when working with the reagents for this synthesis?

  • Sodium Hydroxide/Potassium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents (Ethanol, THF, Dioxane): Flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acids (HCl, Acetic Acid): Corrosive. Handle with appropriate PPE.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

  • Melting Point: As a preliminary indicator of purity.

IV. Conclusion

The successful scale-up of this compound synthesis hinges on a thorough understanding of the reaction mechanism and potential side reactions, coupled with careful control of reaction parameters and a well-defined purification strategy. By systematically addressing challenges such as incomplete reactions, impurity formation, and purification difficulties, researchers can achieve high yields and purity of this important synthetic intermediate.

V. References

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry.

  • 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles. Journal of the American Chemical Society.

  • The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. Benchchem.

  • Synthesis of Azaindoles. ResearchGate.

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

  • ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. [URL: Not available]

  • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. [URL: Not available]

  • Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid. Benchchem.

  • Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications.

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office.

  • Synthesis of Azaindoles.

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. [URL: Not available]

  • Recovery Techniques Enabling Circular Chemistry from Wastewater. National Institutes of Health.

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.

  • Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate.

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. Chemicalbook.

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.

  • novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents.

  • Process for the preparation of dextrorotatory 3-)3-pyridyl-)1h,-pyrrolo(1,2-c) thiazole-7-carboxylic acid. Google Patents.

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.

Sources

Technical Support Center: Analytical Strategies for 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth analytical methodologies, troubleshooting advice, and answers to frequently asked questions regarding the impurity analysis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. As a critical heterocyclic building block in medicinal chemistry, ensuring its purity is paramount for the success of downstream applications and regulatory compliance.[1] This document is structured to provide both foundational protocols and advanced problem-solving strategies for researchers, analytical chemists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before beginning your analysis.

Q1: What are the most likely impurities in this compound?

A1: Impurities can originate from various stages, including synthesis and storage.[2] Based on the molecule's structure, potential impurities fall into several classes:

  • Process-Related Impurities: Starting materials, unreacted intermediates, or by-products from the synthetic route. For instance, precursors used in the cyclization and halogenation steps are common culprits.[1]

  • Isomeric Impurities: Positional isomers, such as 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, can be difficult to separate and may co-elute if the method lacks sufficient specificity.[3][4]

  • Degradation Products: The molecule may degrade under stress conditions like heat, light, acid/base hydrolysis, or oxidation.[5] Hydrolysis of the chloro- group or decarboxylation are plausible degradation pathways.

  • Residual Solvents: Volatile organic compounds used during manufacturing or purification.[2]

A summary of potential organic impurities is provided below.

Impurity Type Potential Structure / Name Origin Analytical Consideration
Process-RelatedUnreacted Pyrrolo-Pyridine PrecursorsIncomplete SynthesisMay have different UV chromophores.
Isomeric7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acidSynthesis By-productOften has identical mass; requires high-resolution chromatography.
Degradation7-hydroxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acidHydrolysisMore polar; will likely have a shorter retention time in reversed-phase HPLC.
Degradation7-chloro-1H-pyrrolo[2,3-c]pyridineDecarboxylationLess polar; will likely have a longer retention time.

Q2: What is the best initial analytical technique for impurity profiling?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard and the recommended starting point.[2] It offers excellent resolution for separating the main compound from its closely related impurities and provides the quantitative accuracy required by regulatory bodies. The aromatic nature of the pyrrolo-pyridine core ensures good UV activity for sensitive detection.

Q3: How do I ensure my analytical method is compliant with regulatory standards?

A3: Your method must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[6][7] Validation demonstrates that your analytical procedure is suitable for its intended purpose.[8] Key parameters to evaluate include specificity, linearity, accuracy, precision, and robustness.[8][9] This ensures the data you generate is reliable and reproducible.

Section 2: The Workhorse Method: Reversed-Phase HPLC-UV

This section provides a robust starting protocol for HPLC-UV analysis and a detailed troubleshooting guide to resolve common issues.

Recommended HPLC-UV Starting Protocol

The rationale behind this method is to use a low pH mobile phase to suppress the ionization of the carboxylic acid group, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

    • Scientist's Note: Always dissolve the sample in a solvent similar in composition to the mobile phase to avoid peak distortion.[10] Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses silanol interactions and protonates the analyte's carboxylic acid, reducing peak tailing.[11]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient ensures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures stable retention times by preventing fluctuations due to ambient temperature changes.[10][12]
Detection Wavelength 270 nm (or determined by UV scan)The analyte is expected to have strong absorbance in this region. Perform a UV scan of the main peak to determine the optimal wavelength.
Injection Volume 10 µLA small volume minimizes the risk of column overload.
  • System Suitability:

    • Before running samples, perform at least five replicate injections of a standard solution.

    • The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.[6][8] This confirms that the system is operating correctly.

HPLC Troubleshooting Guide (Q&A Format)

This guide addresses common problems encountered during HPLC analysis.

HPLCTroubleshooting start Problem: Retention Time Drift q1 Is the mobile phase freshly prepared and degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the column temperature stable? a1_yes->q2 s1 Action: Prepare fresh mobile phase and degas thoroughly. Evaporation or degradation can change composition. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the pump pressure stable and flow rate constant? a2_yes->q3 s2 Action: Use a column oven. Fluctuations of even a few degrees can cause shifts. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Has the column been properly equilibrated? a3_yes->q4 s3 Action: Check for leaks, purge the pump to remove air bubbles, check pump seals. a3_no->s3 a4_no No q4->a4_no end_node If problem persists, consider column degradation. q4->end_node Yes s4 Action: Equilibrate with at least 10-15 column volumes of the initial mobile phase. a4_no->s4

Caption: Logic chart for troubleshooting retention time drift.

Q: Why am I seeing peak tailing for the main analyte peak?

A: Peak tailing for an acidic compound like this is often caused by secondary interactions with the silica stationary phase.[11]

  • Cause 1: Mobile Phase pH is too high. If the pH is not low enough, the carboxylic acid can be partially ionized, and residual silanol groups on the column packing can also be ionized, leading to ionic interactions and tailing.

    • Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the carboxylic acid. Using 0.1% phosphoric or formic acid is typically effective.[11]

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Cause 3: Column Contamination or Degradation. The column may have accumulated strongly retained compounds at the inlet, or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent (like isopropanol) or replace the guard column. If the problem persists, the analytical column may need replacement.[10][13]

Q: A new, unexpected peak has appeared in my chromatogram. What is it?

A: This is often referred to as a "ghost peak" and can have several origins.

  • Cause 1: Late Elution from a Previous Injection. A strongly retained compound from a previous run may elute during your current gradient analysis.

    • Solution: Extend the gradient run time or add a high-organic wash step (e.g., hold at 95% Acetonitrile for 5-10 minutes) at the end of each run to flush the column.

  • Cause 2: Contamination. The impurity could be from your mobile phase, glassware, or the sample solvent.

    • Solution: Run a "blank" injection (injecting only your sample solvent). If the peak appears, the contamination is in your solvent or system. Use high-purity HPLC-grade solvents and fresh mobile phase.[13]

  • Cause 3: Sample Degradation. The sample may be degrading after preparation.

    • Solution: Analyze the sample immediately after preparation. To test for stability, re-inject the same sample vial after several hours and see if the peak area increases.

Section 3: Advanced Impurity Identification

When HPLC-UV analysis reveals unknown impurities, hyphenated techniques are required for structural elucidation.[14]

Workflow for Unknown Impurity Identification

The following workflow outlines a systematic approach to identifying unknown peaks.

Sources

Validation & Comparative

comparing the efficacy of kinase inhibitors derived from 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pyrrolo-pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. While the specific derivative, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, serves as a foundational building block, extensive research has blossomed from the broader pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine cores.[1][2] This guide provides a comparative analysis of the efficacy of various kinase inhibitors derived from this chemical family, offering insights into their target specificity, mechanism of action, and the experimental data supporting their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, providing a synthesized overview of key findings and methodologies in this active area of research.

Introduction to Pyrrolo-Pyridine Based Kinase Inhibitors

The structural resemblance of the pyrrolo-pyridine core to the adenine ring of ATP allows for effective competition at the kinase ATP-binding site.[1] This fundamental interaction has been leveraged to develop a multitude of inhibitors targeting a diverse range of kinases implicated in oncogenesis and other disease states. The versatility of this scaffold allows for chemical modifications that can fine-tune potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of inhibitors targeting key kinases such as Focal Adhesion Kinase (FAK), Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (Btk), and others, highlighting the structure-activity relationships that govern their efficacy.

Comparative Efficacy of Pyrrolo-Pyridine Kinase Inhibitors

The efficacy of a kinase inhibitor is a multifactorial assessment, encompassing its potency against the target enzyme, its selectivity across the kinome, and its activity in cellular and in vivo models. The following sections compare derivatives based on their primary kinase targets.

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, making it a compelling target in oncology.[3][4] Several series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent FAK inhibitors.

One notable example, compound 18h , demonstrated a potent FAK enzymatic inhibitory activity with an IC50 of 19.1 nM.[3] In cellular assays, it exhibited strong anti-proliferative effects against U-87MG, A-549, and MDA-MB-231 cancer cell lines with IC50 values of 0.35, 0.24, and 0.34 μM, respectively.[3] Another series of 7H-pyrrolo[2,3-d]pyrimidine derivatives possessing a dimethylphosphine oxide moiety also showed potent FAK inhibition. The representative compound 25b from this series had an IC50 of 5.4 nM against FAK and demonstrated good selectivity when profiled against a panel of 26 other kinases.[5]

CompoundTarget KinaseEnzymatic IC50 (nM)Cell Line (IC50, µM)Reference
18h FAK19.1U-87MG (0.35), A-549 (0.24), MDA-MB-231 (0.34)[3]
25b FAK5.4MDA-MB-231, A549 (potent inhibition)[5]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent pan-FGFR inhibitors. Compound 4h from this series exhibited potent activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7, 9, and 25 nM, respectively.[6] This compound also inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis.[6]

CompoundTarget KinaseEnzymatic IC50 (nM)Cell Line ActivityReference
4h FGFR1, FGFR2, FGFR37, 9, 25Inhibited 4T1 cell proliferation and induced apoptosis[6]
Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a critical component of the B-cell receptor signaling pathway, making it an attractive target for autoimmune diseases like rheumatoid arthritis and B-cell malignancies. A series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were developed as selective Btk inhibitors. The optimized compound B16 showed potent Btk inhibition with an IC50 of 21.70 ± 0.82 nM and demonstrated weak suppression of normal cell lines.[7] Importantly, B16 exhibited favorable pharmacokinetic properties and potent anti-arthritis activity in a mouse model.[7]

CompoundTarget KinaseEnzymatic IC50 (nM)In Vivo EfficacyReference
B16 Btk21.70 ± 0.82Reduced paw thickness in CIA mice[7]
Multi-Targeted Kinase Inhibitors

Some pyrrolo[2,3-d]pyrimidine derivatives have been designed as multi-targeted inhibitors. Compound 5k , a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 with IC50 values ranging from 40 to 204 nM.[8] This compound was shown to induce cell cycle arrest and apoptosis in HepG2 cells.[8]

CompoundTarget KinasesEnzymatic IC50 (nM)Cellular MechanismReference
5k EGFR, Her2, VEGFR2, CDK240-204Induced apoptosis and cell cycle arrest in HepG2 cells[8]

Experimental Methodologies

The evaluation of these kinase inhibitors relies on a standardized set of in vitro and cell-based assays. The following protocols are representative of the methodologies employed in the cited studies.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and test compounds.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in a reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (DMSO vehicle). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to control-treated cells. IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them is crucial for a comprehensive understanding.

Kinase_Signaling_Pathways cluster_FAK FAK Signaling cluster_FGFR FGFR Signaling cluster_Btk Btk Signaling FAK FAK PI3K/Akt PI3K/Akt FAK->PI3K/Akt Cell Survival RAS/MEK/ERK RAS/MEK/ERK FAK->RAS/MEK/ERK Proliferation Integrins Integrins Integrins->FAK FAK_Inhibitor FAK Inhibitors (e.g., 18h, 25b) FAK_Inhibitor->FAK FGF FGF Ligand FGFR FGFR FGF->FGFR FGFR->RAS/MEK/ERK Proliferation PLCγ PLCγ FGFR->PLCγ Cell Growth FGFR_Inhibitor FGFR Inhibitors (e.g., 4h) FGFR_Inhibitor->FGFR BCR B-Cell Receptor Btk Btk BCR->Btk PLCγ2 PLCγ2 Btk->PLCγ2 B-Cell Activation & Survival NF-κB NF-κB PLCγ2->NF-κB B-Cell Activation & Survival Btk_Inhibitor Btk Inhibitors (e.g., B16) Btk_Inhibitor->Btk Experimental_Workflow start Compound Synthesis (Pyrrolo-Pyridine Scaffold) in_vitro In Vitro Kinase Assay (Determine Enzymatic IC50) start->in_vitro cell_based Cell-Based Assays (e.g., MTT Proliferation Assay) in_vitro->cell_based mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) cell_based->mechanism in_vivo In Vivo Efficacy Models (e.g., Xenograft, Disease Models) mechanism->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Conclusion and Future Directions

The pyrrolo-pyridine scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential. The derivatives discussed in this guide highlight the successful targeting of a range of kinases crucial for cancer cell survival and proliferation. The comparative data underscores the importance of subtle chemical modifications in achieving high potency and selectivity. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel kinase targets within this chemical space, and developing inhibitors that can overcome mechanisms of drug resistance. The continued exploration of the pyrrolo-pyridine scaffold holds great promise for the next generation of targeted therapies.

References

  • Title: Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study Source: Bioorganic Chemistry URL: [Link]

  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: Molecules URL: [Link]

  • Title: Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL: [Link]

  • Title: this compound | 867034-08-0 Source: J&K Scientific URL: [Link]

Sources

Validating 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid: A Comparative Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and validation of novel molecular scaffolds that can serve as starting points for potent and selective therapeutics is of paramount importance. Among these, the 7-azaindole core, chemically known as 1H-pyrrolo[2,3-c]pyridine, has emerged as a "kinase privileged" scaffold. This guide provides an in-depth technical validation of a specific derivative, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid , and objectively compares its potential with alternative scaffolds, supported by experimental data and detailed protocols for its evaluation.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole scaffold is a bioisostere of indole and purine, and its unique arrangement of a pyrrole and a pyridine ring offers key advantages in drug design.[1] The nitrogen atom in the pyridine ring and the hydrogen on the pyrrole nitrogen act as hydrogen bond acceptors and donors, respectively. This arrangement facilitates a bidentate hydrogen bonding interaction with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition.[2] This inherent binding capability has led to the development of numerous successful kinase inhibitors.

Our focus, this compound, incorporates two key features onto this privileged core: a chloro group at the 7-position and a carboxylic acid at the 2-position. The 7-chloro substituent provides a handle for further chemical modification through nucleophilic aromatic substitution, allowing for the exploration of a wider chemical space.[3] The 2-carboxylic acid group can potentially engage in additional interactions within the active site or serve as a vector for prodrug strategies to improve pharmacokinetic properties.

Comparative Analysis of Kinase Inhibitor Scaffolds

To objectively evaluate the potential of the this compound scaffold, we compare it with other relevant heterocyclic systems known to be effective kinase inhibitors. It is important to note that direct inhibitory data for the parent molecule is not extensively available in the public domain; therefore, we will draw comparisons based on the performance of derivatives of the core scaffolds.

ScaffoldRepresentative Derivative ExampleTarget Kinase(s)IC50 (nM)Reference
1H-pyrrolo[2,3-c]pyridine (7-Azaindole) Derivative of 7H-pyrrolo[2,3-d]pyrimidineFAK19.1[4]
Derivative of 7H-pyrrolo[2,3-d]pyrimidineCDK9/CyclinT380[5]
Derivative of 7H-pyrrolo[2,3-d]pyrimidineHaspin110[5]
1H-pyrrolo[3,2-c]pyridine Compound 1rFMS Kinase30[6]
Compound 1eFMS Kinase60[6]
1H-pyrrolo[3,4-c]pyridine Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylateHIV-1 (integrase)1650 (EC50)[7]
Pyrido[2,3-d]pyrimidin-7-one 2-phenylamino-pyrido[2,3-d]pyrimidin-7-oneCDK4620[8]

This comparative data highlights that derivatives of the broader 7-azaindole family exhibit potent, nanomolar inhibition against various kinases. While the pyrrolo[3,2-c]pyridine scaffold has also yielded highly potent FMS kinase inhibitors, the 7-azaindole scaffold has demonstrated broader applicability across a range of kinase targets. The pyrrolo[3,4-c]pyridine derivative shows activity against a different class of enzymes, HIV-1 integrase, showcasing the versatility of these fused ring systems. The pyrido[2,3-d]pyrimidin-7-one scaffold represents another alternative for targeting cyclin-dependent kinases.

Experimental Validation Workflow

A rigorous validation of the this compound scaffold involves a multi-step process, from initial biochemical assays to cellular and potentially in vivo studies.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 ADME/Tox & In Vivo Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Selectivity_Profiling Kinase Selectivity Profiling (Kinome Scan) Biochemical_Assay->Selectivity_Profiling Determine Potency (IC50) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Selectivity_Profiling->Cell_Viability Identify Promising Hits Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Cell_Viability->Target_Engagement Confirm On-Target Effect ADME_Tox In Vitro ADME/Tox Assays (Microsomal Stability, CYP Inhibition) Target_Engagement->ADME_Tox Lead Optimization In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo

Caption: A typical workflow for the validation of a novel drug scaffold, from initial biochemical screening to in vivo efficacy studies.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[9]

Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the test compound dilution.

    • Add 5 µL of a solution containing the target kinase and the appropriate substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by comparing the absorbance of treated cells to untreated controls.

Structure-Activity Relationship (SAR) and Future Directions

While this compound itself requires further direct biological evaluation, the existing data on related scaffolds provides a strong rationale for its potential. The key to unlocking its therapeutic value will lie in systematic structure-activity relationship (SAR) studies.

G cluster_0 SAR Exploration Scaffold This compound R1 R2 R3 R1_mod R1 (Position 7): - Aryl/heteroaryl via Suzuki coupling - Amines via Buchwald-Hartwig amination Scaffold:f1->R1_mod R2_mod R2 (Position 2): - Amide formation - Esterification Scaffold:f2->R2_mod R3_mod R3 (Pyrrole N-H): - Alkylation - Arylation Scaffold:f3->R3_mod

Caption: Potential points of diversification for SAR studies on the this compound scaffold.

Future work should focus on synthesizing a library of analogs by modifying the 7-position (leveraging the chloro group), the 2-carboxylic acid, and the pyrrole nitrogen. Screening this library against a panel of kinases will elucidate the SAR and guide the optimization of potency and selectivity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its foundation on the "kinase privileged" 7-azaindole core, combined with strategic functionalization, provides a strong rationale for its further investigation. Through the systematic application of the biochemical and cellular validation protocols outlined in this guide, researchers can effectively assess its potential and drive the discovery of next-generation targeted therapies.

References

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed.
  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
  • This compound | 867034-08-0. J&K Scientific.
  • This compound. PubChem.
  • A review for cell-based screening methods in drug discovery. PubMed Central.
  • Assay Development for Protein Kinase Enzymes. NCBI.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • (PDF) Guideline for anticancer assays in cells.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • This compound. Ark Pharma Scientific Limited.

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Promising Scaffold for Targeted Therapy

The quest for potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold has emerged as a promising platform for the development of such targeted agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold and its analogs, offering a comparative perspective against other relevant inhibitor classes. By synthesizing available data and providing detailed experimental protocols, we aim to equip researchers with the knowledge to rationally design and evaluate novel therapeutic candidates based on this versatile core.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core belongs to the broader family of azaindoles, which are bioisosteres of the indole nucleus. [cites: 4, 20] The strategic placement of a nitrogen atom in the six-membered ring significantly influences the electronic properties and hydrogen bonding capacity of the molecule, often leading to improved physicochemical properties and target engagement compared to their indole counterparts. [cites: 6]

Deconstructing the Core: Key Physicochemical and Structural Features

The this compound scaffold possesses several key features that make it an attractive starting point for the design of kinase inhibitors:

  • The Pyrrolo[2,3-c]pyridine (6-Azaindole) Core: This bicyclic system provides a rigid framework that can effectively orient substituents into the active site of kinases. The pyrrole nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with the hinge region of the kinase ATP-binding pocket.

  • The 2-Carboxylic Acid Group: The carboxylic acid at the 2-position is a critical pharmacophoric element. It can form strong ionic and hydrogen bond interactions with key residues in the active site, significantly contributing to binding affinity and potency. [cites: 18]

  • The 7-Chloro Substituent: The chlorine atom at the 7-position of the pyridine ring introduces a region of electron density and can participate in halogen bonding. Its presence can also modulate the overall lipophilicity and metabolic stability of the molecule, influencing its pharmacokinetic profile.

A Scaffold with Diverse Kinase Targets

While specific data for the this compound scaffold is emerging, extensive research on the broader class of pyrrolopyridines and the closely related pyrrolo[2,3-d]pyrimidines has demonstrated their potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. These include:

  • Focal Adhesion Kinase (FAK) [cites: 1, 8]

  • Hematopoietic Progenitor Kinase 1 (HPK1) [cites: 5]

  • Protein Kinase B (Akt) [cites: 10]

  • Fibroblast Growth Factor Receptor (FGFR) [cites: 14]

  • c-Met [cites: 13]

  • p21-Activated Kinase 4 (PAK4)

This broad activity profile highlights the potential of the this compound scaffold as a versatile platform for developing inhibitors against various kinase targets.

Unraveling the Structure-Activity Relationship (SAR)

A thorough understanding of the SAR is paramount for the rational design of potent and selective inhibitors. Due to the limited public data specifically on this compound analogs, this section will draw heavily on comparative analysis with closely related scaffolds to elucidate key structural requirements for activity.

The Pyrrolo[2,3-c]pyridine Core: The Anchor to the Hinge

The pyrrolo[2,3-c]pyridine (6-azaindole) core typically serves as the hinge-binding motif in kinase inhibitors. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.

The 2-Carboxylic Acid: A Key to Potency

The carboxylic acid at the 2-position is a powerful determinant of inhibitory activity. Its ability to form strong, directed interactions with positively charged or polar residues in the active site can dramatically enhance binding affinity. For instance, in many kinase active sites, a conserved lysine residue plays a crucial role in coordinating ATP, and a carboxylic acid can form a salt bridge with this residue.

The 7-Chloro Group: Fine-Tuning Activity and Properties

The 7-chloro substituent can influence activity through several mechanisms:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyridine nitrogen, potentially affecting its hydrogen bonding capabilities.

  • Steric and Lipophilic Interactions: The chlorine atom can occupy a small hydrophobic pocket in the active site, contributing to binding affinity.

  • Metabolic Stability: The presence of a halogen can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

A Comparative Look at Isomeric Scaffolds

The isomeric form of the pyrrolopyridine core has a profound impact on kinase inhibitory activity and selectivity.

  • Pyrrolo[2,3-b]pyridines (7-Azaindoles): This isomeric scaffold is also a well-established kinase inhibitor motif. [cites: 7, 14] The different positioning of the pyridine nitrogen can lead to altered hydrogen bonding patterns with the hinge region, resulting in different kinase selectivity profiles compared to the 6-azaindole core.

  • Pyrrolo[3,2-c]pyridines (5-Azaindoles): Derivatives of this scaffold have also shown potent kinase inhibitory activity, for example, against FMS kinase. [cites: 2] The altered geometry of the 5-azaindole core necessitates different substitution patterns to achieve optimal binding.

  • Pyrrolo[2,3-d]pyrimidines: This scaffold is a deaza-isostere of adenine and is found in numerous approved kinase inhibitors. [cites: 1, 5, 8, 10] The presence of an additional nitrogen atom in the six-membered ring provides another hydrogen bond acceptor, which can be exploited to enhance potency and selectivity.

Table 1: Comparative Overview of Pyrrolopyridine and Pyrrolo[2,3-d]pyrimidine Scaffolds in Kinase Inhibition

ScaffoldIsomerKey Features for Kinase BindingKnown Kinase Targets
This compound 6-Azaindole Pyrrole NH (H-bond donor), Pyridine N (H-bond acceptor), 2-Carboxylic Acid (Ionic/H-bond interactions), 7-Chloro (Hydrophobic/Halogen bonding) (Predicted based on related scaffolds) FAK, HPK1, Akt, FGFR, c-Met, PAK4
1H-Pyrrolo[2,3-b]pyridine7-AzaindolePyrrole NH (H-bond donor), Pyridine N (H-bond acceptor)Cdc7, FGFR [cites: 7, 14]
1H-Pyrrolo[3,2-c]pyridine5-AzaindolePyrrole NH (H-bond donor), Pyridine N (H-bond acceptor)FMS Kinase [cites: 2]
7H-Pyrrolo[2,3-d]pyrimidine7-DeazapurinePyrrole NH (H-bond donor), Pyrimidine N1 & N3 (H-bond acceptors)FAK, HPK1, Akt, JAKs [cites: 1, 5, 10, 19]

Performance Against Alternative Kinase Inhibitor Scaffolds

The this compound scaffold offers potential advantages over other established kinase inhibitor cores.

  • Versus Indole-based Inhibitors: The introduction of the pyridine nitrogen in the azaindole core can improve aqueous solubility and provide an additional hydrogen bond acceptor, potentially leading to enhanced potency and a more favorable pharmacokinetic profile compared to traditional indole-based inhibitors. [cites: 6, 9]

  • Versus Other Heterocyclic Scaffolds: While scaffolds like quinazolines and pyrazoles are also prevalent in kinase inhibitors, the unique electronic and steric properties of the this compound core may offer opportunities for achieving novel selectivity profiles against specific kinases or kinase mutants.

Experimental Design and Methodologies

To facilitate further research and development of inhibitors based on this scaffold, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

General Synthetic Approach

The synthesis of this compound analogs can be achieved through a multi-step sequence, likely starting from a suitably substituted pyridine precursor. A plausible synthetic route is outlined below.

synthetic_workflow start Substituted Pyridine step1 Nitration start->step1 HNO3/H2SO4 step2 Reductive Cyclization step1->step2 e.g., Diethyl oxalate, reductant step3 Chlorination step2->step3 e.g., POCl3 step4 Esterification step3->step4 Alcohol, Acid catalyst step5 Amide Coupling / Further Derivatization step4->step5 Amine, Coupling agent or Hydrolysis followed by coupling end Target Analogs step5->end

Caption: Generalized synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assay Protocol

A robust and reliable in vitro kinase assay is essential for determining the potency and selectivity of the synthesized compounds. The ADP-Glo™ Kinase Assay is a widely used method.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the specific kinase, and the appropriate substrate in kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compounds Serial Dilution of Test Compounds mix Combine Compounds, Kinase, Substrate compounds->mix reagents Kinase, Substrate, ATP Solution reagents->mix incubate1 Initiate with ATP Incubate mix->incubate1 adp_glo Add ADP-Glo™ Reagent incubate1->adp_glo incubate2 Incubate adp_glo->incubate2 detect Add Kinase Detection Reagent incubate2->detect incubate3 Incubate detect->incubate3 read Measure Luminescence incubate3->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Cellular Proliferation Assay Protocol

To assess the antiproliferative effects of the compounds in a cellular context, a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be employed.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment (CellTiter-Glo®):

    • Add CellTiter-Glo® Reagent to the wells.

    • Mix to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Future Directions and Concluding Remarks

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The comparative analysis with its isomers and other established inhibitor classes suggests significant potential for achieving both high potency and selectivity.

Future research should focus on:

  • Systematic SAR studies: A comprehensive exploration of substituents at various positions of the pyrrolo[2,3-c]pyridine core is warranted to build a detailed SAR map for different kinase targets.

  • Exploration of diverse linkers and side chains: The 2-carboxylic acid can be further derivatized to explore additional interactions within the active site.

  • Broad kinase profiling: Promising compounds should be screened against a large panel of kinases to assess their selectivity and identify potential off-target effects.

  • In vivo evaluation: Compounds with favorable in vitro profiles should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in relevant animal models.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation targeted therapies based on the versatile this compound scaffold.

References

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Journal of Medicinal Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry.
  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • 2-(3-Bromophenyl)
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • 7-Azaindole-3-carboxylic acid | CAS 156270-06-3 | SCBT. Santa Cruz Biotechnology.

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Pyrrolopyridine Carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of novel 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives as potential kinase inhibitors. In the absence of extensive publicly available data on this specific scaffold, this document will draw upon established methodologies and comparative data from structurally related pyrrolopyridine analogs and approved kinase inhibitors to illustrate a robust testing cascade. The principles and protocols outlined herein are designed to enable a thorough assessment of efficacy and guide further development of this promising class of compounds.

Introduction: The Rationale for Targeting Kinases with Pyrrolopyridine Scaffolds

The pyrrolopyridine core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of targeted cancer therapeutics.[2] The specific scaffold, this compound, offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The chlorine atom, for instance, can serve as a handle for further synthetic elaboration through nucleophilic aromatic substitution, enabling the exploration of diverse chemical space.[1]

This guide will focus on the preclinical testing cascade for novel derivatives of this scaffold, using established kinase inhibitors such as Vemurafenib (a BRAF inhibitor with a 7-azaindole core) and Pexidartinib (a CSF-1R inhibitor) as benchmarks for comparison.[2][3] The overarching goal is to identify lead candidates with superior potency, selectivity, and in vivo efficacy.

In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial phase of preclinical testing involves a battery of in vitro assays to determine the potency, selectivity, and cellular activity of the synthesized derivatives.

Kinase Inhibition Assays: Quantifying Target Engagement

The primary objective is to measure the direct inhibitory effect of the compounds on the target kinase(s). This is typically achieved through enzymatic assays that quantify the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

  • Reagent Preparation:

    • Recombinant human kinase is diluted in kinase buffer.

    • A specific peptide substrate and ATP are also prepared in kinase buffer.

    • Test compounds (derivatives of this compound and competitor compounds) are serially diluted in DMSO.

  • Assay Procedure:

    • The kinase and substrate are added to the wells of a microplate.

    • The test compounds are added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Reference
Representative Pyrrolopyridine Derivative 1 Kinase X[Hypothetical Data]-
Representative Pyrrolopyridine Derivative 2 Kinase X[Hypothetical Data]-
Vemurafenib BRAF V600E31[4]
Pexidartinib CSF-1R17[3]

This table illustrates how the potency of novel derivatives would be compared against established inhibitors.

Cellular Proliferation Assays: Assessing Antiproliferative Activity

To determine if the observed kinase inhibition translates into a functional effect in a cellular context, the antiproliferative activity of the compounds is assessed in cancer cell lines that are dependent on the target kinase for their growth and survival.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[5]

  • Compound Treatment:

    • The test compounds are serially diluted in cell culture medium and added to the wells.[6]

    • Control wells receive vehicle (e.g., DMSO) only.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.[5]

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control.

    • The GI50 or IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[9]

Data Presentation: Comparative Antiproliferative Activity

CompoundCell LineTarget PathwayGI50/IC50 (µM)Reference
Representative Pyrrolopyridine Derivative 1 MCF-7 (Breast Cancer)[Hypothetical Target][Hypothetical Data]-
Representative Pyrrolopyridine Derivative 2 A549 (Lung Cancer)[Hypothetical Target][Hypothetical Data]-
Vemurafenib M229 (Melanoma, BRAF V600E)RAF/MEK/ERK0.5[10]
Pexidartinib U2OS (Osteosarcoma)CSF-1R3 (induces G0/G1 arrest)[3]

This table provides a template for comparing the cellular potency of the novel derivatives against competitor drugs in relevant cancer cell lines.

Visualization of In Vitro Workflow

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays synthesis Synthesis of this compound derivatives kinase_assay Kinase Inhibition Assay synthesis->kinase_assay Test Compounds selectivity Kinase Selectivity Profiling kinase_assay->selectivity Potent Hits cell_prolif Cell Proliferation Assay (MTT) selectivity->cell_prolif Selective Hits western_blot Western Blot (Target Modulation) cell_prolif->western_blot Active Compounds

Caption: Workflow for the in vitro evaluation of novel pyrrolopyridine derivatives.

In Vivo Evaluation: Assessing Efficacy and Tolerability in Animal Models

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their antitumor efficacy and safety in a whole-animal system.

Xenograft Models: Efficacy in a Tumor Microenvironment

Human cancer cell lines are implanted into immunocompromised mice to generate tumors. The mice are then treated with the test compounds to assess their ability to inhibit tumor growth.

Experimental Protocol: Human Tumor Xenograft Study

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID) are used.[11]

  • Tumor Implantation:

    • A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.[11]

  • Tumor Growth and Randomization:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

  • Compound Administration:

    • The test compound is formulated in a suitable vehicle and administered to the mice (e.g., orally or intraperitoneally) at a predetermined dose and schedule.[4]

    • The control group receives the vehicle only. A positive control group treated with a standard-of-care drug (e.g., Vemurafenib) is also included.

  • Monitoring:

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint:

    • The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

    • Statistical analysis is performed to determine the significance of the antitumor effect.

Data Presentation: Comparative In Vivo Efficacy

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Representative Pyrrolopyridine Derivative A549 Xenograft20 mg/kg, p.o., daily64.5[12]
Vemurafenib LOX Xenograft (Melanoma)25 mg/kg, p.o., dailySignificant tumor regression[4]
Pexidartinib OSA Xenograft290 ppm in chowReduction in tumor growth[3]

This table demonstrates how the in vivo efficacy of a novel derivative would be compared to established anticancer agents.

Visualization of In Vivo Workflow

in_vivo_workflow cluster_preclinical Preclinical Model cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring tgi Tumor Growth Inhibition (TGI) Calculation monitoring->tgi toxicity Toxicity Assessment monitoring->toxicity

Caption: Workflow for in vivo xenograft studies of anticancer compounds.

Conclusion and Future Directions

The preclinical evaluation of novel this compound derivatives requires a systematic and comparative approach. By employing a robust in vitro and in vivo testing cascade, researchers can identify lead candidates with the potential for further development. The data generated from these studies, when benchmarked against established drugs like Vemurafenib and Pexidartinib, will provide a clear rationale for advancing the most promising compounds into IND-enabling studies. Future work should also focus on elucidating the mechanism of action, exploring potential off-target effects, and optimizing the pharmacokinetic and safety profiles of these novel pyrrolopyridine derivatives.

References

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. Available at: [Link]

  • Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. Clarivate. Available at: [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]

  • Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Champions Oncology. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 7-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. MySkinRecipes. Available at: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. Available at: [Link]

  • MTT Assay Protocol. protocols.io. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Synthesis and preliminary in vitro evaluation of antimycobacterial activity of new pyrrolo[1,2-a] quinoxaline-carboxylic acid hydrazide derivatives. PubMed. Available at: [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Nature. Available at: [Link]

  • A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. bioRxiv. Available at: [Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. Available at: [Link]

  • BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy. PubMed Central. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]

  • Pexidartinib is an Orally Active CSF-1R Inhibitor for Tenosynovial Giant Cell Tumor Research. Active Biopharma. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a derivative of the 7-azaindole heterocyclic system, represents a critical structural motif in modern medicinal chemistry. As bioisosteres of indoles, azaindoles often exhibit enhanced pharmacological properties, including improved solubility and metabolic stability. The title compound, in particular, serves as a versatile building block for the synthesis of a wide array of therapeutic agents, from kinase inhibitors to antiviral compounds.[1][2] The strategic placement of the chlorine atom and the carboxylic acid group provides orthogonal handles for further molecular elaboration, making it a highly sought-after intermediate in drug discovery pipelines.

This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound. The first route employs a classical approach involving a condensation reaction followed by reductive cyclization, a robust and scalable method. The second route leverages a modern palladium-catalyzed Sonogashira coupling, highlighting the efficiency and flexibility of transition-metal catalysis in heterocyclic synthesis. By examining the underlying chemical principles, experimental data, and process parameters of each route, this guide aims to equip researchers and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Route 1: The Classical Condensation and Reductive Cyclization Approach

This synthetic pathway commences with a readily available substituted nitropyridine and constructs the pyrrole ring through a sequence of condensation and iron-mediated reductive cyclization. This strategy is a testament to the enduring utility of classical named reactions in the large-scale production of heterocyclic compounds.

Overall Synthetic Strategy

The synthesis begins with the condensation of 2-chloro-4-methyl-3-nitropyridine with diethyl oxalate to form a key enolate intermediate. This is followed by an iron-mediated reductive cyclization of the nitro group, which concomitantly forms the pyrrole ring to yield ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. The final step is a straightforward saponification of the ethyl ester to afford the target carboxylic acid.[3]

Route_1 cluster_0 Route 1: Condensation & Reductive Cyclization Start_1 2-Chloro-4-methyl-3-nitropyridine Intermediate_1A Potassium Enolate Intermediate Start_1->Intermediate_1A 1. Diethyl oxalate, KOtBu Intermediate_1B Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Intermediate_1A->Intermediate_1B 2. Fe, Acetic Acid (Reductive Cyclization) Product_1 This compound Intermediate_1B->Product_1 3. KOH (Saponification)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of (1Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate potassium salt

To a suspension of potassium tert-butoxide in diethyl ether, diethyl oxalate is added slowly. After a brief stirring period, solid 2-chloro-4-methyl-3-nitropyridine is introduced. The reaction mixture is stirred at room temperature, leading to the precipitation of the desired potassium enolate salt, which is then collected by filtration.[3] This step leverages the acidity of the methyl group adjacent to the nitro-activated pyridine ring, enabling a Claisen-like condensation.

Step 2: Synthesis of ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

The potassium salt from the previous step is dissolved in acetic acid, and iron powder is added. The mixture is heated to facilitate the reductive cyclization. The iron reduces the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent enolate moiety, followed by dehydration to form the aromatic pyrrole ring. The product is isolated after an aqueous workup and purification.[3]

Step 3: Synthesis of this compound

The ethyl ester is dissolved in a mixture of tetrahydrofuran and methanol, and an aqueous solution of potassium hydroxide is added. The reaction is stirred at room temperature until the saponification is complete. The reaction mixture is then concentrated, and the residue is dissolved in water. Acidification with hydrochloric acid precipitates the target carboxylic acid, which is collected by filtration.[3]

Data Summary
StepProductStarting MaterialKey ReagentsYieldPurity
1Potassium Enolate2-Chloro-4-methyl-3-nitropyridineDiethyl oxalate, KOtBu81%[3]Used directly
2Ethyl EsterPotassium EnolateFe, Acetic Acid72%[3]>99% (HPLC)[3]
3Carboxylic AcidEthyl EsterKOH94%[3]>99% (HPLC)[3]
Overall Carboxylic Acid 2-Chloro-4-methyl-3-nitropyridine ~53% High

Route 2: The Modern Approach via Sonogashira Coupling

This contemporary route utilizes a palladium-catalyzed Sonogashira coupling reaction, a cornerstone of modern organic synthesis, to construct the pyrrole ring. This strategy offers high convergency and the potential for rapid diversification of the 2-substituent.

Overall Synthetic Strategy

The synthesis initiates with a commercially available 2-amino-6-chloropyridine. This starting material undergoes iodination at the 3-position. The resulting 2-amino-6-chloro-3-iodopyridine is then subjected to a Sonogashira coupling with a suitable terminal alkyne, such as ethyl propiolate, to introduce the C2-C3 fragment of the pyrrole ring. The final step is an intramolecular cyclization of the resulting alkynylpyridine intermediate to furnish the 7-azaindole core, followed by saponification.[4]

Route_2 cluster_1 Route 2: Sonogashira Coupling & Cyclization Start_2 2-Amino-6-chloropyridine Intermediate_2A 2-Amino-6-chloro-3-iodopyridine Start_2->Intermediate_2A 1. N-Iodosuccinimide (NIS) Intermediate_2B Ethyl 3-(2-amino-6-chloropyridin-3-yl)propiolate Intermediate_2A->Intermediate_2B 2. Ethyl propiolate, Pd catalyst, Cu(I) Intermediate_2C Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Intermediate_2B->Intermediate_2C 3. Base-mediated Cyclization Product_2 This compound Intermediate_2C->Product_2 4. KOH (Saponification)

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-chloro-3-iodopyridine

2-Amino-6-chloropyridine is dissolved in a suitable organic solvent, and N-iodosuccinimide (NIS) is added portion-wise. The reaction is typically carried out at room temperature. The regioselectivity of the iodination is directed by the activating amino group to the ortho position. The product is isolated by standard workup procedures.

Step 2: Synthesis of Ethyl 3-(2-amino-6-chloropyridin-3-yl)propiolate

The 3-iodopyridine derivative, ethyl propiolate, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) are combined in a suitable solvent with a base (e.g., triethylamine). The reaction mixture is stirred, often under an inert atmosphere, until the coupling is complete. This Sonogashira reaction forms the key C-C bond between the pyridine ring and the alkyne.[5]

Step 3: Synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

The crude product from the Sonogashira coupling is subjected to base-mediated cyclization. A strong base, such as potassium tert-butoxide, is often employed in a solvent like toluene. The reaction is heated to promote the intramolecular nucleophilic attack of the amino group onto the alkyne, forming the pyrrole ring.[4]

Step 4: Synthesis of this compound

This final step is identical to the saponification described in Route 1, where the ethyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid.

Data Summary
StepProductStarting MaterialKey ReagentsTypical YieldPurity
13-Iodopyridine2-Amino-6-chloropyridineNISHighGood
2 & 3Ethyl Ester3-IodopyridineEthyl propiolate, Pd/Cu, KOtBuGood (overall)[4]Good
4Carboxylic AcidEthyl EsterKOHHighHigh
Overall Carboxylic Acid 2-Amino-6-chloropyridine Good High

Comparative Analysis

FeatureRoute 1: Condensation & Reductive CyclizationRoute 2: Sonogashira Coupling & Cyclization
Starting Materials Readily available, inexpensive substituted nitropyridine.Requires a pre-functionalized aminopyridine and a terminal alkyne.
Number of Steps 3 steps.4 steps.
Key Transformation Iron-mediated reductive cyclization.Palladium/Copper-catalyzed Sonogashira coupling and base-mediated cyclization.
Scalability Generally well-suited for large-scale synthesis due to the use of inexpensive reagents like iron.May require more process optimization for large-scale due to the cost and sensitivity of palladium catalysts.
Flexibility The 2-substituent is determined by the initial condensation partner (diethyl oxalate).Highly flexible; the 2-substituent can be easily varied by changing the terminal alkyne in the Sonogashira coupling.
Safety & Environmental Uses iron, which is environmentally benign. Acetic acid is used in large quantities.Employs transition metal catalysts which may require removal from the final product. Uses organic bases and solvents.
Overall Yield ~53%[3]Potentially high, with good yields reported for similar transformations.[4]

Conclusion: Choosing the Optimal Route

Both synthetic strategies presented offer viable pathways to the valuable intermediate, this compound.

Route 1 is a classic, robust, and cost-effective method, particularly advantageous for large-scale production where the cost of starting materials and reagents is a primary concern. Its linear nature and the use of inexpensive iron for the key cyclization step make it an industrially attractive option.

Route 2 , on the other hand, exemplifies the power and elegance of modern organometallic chemistry. While it involves an additional step and potentially more expensive catalysts, its key advantage lies in its flexibility. The Sonogashira coupling allows for the late-stage introduction of various functionalities at the 2-position of the azaindole core by simply swapping the alkyne coupling partner. This modularity is invaluable in a research and development setting, where the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies is often required.

The choice between these two routes will ultimately depend on the specific needs of the research program. For the production of large quantities of the title compound, the classical condensation and reductive cyclization route is likely the more economical choice. For medicinal chemistry programs requiring rapid analogue synthesis and structural diversification, the Sonogashira coupling approach offers unparalleled flexibility.

References

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. [Link]

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine: A Vital Pharmaceutical Intermediate. Medium. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. PMC. [Link]

  • Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Elite Flow Control UK Limited. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A unique annulation of 7-azaindoles with alkenyl esters to produce π-conjugated 7-azaindole derivatives. PubMed. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

Sources

A Head-to-Head Comparison: Evaluating Novel Pyrrolopyridine Compounds Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have long been a focal point in the quest for targeted cancer therapies. The dysregulation of kinase activity is a hallmark of numerous malignancies, driving uncontrolled cell proliferation, survival, and metastasis. The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, mimicking the adenine core of ATP to effectively target the kinase ATP-binding site.[1] This guide provides a comprehensive framework for the preclinical benchmarking of new pyrrolopyridine-based kinase inhibitors against established, clinically validated drugs. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro and cell-based assays, and present a comparative analysis of their performance.

Our focus will be on three key kinase targets where pyrrolopyridine derivatives have shown promise: BRAF, c-Met, and FGFR. As benchmarks, we will utilize the following FDA-approved inhibitors:

  • Vemurafenib & Dabrafenib: Potent inhibitors of the BRAF V600E mutant kinase.[2]

  • Sunitinib: A multi-kinase inhibitor with activity against VEGFR, PDGFR, and c-Met.[3][4][5]

  • Erlotinib: An EGFR tyrosine kinase inhibitor.

  • Crizotinib: An inhibitor of ALK and c-Met.[6]

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors.

The Rationale Behind Kinase Inhibitor Benchmarking

The ultimate goal of developing new kinase inhibitors is to improve upon existing therapies, whether through enhanced potency, increased selectivity, a more favorable safety profile, or the ability to overcome resistance mechanisms. A rigorous head-to-head comparison against established inhibitors is therefore not just a formality, but a critical step in validating a new compound's potential. By employing standardized assays and well-characterized cell lines, we can generate reproducible and directly comparable data, providing a clear picture of a novel compound's standing in the competitive landscape of kinase inhibitor drug discovery.

Experimental Workflow: From Target Engagement to Cellular Efficacy

A logical and phased approach is essential for the comprehensive evaluation of a new pyrrolopyridine compound. Our proposed workflow progresses from direct target engagement in a cell-free system to assessing the compound's impact on cancer cell viability and signaling pathways.

experimental_workflow A In Vitro Kinase Inhibition Assay (IC50 Determination) B Cellular Proliferation/Viability Assay (MTT Assay) A->B Proceed with potent compounds C Cellular Target Engagement & Pathway Analysis (Western Blot) B->C Confirm on-target cellular activity D Data Analysis & Comparison C->D Synthesize all data

Figure 1: A streamlined workflow for benchmarking new kinase inhibitors.

Part 1: In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory potency of the novel pyrrolopyridine compounds against their target kinase in a purified, cell-free system. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Detailed Protocol: Radiometric [γ-³²P]-ATP Kinase Assay

This traditional and robust method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[7][8][9][10]

Materials:

  • Purified recombinant kinase (e.g., BRAF V600E, c-Met, FGFR1)

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]-ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (typically contains HEPES, MgCl₂, MnCl₂, DTT, and BSA)

  • Test compounds (novel pyrrolopyridines and benchmark inhibitors) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/[γ-³²P]-ATP mix in kinase reaction buffer.

    • Prepare serial dilutions of the test compounds and benchmark inhibitors in DMSO, followed by a further dilution in kinase reaction buffer.

  • Assay Setup (in a 96-well plate):

    • Add 10 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of the 2X substrate/[γ-³²P]-ATP mix to each well.

  • Kinase Reaction and Termination:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

    • Terminate the reaction by adding 50 µL of 75 mM phosphoric acid to each well.

  • Separation and Detection:

    • Transfer the reaction mixtures to a 96-well filter plate.

    • Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data and Comparison Table

The primary output of this assay is the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates higher potency.

CompoundTarget KinaseIC50 (nM)
New Pyrrolopyridine 1 BRAF V600E[Experimental Data]
New Pyrrolopyridine 2 BRAF V600E[Experimental Data]
VemurafenibBRAF V600E[Reference Value]
DabrafenibBRAF V600E[Reference Value]
New Pyrrolopyridine 3 c-Met[Experimental Data]
Crizotinibc-Met[Reference Value]
Sunitinibc-Met[Reference Value]
New Pyrrolopyridine 4 FGFR1[Experimental Data]
Known FGFR InhibitorFGFR1[Reference Value]

Part 2: Cell-Based Assays for Efficacy and Target Engagement

While in vitro assays are crucial for determining direct target inhibition, cell-based assays are essential to assess a compound's activity in a more physiologically relevant context. These assays evaluate the compound's ability to penetrate cell membranes, engage its target within the cell, and elicit a biological response.

Detailed Protocol: MTT Cell Proliferation/Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12][13][14][15]

Materials:

  • Cancer cell lines with known kinase dependencies (e.g., A375 for BRAF V600E[16][17][18], SNU-5 for c-Met amplification, NCI-H1581 for FGFR1 amplification[3][12][19])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds and benchmark inhibitors dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and benchmark inhibitors in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Expected Data and Comparison Table
CompoundCell LineTarget KinaseGI50 (µM)
New Pyrrolopyridine 1 A375BRAF V600E[Experimental Data]
VemurafenibA375BRAF V600E[Reference Value]
New Pyrrolopyridine 3 SNU-5c-Met[Experimental Data]
CrizotinibSNU-5c-Met[Reference Value]
New Pyrrolopyridine 4 NCI-H1581FGFR1[Experimental Data]
Known FGFR InhibitorNCI-H1581FGFR1[Reference Value]

Part 3: Understanding the Mechanism - Signaling Pathway Analysis

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended signaling pathway, it is crucial to perform a molecular analysis of key downstream effectors. Western blotting is a standard technique for this purpose.

Signaling Pathways Overview
  • BRAF-MEK-ERK Pathway: This is a critical signaling cascade that regulates cell growth and proliferation.[5][20][21][22][23] A mutation in BRAF, such as V600E, leads to constitutive activation of this pathway.

  • c-Met Signaling Pathway: The binding of its ligand, HGF, activates c-Met, leading to the activation of downstream pathways such as RAS-MAPK and PI3K-AKT, which promote cell proliferation, survival, and motility.[4][6][24][25][26]

  • FGFR Signaling Pathway: Fibroblast growth factor (FGF) binding to its receptor (FGFR) triggers a signaling cascade involving pathways like RAS-MAPK and PI3K-AKT, which are crucial for cell proliferation, differentiation, and angiogenesis.[27][28][29][30][31]

signaling_pathways cluster_0 BRAF-MEK-ERK Pathway cluster_1 c-Met Pathway cluster_2 FGFR Pathway BRAF BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation HGF HGF cMet cMet HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF2 RAF2 RAS->RAF2 activates MEK2 MEK2 RAF2->MEK2 ERK2 ERK2 MEK2->ERK2 Motility Motility ERK2->Motility FGF FGF FGFR FGFR FGF->FGFR binds PLCg PLCg FGFR->PLCg FRS2 FRS2 FGFR->FRS2 activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis GRB2 GRB2 FRS2->GRB2 activates SOS SOS GRB2->SOS activates RAS3 RAS3 SOS->RAS3 activates RAF3 RAF3 RAS3->RAF3 activates MEK3 MEK3 RAF3->MEK3 activates ERK3 ERK3 MEK3->ERK3 activates Proliferation2 Proliferation2 ERK3->Proliferation2 activates

Figure 2: Simplified diagrams of key kinase signaling pathways.
Western Blot Analysis

By treating the relevant cancer cell lines with the novel pyrrolopyridine compounds and the benchmark inhibitors, we can assess the phosphorylation status of key downstream proteins in these pathways. A potent and on-target inhibitor should lead to a decrease in the phosphorylation of these downstream effectors.

Expected Observations:

  • BRAF Inhibition: Decreased phosphorylation of MEK and ERK.

  • c-Met Inhibition: Decreased phosphorylation of c-Met, AKT, and ERK.

  • FGFR Inhibition: Decreased phosphorylation of FRS2, AKT, and ERK.

Conclusion: A Data-Driven Approach to Drug Discovery

The benchmarking of new pyrrolopyridine compounds against established kinase inhibitors is a cornerstone of modern drug discovery. By employing a systematic and rigorous approach that combines in vitro potency determination with cell-based efficacy and mechanistic studies, researchers can gain a comprehensive understanding of a novel compound's potential. The data generated through the protocols outlined in this guide will enable a direct and objective comparison, facilitating informed decisions on which candidates to advance towards further preclinical and clinical development. The ultimate aim is to identify new therapies that offer significant advantages over existing treatments and provide new hope for patients with cancer.

References

Sources

A Researcher's Guide to Assessing the Target Selectivity of Novel Kinase Inhibitors Derived from 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the development of highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining the potential of an otherwise promising therapeutic candidate. The 7-azaindole scaffold, a privileged structure in medicinal chemistry, has proven to be a fertile ground for the discovery of potent kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] This guide focuses on compounds derived from a specific 7-azaindole variant, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a versatile intermediate for the synthesis of novel kinase inhibitors.[4]

This document serves as a comprehensive comparison of modern techniques to assess the target selectivity of these novel compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data to guide your drug development program. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to design and execute a robust target selectivity profiling strategy.

The Importance of a Multi-Faceted Approach to Selectivity Profiling

A single assay is rarely sufficient to fully characterize the selectivity of a kinase inhibitor. A comprehensive understanding requires a multi-pronged approach that interrogates the compound's activity at different biological levels: from purified enzymes to the complex environment of a living cell. This guide will focus on a logical progression of experiments, starting with broad, high-throughput screening and moving towards more nuanced, cell-based target engagement studies.

Here, we will compare three state-of-the-art methodologies:

  • In Vitro Kinase Panel Screening: The foundational step for understanding a compound's kinome-wide interaction profile.

  • Chemoproteomic Profiling with Kinobeads: A powerful method to assess selectivity against endogenous kinases in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): A definitive assay to confirm direct target engagement within intact cells.

Part 1: Initial Selectivity Assessment with In Vitro Kinase Panels

The first step in characterizing a novel inhibitor is to understand its potency and selectivity against a broad panel of purified kinases. This provides a global view of the compound's interaction space across the human kinome.

Rationale and Experimental Choice

Large-scale kinase panels, often comprising hundreds of recombinant human kinases, are commercially available and offer a standardized method for initial selectivity profiling.[5][6][7] The primary output of these screens is typically the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a given concentration. This data allows for the initial identification of the primary target(s) and any significant off-targets.

The choice of kinase panel depends on the therapeutic hypothesis. A broad "kinome-scan" is often the starting point, followed by more focused panels representing specific kinase families or signaling pathways relevant to the intended disease indication.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework for a luminescence-based kinase assay, a common format for high-throughput screening.[5]

Objective: To determine the IC50 values of a test compound against a panel of purified kinases.

Materials:

  • Test compounds derived from this compound, dissolved in DMSO.

  • Kinase panel of choice (e.g., Promega's Kinase Selectivity Profiling Systems).[5][6]

  • Substrates and cofactors corresponding to each kinase.

  • Kinase reaction buffer.

  • ADP-Glo™ Kinase Assay reagents.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for screening is 10 µM.

  • Assay Plate Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in the kinase reaction buffer.

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor as a positive control.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of a kinase panel screen are best visualized in a table summarizing the IC50 values for all tested kinases.

Table 1: Hypothetical Kinase Profiling Data for Compound X

KinaseIC50 (nM)
Target Kinase A15
Off-Target Kinase B850
Off-Target Kinase C>10,000
......

A selectivity score can be calculated to quantify the compound's specificity. For example, the S-score (10) is the number of kinases with an IC50 of less than 1 µM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Part 2: Assessing Selectivity in a Cellular Context with Chemoproteomics

While in vitro screens are invaluable, they do not fully recapitulate the cellular environment where factors like endogenous ATP concentrations, protein-protein interactions, and cellular compartmentalization can influence a compound's activity. Chemoproteomic methods, such as the kinobeads approach, bridge this gap by assessing inhibitor selectivity against the native kinome.[8][9][10][11][12]

Rationale and Experimental Choice

The kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to affinity-purify a significant portion of the cellular kinome.[9][10] By pre-incubating cell lysates with a test compound, one can measure the compound's ability to compete with the kinobeads for binding to specific kinases. This competition is then quantified by mass spectrometry. This method provides a direct measure of a compound's apparent affinity for endogenous kinases.

A key advantage is the ability to perform differential profiling, where the compound is added to either live cells or cell lysates.[8] This can help distinguish between covalent and non-covalent inhibitors and assess cell permeability.

Experimental Workflow: Kinobeads Competitive Pull-Down Assay

Kinobeads_Workflow cluster_0 Sample Preparation cluster_1 Competitive Binding cluster_2 Affinity Purification CellLysate Cell Lysate Compound Test Compound Incubation Incubation Kinobeads Kinobeads Wash Wash Unbound Proteins

Experimental Protocol: Kinobeads Competitive Pull-Down

Objective: To determine the selectivity profile of a test compound against the endogenous kinome of a specific cell line.

Materials:

  • Cultured cells of interest.

  • Lysis buffer.

  • Test compound dissolved in DMSO.

  • Kinobeads (a mixture of immobilized broad-spectrum kinase inhibitors).

  • Wash buffer.

  • Elution buffer.

  • Reagents for tryptic digestion.

  • LC-MS/MS instrumentation.

Procedure:

  • Cell Lysis: Harvest and lyse the cells to obtain a native protein extract.

  • Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the test compound for a defined period (e.g., 1 hour at 4°C). Include a DMSO control.

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate-compound mixture and incubate to allow kinases not bound by the test compound to bind to the beads.

  • Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

  • Sample Preparation for Mass Spectrometry: Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: For each identified kinase, determine the dose-dependent displacement by the test compound. Plot the relative abundance of each kinase versus the compound concentration to generate binding curves and determine apparent IC50 values.

Data Presentation and Interpretation

The results from a kinobeads experiment are typically presented as a list of kinases for which a dose-dependent inhibition of binding to the beads was observed.

Table 2: Hypothetical Kinobeads Profiling Data for Compound X in a Cancer Cell Line

Kinase TargetApparent IC50 (nM)
Target Kinase A25
Known Off-Target B1,200
Newly Identified Off-Target D950
......

This data provides a more physiologically relevant assessment of selectivity than in vitro panels and can reveal unexpected off-targets that may not have been present in the recombinant kinase panel.

Part 3: Confirming Intracellular Target Engagement with CETSA

The definitive validation of a compound's on-target activity comes from demonstrating direct physical interaction with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[13][14][15][16][17]

Rationale and Experimental Choice

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][16] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced aggregation. By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of a compound is strong evidence of target engagement.[16]

CETSA is particularly valuable because it is label-free, requires no modification of the compound or the target protein, and can be performed in intact cells and even tissues.[17]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing Cells Intact Cells Compound Compound/ Vehicle Heating Heat to a Range of Temperatures Lysis Cell Lysis Centrifugation Separate Soluble & Aggregated Fractions

Experimental Protocol: Western Blot-Based CETSA

Objective: To confirm the engagement of a test compound with its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein.

  • Test compound dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Antibody specific to the target protein.

  • Standard Western blotting reagents and equipment.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range is 40-70°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific for the target protein.

    • Use a suitable secondary antibody and detection system to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature to generate melting curves. A shift in the melting curve to the right indicates thermal stabilization and target engagement.

    • To determine a dose-response, perform an isothermal dose-response fingerprint (ITDRF) by heating all samples to a single temperature (chosen from the melting curve) while varying the compound concentration.

Data Presentation and Interpretation

The primary output of a CETSA experiment is a thermal melt curve.

Figure 1: Hypothetical CETSA Melt Curve for Target Kinase A

(A graph showing two curves: one for the vehicle control showing a decrease in soluble protein with increasing temperature, and one for the compound-treated sample showing a similar curve shifted to the right, indicating a higher melting temperature.)

A successful CETSA experiment provides direct evidence that the compound enters the cell and binds to its intended target. The magnitude of the thermal shift can be used to rank the potency of different compounds in a cellular context.

Comparative Summary of Selectivity Profiling Methods

Table 3: Comparison of Key Methodologies for Target Selectivity Assessment

FeatureIn Vitro Kinase PanelKinobeads (Chemoproteomics)CETSA
Principle Enzymatic activity inhibitionCompetitive affinity purificationLigand-induced thermal stabilization
Throughput High (hundreds of kinases)Medium to HighLow to Medium (per target)
Biological Context Purified recombinant proteinsEndogenous proteins in lysate/cellsEndogenous proteins in intact cells
Primary Output IC50 valuesApparent IC50 values, target listThermal shift (ΔTm), confirmation of engagement
Key Advantage Broad, kinome-wide viewPhysiologically relevant targetsDirect evidence of intracellular target binding
Limitation Lacks cellular contextIndirectly measures bindingLower throughput, requires specific antibody

Conclusion: An Integrated Strategy for Confident Target Selectivity Assessment

The journey from a promising chemical scaffold like this compound to a selective clinical candidate is a complex one. A robust and multi-faceted approach to target selectivity profiling is not just recommended; it is essential for success.

By integrating the broad overview of in vitro kinase panels , the physiologically relevant context of chemoproteomics , and the definitive confirmation of CETSA , researchers can build a comprehensive and compelling data package. This integrated strategy provides a deep understanding of a compound's mechanism of action, de-risks potential off-target liabilities, and ultimately paves the way for the development of safer and more effective kinase inhibitors.

References

  • Bantscheff, M., et al. (2011). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Bennour, M., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Kruger, M., & Kuster, B. (2013). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Methods. [Link]

  • Werner, T., et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. [Link]

  • Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Proteomics. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement. Nature Protocols. [Link]

  • Rochais, C., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Sawa, M., & Irie, T. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Vieth, M., et al. (2004). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reeves, M. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

Sources

A Head-to-Head Comparison for the Synthetic Chemist: 7-Chloro vs. 7-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Halogen in Azaindole Synthesis

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold. Its structural resemblance to indole and purine has made it a cornerstone in the development of therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] Functionalization of the azaindole core is paramount for modulating pharmacological activity, and the 7-position offers a key vector for diversification, most commonly through palladium-catalyzed cross-coupling reactions.[3][4]

This guide provides a head-to-head comparison of two critical building blocks: 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its 7-bromo counterpart. The choice between a chloro or bromo substituent at this position is not arbitrary; it is a strategic decision that profoundly impacts reactivity, selectivity, reaction conditions, and overall cost-efficiency of a synthetic campaign. For researchers, scientists, and drug development professionals, understanding the nuanced differences is essential for efficient route design and optimization. We will delve into the synthetic accessibility of these precursors and provide a detailed analysis of their comparative performance in the workhorse reactions of modern medicinal chemistry, supported by experimental data and mechanistic insights.

Synthetic Accessibility: Securing the Halogenated Precursors

The synthesis of both the 7-chloro and 7-bromo-2-carboxylic acid derivatives typically begins with the parent 1H-pyrrolo[2,3-c]pyridine scaffold. The general strategy involves the protection of the pyrrole nitrogen, followed by regioselective halogenation at the C7 position, and subsequent introduction and hydrolysis of the C2-carboxylate group.

While specific routes are often proprietary, a common pathway involves electrophilic halogenation. Bromination is often achieved with reagents like N-Bromosuccinimide (NBS), offering high regioselectivity for the C7 position on the electron-rich pyridine ring of the azaindole.[5] Chlorination can be more challenging due to the lower reactivity of chlorinating agents but can be achieved using reagents like N-Chlorosuccinimide (NCS), often requiring more forcing conditions. The 2-carboxylic acid moiety is typically installed via formylation or acylation at C2 followed by oxidation, or through carboxylation of a C2-lithiated intermediate. An alternative is the hydrolysis of a pre-installed ethyl ester.[6]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for accessing functionalized 6-azaindole cores from the halogenated intermediates discussed.

G cluster_start Starting Materials cluster_coupling Key Transformation cluster_products Diversified Intermediates cluster_final Final Step chloro_acid 7-Chloro-1H-pyrrolo[2,3-c]pyridine- 2-carboxylic acid pd_coupling Palladium-Catalyzed Cross-Coupling chloro_acid->pd_coupling Suzuki, Buchwald-Hartwig, Sonogashira, etc. bromo_acid 7-Bromo-1H-pyrrolo[2,3-c]pyridine- 2-carboxylic acid bromo_acid->pd_coupling suzuki_prod 7-Aryl/Heteroaryl Derivative pd_coupling->suzuki_prod buchwald_prod 7-Amino Derivative pd_coupling->buchwald_prod sonogashira_prod 7-Alkynyl Derivative pd_coupling->sonogashira_prod final_step Amide Coupling / Further Functionalization suzuki_prod->final_step buchwald_prod->final_step sonogashira_prod->final_step final_product Biologically Active Target Molecule (e.g., Kinase Inhibitor) final_step->final_product

Caption: General workflow for drug discovery using 7-halo-azaindole building blocks.

Reactivity in Cross-Coupling Reactions: A Head-to-Head Analysis

The primary utility of these halogenated building blocks lies in their ability to undergo palladium-catalyzed cross-coupling reactions. The fundamental difference in reactivity between the C-Cl and C-Br bond dictates the choice of reaction conditions and, ultimately, the synthetic strategy. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl >> F.[7]

The Catalytic Cycle: A Mechanistic Perspective

The efficiency of any palladium-catalyzed cross-coupling reaction hinges on the initial oxidative addition of the palladium(0) catalyst to the aryl-halide bond. This step is typically rate-limiting, especially for less reactive chlorides.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Limiting) pd0->oxidative_addition Ar-X (X = Cl, Br) pdiia Ar-Pd(II)(X)L₂ oxidative_addition->pdiia transmetalation Transmetalation (e.g., with R-B(OH)₂) pdiia->transmetalation pdiib Ar-Pd(II)(R)L₂ transmetalation->pdiib reductive_elim Reductive Elimination pdiib->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elim->product

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

7-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid:

  • Advantage: Higher Reactivity. The C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating a much faster rate of oxidative addition. This translates to milder reaction conditions (lower temperatures, shorter reaction times), the use of less activated "first-generation" palladium catalysts and ligands, and often higher yields.[8]

  • Common Conditions: Reactions often proceed efficiently with standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and common bases such as K₂CO₃ or Cs₂CO₃.[9]

This compound:

  • Challenge: Lower Reactivity. The stronger C-Cl bond requires more energy to break, necessitating more forcing conditions. This often involves higher temperatures and the use of specialized, highly active catalyst systems.

  • Advantage: Cost and Orthogonality. Chloro-derivatives are typically less expensive raw materials. More importantly, their lower reactivity allows for orthogonal synthesis. In a molecule containing both a bromine and a chlorine atom, one can selectively couple at the C-Br position while leaving the C-Cl bond intact for a subsequent, different coupling reaction.

  • Common Conditions: Successful coupling of aryl chlorides almost always requires the use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, XPhos) that promote the difficult oxidative addition step.[10] Stronger bases like LiHMDS or K₃PO₄ are also common.

Comparative Data and Protocols

The following table summarizes typical conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions, based on data from closely related azaindole analogs found in the literature.

ReactionParameter7-Bromo Analog7-Chloro AnalogCausality & Insight
Suzuki-Miyaura Catalyst/Ligand PdCl₂(dppf), Xantphos[9]Pd precatalysts with RuPhos, XPhos[10]The C-Cl bond requires a more electron-rich, sterically demanding ligand to facilitate oxidative addition.
Base K₂CO₃, Cs₂CO₃[9]K₃PO₄, LiHMDSA stronger base is often needed to promote the transmetalation step and catalyst turnover with less reactive chlorides.
Temperature 80-100 °C100-120 °C (or room temp with high catalyst loading)[10]Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.
Typical Yield Good to ExcellentModerate to GoodHigher reactivity of the bromide generally leads to more efficient conversion and fewer side reactions.
Buchwald-Hartwig Catalyst/Ligand Pd₂(dba)₃ / BINAPRuPhos or XPhos Precatalysts (P1, P5)[10]Amination of aryl chlorides is notoriously difficult and relies on state-of-the-art, specialized catalyst systems.
Base NaOt-Bu, K₂CO₃LiHMDS[10]Strong, non-nucleophilic bases are critical to deprotonate the amine without competing side reactions.
Temperature 80-110 °C60-100 °C (with advanced catalysts)Modern precatalysts have significantly lowered the required temperatures for chloro-amination.[10]
Typical Yield Good to ExcellentGood (with optimized system)While historically challenging, modern methods provide high yields for chloro-substrates if the correct catalyst/ligand is used.[10]

Exemplary Experimental Protocols

The following protocols are representative examples adapted from literature procedures on analogous halo-azaindole systems and should be optimized for the specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Objective: To synthesize 7-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

  • Procedure:

    • To a reaction vial, add 7-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1.0 equiv), (4-methoxyphenyl)boronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

    • Add PdCl₂(dppf) (0.05 equiv) to the vial.

    • Evacuate and backfill the vial with argon or nitrogen three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1, v/v) to achieve a substrate concentration of 0.1 M.

    • Seal the vial and heat the reaction mixture at 90 °C for 4-12 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination of this compound
  • Objective: To synthesize 7-(morpholino)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

  • Procedure (based on Henderson et al.[10]):

    • To a dry reaction vial under argon, add this compound (1.0 equiv), RuPhos ligand (0.02 equiv), and the RuPhos Pd G3 precatalyst (0.01 equiv).

    • Add morpholine (1.2 equiv).

    • Add anhydrous THF to achieve a substrate concentration of 0.2 M.

    • Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.5 equiv) dropwise at room temperature. Note: The carboxylic acid and pyrrole N-H will consume base.

    • Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography.

Conclusion and Strategic Recommendations

The choice between 7-chloro and 7-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a classic case of balancing reactivity, cost, and synthetic strategy.

  • Choose the 7-Bromo derivative for:

    • Rapid SAR exploration: When speed and reliable, high-yielding reactions are paramount for generating a diverse library of analogs.

    • Syntheses with sensitive functional groups: The milder conditions required for coupling reduce the risk of side reactions or degradation of other functional groups in the molecule.

    • When using standard, less expensive palladium catalysts: If access to specialized Buchwald-type ligands and precatalysts is limited.

  • Choose the 7-Chloro derivative for:

    • Large-scale, cost-sensitive syntheses: The lower cost of the starting material can lead to significant savings in a process chemistry setting, provided the coupling reaction is robust.

    • Orthogonal, sequential coupling strategies: When the synthetic plan requires a stepwise functionalization of multiple halogenated positions.

    • When advanced catalyst systems are available: The challenges of C-Cl activation have been largely overcome by modern, highly active palladium precatalyst systems.[10]

Ultimately, the 7-bromo analog offers a path of lower resistance with broader compatibility and milder conditions, making it ideal for discovery chemistry. The 7-chloro analog presents a more economical but technically demanding option, best suited for large-scale production and complex synthetic routes where its lower reactivity can be exploited as a strategic advantage.

References

  • Henderson, J. A., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Autechem. The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Available at: [Link]

  • Ciobanu, A. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Gfeller, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Corbet, J-P., & Mignani, G. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Niu, Y., et al. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]

  • Gillespie, J. R., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Omega. Available at: [Link]

  • MDPI. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]

  • Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Akare, S., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, H., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry. Available at: [Link]

  • Flohr, A., et al. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shi, Z., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. Available at: [Link]

  • Løvås, M. G., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the ADME Properties of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in the Progression of Pyrrolopyridine-Based Drug Candidates

The 7-azaindole scaffold, and specifically its pyrrolo[2,3-c]pyridine core, is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies like kinase inhibitors.[1] Derivatives of this scaffold have led to the development of potent therapeutic agents, including FDA-approved drugs for various cancers.[1] The focus of this guide, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its derivatives, represents a promising class of compounds, likely being investigated for similar therapeutic applications. However, the journey from a potent compound in an enzymatic assay to a successful drug is fraught with challenges, many of which are centered around the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound's ADME profile dictates its bioavailability, efficacy, and potential for toxicity.

This guide provides a comprehensive framework for evaluating the ADME properties of this compound derivatives. We will delve into the essential in vitro assays that form the backbone of early ADME screening and provide detailed, field-tested protocols. Furthermore, we will compare the expected and desired properties of this chemical series with those of established drugs possessing related scaffolds, such as Pexidartinib and Vemurafenib, to provide context and benchmarks for success.

Comparative Analysis: Benchmarking Against Approved Drugs

To effectively evaluate a new chemical series, it is crucial to compare its properties against those of successful drugs in the same therapeutic space. Pexidartinib, which contains a pyrrolo[2,3-b]pyridine core, and Vemurafenib, a 7-azaindole derivative, are both kinase inhibitors and serve as excellent comparators.

ADME Parameter Pexidartinib Vemurafenib Desired Profile for this compound derivatives
Absorption Moderate oral bioavailability. Rapidly absorbed with a Tmax of ~1.75 hours.[2]Mean oral bioavailability of ~64%. Tmax of ~3 hours.[3] High-fat meal increases AUC 5-fold.[3][4]Good to high oral bioavailability. Predictable absorption not significantly affected by food.
Distribution High plasma protein binding (>99%).High plasma protein binding (~99%).[3] Apparent volume of distribution is ~106 L.[3]Moderate to high protein binding. Adequate tissue distribution to reach the target site.
Metabolism Highly metabolized, primarily by CYP3A and UGT1A4.[5] Forms reactive metabolites mediated by CYP3A.[5]Primarily metabolized by CYP1A2 and CYP3A4.[3] The parent drug accounts for ~95% of circulating compounds.[3]Moderate metabolic stability to ensure sufficient exposure. Avoidance of major metabolic liabilities and formation of reactive metabolites.
Excretion Primarily excreted in feces (~65%), with a smaller portion in urine (~27%).[2] Elimination half-life of ~28.7 hours.[2]Primarily excreted in feces (~94%), with minimal renal clearance (~1%).[3] Median elimination half-life of ~57 hours.[3]Efficient clearance, primarily through hepatic or renal routes. A half-life that supports a convenient dosing schedule (e.g., once or twice daily).

In Vitro ADME Profiling: A Step-by-Step Guide

A standard battery of in vitro ADME assays should be employed early in the drug discovery process to characterize and optimize the properties of this compound derivatives.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Active Transport & Efflux) PPB Plasma Protein Binding (Equilibrium Dialysis) Microsomal_Stability Microsomal Stability (Phase I Metabolism) CYP_Inhibition CYP450 Inhibition (Drug-Drug Interactions) Microsomal_Stability->CYP_Inhibition In_Silico In Silico Modeling (Clearance Prediction) Lead_Compound Lead Compound Series: 7-chloro-1H-pyrrolo[2,3-c]pyridine -2-carboxylic acid derivatives Lead_Compound->PAMPA Lead_Compound->Caco2 Lead_Compound->PPB Lead_Compound->Microsomal_Stability Lead_Compound->In_Silico

Caption: In Vitro ADME Screening Cascade.

Permeability Assessment: PAMPA and Caco-2 Assays

The PAMPA assay provides a rapid and high-throughput method to assess the passive permeability of a compound.

Experimental Protocol:

  • Preparation of the Donor Plate:

    • A lipid solution (e.g., 1% lecithin in dodecane) is prepared.

    • 5 µL of the lipid solution is added to each well of a 96-well filter plate (donor plate) and allowed to impregnate the filter.

  • Preparation of the Acceptor Plate:

    • A 96-well plate is filled with buffer (e.g., PBS at pH 7.4) to serve as the acceptor plate.

  • Compound Preparation and Incubation:

    • Test compounds are dissolved in a suitable buffer (e.g., PBS with 5% DMSO) at a concentration of 1-10 µM.

    • The compound solution is added to the donor plate.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for 10-20 hours at room temperature.

  • Analysis:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

The Caco-2 assay is considered the gold standard for in vitro prediction of intestinal drug absorption as it models both passive and active transport mechanisms.[6]

Experimental Protocol:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable supports in 24- or 96-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer (e.g., HBSS at pH 7.4).

    • The test compound (typically at 10 µM) is added to the apical (A) side.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (B) side.

  • Efflux Measurement (Basolateral to Apical):

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

    • The test compound is added to the basolateral side, and samples are collected from the apical side.

  • Analysis:

    • Compound concentrations in the collected samples are quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Caco2_Assay cluster_A_to_B A to B Permeability cluster_B_to_A B to A Efflux A_to_B Apical (Donor) Add Compound Caco-2 Monolayer Basolateral (Receiver) Sample Over Time Analysis LC-MS/MS Analysis Calculate Papp & Efflux Ratio A_to_B:f2->Analysis B_to_A Apical (Receiver) Sample Over Time Caco-2 Monolayer Basolateral (Donor) Add Compound B_to_A:f0->Analysis

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Distribution: Plasma Protein Binding

The extent of a drug's binding to plasma proteins influences its free concentration and, consequently, its efficacy and clearance. Equilibrium dialysis is a widely used method to determine plasma protein binding.

Experimental Protocol:

  • Device Preparation:

    • A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (typically 8-12 kDa MWCO) is used.

  • Incubation:

    • The test compound is added to plasma (human, rat, etc.) in one chamber of the device.

    • Buffer (PBS, pH 7.4) is added to the other chamber.

    • The device is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Analysis:

    • After incubation, samples are taken from both the plasma and buffer chambers.

    • The concentration of the compound in each sample is determined by LC-MS/MS.

    • The percentage of unbound drug is calculated.

Metabolism: Microsomal Stability and CYP450 Inhibition

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Experimental Protocol:

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • The test compound (typically 1 µM) is added to the pre-warmed reaction mixture to initiate the reaction.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis:

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The percentage of compound remaining at each time point is plotted against time.

    • The half-life (t1/2) and intrinsic clearance (Clint) are calculated.

This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.

Experimental Protocol:

  • Incubation:

    • Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

    • The incubation is performed in the presence of various concentrations of the test compound.

  • Analysis:

    • The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

    • The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

In Silico ADME Prediction

In addition to in vitro assays, in silico models can provide valuable early insights into the ADME properties of this compound derivatives. Various computational tools can predict parameters such as solubility, lipophilicity (logP/logD), permeability, plasma protein binding, and potential sites of metabolism. These predictions can help prioritize compounds for synthesis and experimental testing.

Conclusion and Future Directions

A thorough evaluation of the ADME properties is indispensable for the successful development of this compound derivatives as potential drug candidates. The systematic application of the in vitro assays described in this guide, coupled with a comparative analysis against established drugs like Pexidartinib and Vemurafenib, will enable researchers to identify compounds with favorable pharmacokinetic profiles. This early and comprehensive ADME assessment will facilitate the selection of the most promising candidates for further preclinical and clinical development, ultimately increasing the probability of translating a potent molecule into a safe and effective medicine.

References

  • National Center for Biotechnology Information. (2024). Vemurafenib. In StatPearls. Retrieved from [Link]

  • Tap, W. D., et al. (2022). Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical Pharmacology in Drug Development, 11(11), 1316-1325. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central. Retrieved from [Link]

  • Tap, W. D., et al. (2022). Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical Pharmacology in Drug Development, 11(11), 1316-1325. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). A single-dose mass balance and metabolite-profiling study of vemurafenib in patients with metastatic melanoma. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2017). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Retrieved from [Link]

  • ResearchGate. (2022). Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • MDPI. (2021). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). ZELBORAF (vemurafenib) Label. Retrieved from [Link]

  • Pharmacia. (2024). Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023). Pexidartinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2023). Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC–MS-Based Metabolomic Approaches. Chemical Research in Toxicology. Retrieved from [Link]

  • University of Cambridge. (2024). Publications - Department of Pharmacology. Retrieved from [Link]

  • American Association for Cancer Research. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. Retrieved from [Link]

  • MDPI. (2023). Flavonoids as CYP3A4 Inhibitors In Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Caco-2 cell permeability assays to measure drug absorption. PubMed. Retrieved from [Link]

  • Allied Academies. (2021). In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. Retrieved from [Link]

  • MDPI. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]

  • ResearchGate. (2020). Potential vemurafenib metabolites identified from in vitro studies in.... Retrieved from [Link]

  • YouTube. (2019). Caco 2 Cell Permeability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Pexidartinib: First Approval. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Chloro-Pyrrolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Chloro-Pyrrolopyridine Scaffold as a Privileged Kinase Hinge-Binder

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets in the 21st century.[1][2] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge remains: achieving target selectivity. Many inhibitors targeting the highly conserved ATP-binding site exhibit cross-reactivity, binding to unintended kinases. This can lead to off-target toxicities or, in some cases, beneficial polypharmacology.[3]

The 7-chloro-pyrrolopyridine scaffold has emerged as a key "privileged scaffold" in medicinal chemistry. Its structure is adept at forming critical hydrogen bonds with the kinase hinge region, a conserved sequence that connects the N- and C-lobes of the kinase domain. This interaction is a cornerstone of ATP-competitive inhibition. The strategic placement of a chlorine atom can further enhance binding affinity and influence the inhibitor's selectivity profile.[4][5] This guide provides a comprehensive comparison of kinase inhibitors based on this scaffold, focusing on their cross-reactivity profiles and the state-of-the-art methodologies used to elucidate them. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their quest for selective and effective kinase-targeted therapies.

The Imperative of Selectivity Profiling: Why Off-Target Matters

A kinase inhibitor's interaction profile across the entire kinome, its "selectivity," is a critical determinant of its therapeutic potential and safety. A highly selective inhibitor offers a clean pharmacological tool to probe the function of a single kinase, minimizing confounding effects from off-target interactions.[1] Conversely, a non-selective or "promiscuous" inhibitor may cause toxicity by interfering with essential cellular processes regulated by other kinases.

However, the narrative is not always one of "selective good, non-selective bad." The concept of polypharmacology has gained traction, where engaging multiple, disease-relevant targets can lead to enhanced efficacy.[3] Therefore, comprehensive, kinome-wide cross-reactivity profiling is not merely a quality control step but a fundamental aspect of drug discovery. It is essential for:

  • Target Validation: Ensuring that the observed biological effect is due to inhibition of the intended target.

  • Safety Assessment: Identifying potential off-target liabilities that could lead to adverse effects.[6]

  • Mechanism of Action Studies: Understanding the full spectrum of a compound's cellular activity.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity or develop desired polypharmacology profiles.[7]

Methodologies for Unmasking Cross-Reactivity

A variety of robust techniques are available to profile kinase inhibitor selectivity, each offering unique advantages and insights. The choice of method depends on the stage of drug discovery and the specific questions being asked.

Large-Panel Biochemical Assays

This is the most common approach, where an inhibitor is tested against a large panel of purified kinases (often hundreds) in parallel biochemical assays.[1] These assays typically measure the inhibitor's ability to block the phosphorylation of a substrate.

  • Principle: Measures the 50% inhibitory concentration (IC₅₀) or the dissociation constant (Kd). A Kd is determined in the absence of ATP and reflects the direct binding affinity between the inhibitor and the kinase.[1]

  • Leading Platforms: Commercial services like DiscoveRx's KINOMEscan™ (binding assay) and Millipore's KinaseProfiler™ (activity assay) are industry standards.[8][9]

  • Causality: This approach provides a direct, quantitative measure of inhibitor-kinase interaction under controlled in vitro conditions. It is highly valuable for initial selectivity assessment and structure-activity relationship (SAR) studies. However, it may not perfectly reflect the inhibitor's behavior in a complex cellular environment, as it uses purified, often truncated, kinase domains.[10]

Cell-Based Target Engagement Assays

To bridge the gap between biochemical assays and cellular activity, methods that measure inhibitor binding to its target within intact cells have been developed.

  • Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a prominent example. It measures target occupancy by quantifying the proximity-based energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that competes with the inhibitor for the ATP-binding site.

  • Causality: This method provides a more physiologically relevant assessment of selectivity by accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[11] Comparing cell-free and cell-based data can reveal significant discrepancies, highlighting interactions that only occur in a native cellular context.[11]

Thermal Shift Assays (TSA / DSF)

Differential Scanning Fluorimetry (DSF) is a rapid and cost-effective biophysical method to screen for ligand binding.[12]

  • Principle: It monitors the thermal stability of a protein. The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This shift in Tm is detected using a fluorescent dye that binds to unfolded proteins.

  • Causality: DSF provides a direct readout of binding without the need for a specific substrate or activity assay, making it versatile for any purified kinase.[12] It is an excellent tool for initial hit validation and library screening.

Chemoproteomics

Chemoproteomic approaches identify inhibitor targets directly from complex biological samples like cell lysates.

  • Principle: The "kinobeads" method utilizes broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate. A test inhibitor is then added in competition. The kinases that remain bound to the beads are identified and quantified by mass spectrometry. A reduction in signal for a specific kinase indicates it is a target of the test inhibitor.[7]

  • Causality: This powerful technique assesses inhibitor binding to endogenous, full-length kinases in their native state and potential complexed forms. It is highly sensitive and can reveal unexpected targets, providing a comprehensive view of the inhibitor's interactome.[7]

Logical Workflow for Kinase Inhibitor Profiling

G cluster_0 Phase 1: Initial Screening & Hit Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-depth Cellular Characterization A Compound Library B Primary Target Assay (e.g., HTRF, FP) A->B Screening C Biophysical Validation (e.g., DSF/TSA) B->C Hit Confirmation D Broad Panel Biochemical Assay (e.g., KINOMEscan @ 1µM) C->D Advance Validated Hits E Dose-Response (IC50/Kd) for Hits >70% Inhibition D->E Tier 2 Analysis F Cell-Based Target Engagement (e.g., NanoBRET) E->F Confirm Cellular Potency G Chemoproteomics (e.g., Kinobeads) F->G Unbiased Target ID I Phenotypic Assays (Proliferation, Apoptosis) F->I H Phosphoproteomics & Downstream Signaling Analysis G->H

Caption: A phased workflow for kinase inhibitor characterization.

Comparative Analysis: Profiling of Pyrrolopyridine-based Inhibitors

While comprehensive, publicly available, side-by-side profiling data for a series of 7-chloro-pyrrolopyridine inhibitors is limited, we can synthesize data from various publications on closely related pyrrolopyrimidine and pyrrolopyridine scaffolds to draw meaningful comparisons. These scaffolds share a similar hinge-binding motif and their selectivity profiles provide valuable insights.

Inhibitor / ScaffoldPrimary Target(s)Key Off-Targets (>10-fold selectivity window)Profiling Method(s) UsedKey Structural InsightsReference(s)
Pyrrolo[3,2-c]pyridine-1r FMS (CSF1R)Selective against a panel of 40 kinasesEnzymatic assaysThe diarylamide structure is crucial for potent FMS inhibition.[13]
2-Anilino-pyrrolopyrimidines Axl, MerLow inhibition of Tyro3Enzymatic assays, Cellular phosphorylation assaysA salt bridge with the ASP residue in the DFG motif and interaction with the hinge region are essential. The aniline moiety is a key feature.[14][15]
1H-pyrrolo[2,3-b]pyridines Cdc7Not specifiedEnzymatic assaysATP mimetic inhibitor with a thiazolone moiety showing potent Cdc7 inhibition (IC₅₀ = 7 nM).[16]
Pyrrolo[3,4-c]pyrazoles GSK3α, GSK3βCDK family kinases (CDK2, CDK5, CDK9)Chemoproteomics (Kinobeads)The pyrazole core contributes to high affinity for GSK3, but cross-reactivity with structurally related CDKs is a challenge for this scaffold.[7]
2,7-Pyrrolo[2,1-f][1][6][10]triazines JAK2Not specifiedEnzymatic assays, Reactive metabolite analysisThe pyrrolotriazine core is a potent JAK2 inhibitor. Modifications to the aniline substituent at C2 were made to reduce the formation of reactive glutathione adducts.[17]

This table is a synthesis of data from multiple sources on related scaffolds to illustrate comparative profiling. Direct head-to-head data may vary.

Structure-Activity Relationships (SAR) Driving Selectivity

The cross-reactivity profile of a pyrrolopyridine-based inhibitor is not solely dictated by the core scaffold. The substituents appended to the ring system play a crucial role in fine-tuning its interactions with the target kinase.

  • Hinge Binding: The nitrogen atoms of the pyrrolopyridine core form canonical hydrogen bonds with the backbone of the hinge region, anchoring the molecule in the ATP pocket.

  • Gatekeeper Interaction: The size and nature of the residue at the "gatekeeper" position, which controls access to a deeper hydrophobic pocket, is a major determinant of selectivity. Inhibitors with bulky substituents may be excluded from kinases with small gatekeeper residues (e.g., threonine), while they may be accommodated by kinases with larger gatekeeper residues (e.g., methionine).

  • Solvent Front Interactions: Substituents pointing towards the solvent-exposed region of the active site can be modified to improve solubility and introduce interactions with specific residues, enhancing selectivity. For example, docking studies on pyrrolopyrimidines targeting Mer/Axl kinases suggested that a salt bridge with an aspartate (ASP) residue was essential for activity.[14]

The 7-Chloro-Pyrrolopyridine Scaffold in the Kinase Active Site

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydro_pocket Hydrophobic Pocket gatekeeper->hydro_pocket solvent_front Solvent Front scaffold 7-Chloro-Pyrrolopyridine Core scaffold->hinge H-Bonds R1 R1 Group R1->gatekeeper Steric/Hydrophobic Interaction R2 R2 Group R2->solvent_front Polar/Solubility Interactions

Caption: Key interactions governing inhibitor binding and selectivity.

Experimental Protocol: Kinome-Wide Competition Binding Assay (Exemplar)

This protocol describes a generalized workflow for assessing inhibitor selectivity using a competition binding assay format, such as KINOMEscan™.

Objective: To determine the dissociation constants (Kd) of a test compound against a broad panel of human kinases.

Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

Methodology:

  • Compound Preparation:

    • Dissolve the test compound (e.g., a 7-chloro-pyrrolopyridine derivative) in 100% DMSO to create a 100 mM stock solution.

    • Perform serial dilutions in DMSO to create a range of concentrations for Kd determination (e.g., 11-point, 3-fold serial dilution). A common starting concentration for single-point screening is 1 µM or 10 µM.[9]

  • Assay Plate Preparation:

    • A solution of DNA-tagged kinases from the panel is prepared in a proprietary binding buffer.

    • The test compound dilutions are added to the kinase solutions in microtiter plates.

    • A DMSO control (vehicle) and a positive control (a known broad-spectrum inhibitor) are included for data normalization.

  • Binding Reaction & Affinity Capture:

    • The plates are incubated (e.g., for 1 hour at room temperature) to allow the binding reaction to reach equilibrium.

    • The reaction mixtures are then transferred to affinity-capture plates coated with the immobilized ligand.

    • The plates are incubated to allow kinases not bound to the test inhibitor to bind to the immobilized ligand.

  • Wash and Elution:

    • The plates are washed to remove any unbound kinase.

    • The captured kinases are then eluted from the solid support.

  • Quantification:

    • The amount of eluted kinase is quantified using qPCR, which measures the copy number of the specific DNA tag associated with each kinase.

  • Data Analysis:

    • The amount of kinase captured in the presence of the test compound is compared to the DMSO control.

    • The percent of control (%Ctrl) is calculated: %Ctrl = (Signal_compound / Signal_DMSO) * 100

    • For Kd determination, the %Ctrl values are plotted against the compound concentration, and the data are fitted to a standard dose-response curve to calculate the Kd.

    • Results are often visualized using a "TREEspot™" diagram, which maps the binding interactions onto a phylogenetic tree of the human kinome.[9]

Self-Validation and Interpretation: This protocol is self-validating through the use of positive and negative controls. The results, typically Kd values, provide a quantitative measure of binding affinity.[1] A lower Kd indicates a higher affinity. By comparing the Kd for the primary target with those for all other kinases in the panel, a comprehensive selectivity profile is generated. This allows for the calculation of selectivity scores, such as the S-score, to quantitatively rank inhibitors.[18]

Conclusion

The 7-chloro-pyrrolopyridine scaffold is a versatile and potent platform for the design of kinase inhibitors. However, achieving the desired selectivity profile is a complex challenge that requires a multi-faceted analytical approach. A deep understanding of the strengths and limitations of various profiling methodologies—from high-throughput biochemical screens to in-depth cellular chemoproteomics—is paramount. By integrating these techniques, researchers can gain a holistic view of an inhibitor's interactome, enabling the rational design of next-generation therapeutics with improved efficacy and safety. This guide serves as a foundational resource for navigating the intricate landscape of kinase inhibitor cross-reactivity, empowering scientists to make more informed decisions in the pursuit of precision medicines.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621–637. [Link]

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 4(2), 145-157. [Link]

  • Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. [Link]

  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS chemical biology, 15(10), 2736–2747. [Link]

  • Reinecke, M., et al. (2019). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Communications chemistry, 2(1), 1-11. [Link]

  • Vasbinder, M. M., et al. (2016). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future medicinal chemistry, 8(11), 1287–1307. [Link]

  • Abdel-Aziem, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6699. [Link]

  • Kim, H. J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1822–1833. [Link]

  • Müller, S., et al. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of medicinal chemistry. [Link]

  • Menichincheri, M., et al. (2009). Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(9), 2848–2861. [Link]

  • Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug discovery today, 20(6), 656–662. [Link]

  • Elkamhawy, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & medicinal chemistry letters, 28(21), 3469–3474. [Link]

  • Sorgenfrei, F. A., et al. (2018). Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem, 13(6), 495–499. [Link]

  • Pilie, P. G., et al. (2019). Kinome profiling of the four FDA-approved PARP inhibitors across 392 unique human kinases. Cancer research, 79(7), 1665–1676. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]

  • Kim, H. J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 939–950. [Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(1), 589–609. [Link]

  • Walleser, J. L., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. ACS infectious diseases. [Link]

  • Le Brazidec, M., et al. (2012). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. Bioorganic & medicinal chemistry letters, 22(19), 6271–6276. [Link]

  • Chène, P., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 25(24), 5891. [Link]

  • Sharma, G., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(5), 757. [Link]

  • Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f][1][6][10]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & medicinal chemistry letters, 21(24), 7325–7330. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and are designed to be a self-validating system for your laboratory's operational workflow.

Core Principle: Hazard-Informed Risk Mitigation

Before any disposal procedure can commence, a thorough understanding of the compound's hazard profile is essential. This compound is a chlorinated heterocyclic compound for which comprehensive toxicological data is not fully available.[1] Therefore, a precautionary principle must be applied, treating the substance with a high degree of care. The causality behind this approach is simple: we mitigate unknown risks by adhering to the highest standards of safety established for analogous chemical structures.

Based on data from similar compounds and supplier safety data sheets (SDS), the primary hazards are summarized below.

Hazard ClassificationDescriptionRationale & Implication for Disposal
Acute Toxicity (Oral) Harmful if swallowed.[2][3][4]Ingestion is a potential route of exposure. All handling must be performed in a manner that prevents contamination of hands, surfaces, and personal items.
Skin Corrosion/Irritation Causes skin irritation.[2][5][6]Direct contact can cause irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][5][6]The eyes are particularly vulnerable. Splash-proof safety goggles or a face shield are mandatory to prevent accidental contact.
Respiratory Irritation May cause respiratory irritation.[2]Inhalation of the powdered form is a significant risk. Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.
Environmental Hazard Data not fully available, but chlorinated organic compounds are often persistent and toxic to aquatic life.The compound must not enter the sewage system or the environment.[7] Disposal must be handled as regulated chemical waste.

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe disposal is the establishment of a controlled environment. This is a self-validating system: proper controls and PPE not only protect the user but also prevent the release of the chemical into the laboratory environment, validating the integrity of the handling process.

Engineering Controls
  • Chemical Fume Hood: All handling and preparation for disposal of this compound, especially in its solid form, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.[5]

  • Safety Shower & Eyewash Station: Ensure there is unobstructed access to a safety shower and eyewash station.[5][6] Their readiness is a critical component of your emergency response plan.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound for any purpose, including disposal:

  • Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.[5][6]

  • Respiratory Protection: For operations that could generate significant dust outside of a fume hood (not recommended), a P95 (US) or P1 (EU) particle respirator should be used.[1]

Step-by-Step Disposal Protocol

Disposal of this compound is not merely about discarding it; it is a structured process of waste segregation and containment. As a chlorinated organic compound, it must be disposed of as halogenated organic waste .[8] Never dispose of this chemical down the drain or in regular trash.[1][9]

Waste Segregation and Containerization
  • Obtain a Designated Waste Container: Procure a clearly labeled, dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Incompatibility Check: Ensure that no incompatible materials are added to this waste container. This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3] Mixing incompatible waste streams can lead to dangerous reactions.

Protocol for Disposing Solid Waste

This protocol applies to unused pure compound or residual solids.

  • Work Area Preparation: Perform all steps within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Transfer of Solid: Carefully transfer the solid chemical from its original container into the designated hazardous waste container using a clean spatula or scoop.

  • Avoid Dust Generation: Perform the transfer slowly and deliberately to minimize the creation of airborne dust.[1]

  • Container Decontamination (Rinsate Collection):

    • The "empty" original container is still considered hazardous. It must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, this rinsate is also hazardous waste. Collect all rinsate in a designated "Halogenated Organic Liquids" waste container.

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

  • Secure and Store Waste: Securely close the hazardous waste container. Store it in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[6]

Protocol for Disposing Solutions

This protocol applies to solutions containing the dissolved compound.

  • Direct Transfer: Carefully pour the solution directly into the designated "Halogenated Organic Liquids" hazardous waste container. Use a funnel to prevent spills.

  • Container Rinsing: As with the solid, triple-rinse the container that held the solution with a suitable solvent. Collect this rinsate in the same liquid hazardous waste container.

  • Secure and Store: Secure the lid tightly and move the container to the designated waste accumulation area.

Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. A prepared response is a key element of a safe laboratory.

Minor Spill (Solid)
  • Evacuate and Ventilate: Ensure the area is well-ventilated. If not in a fume hood, evacuate personnel from the immediate area.

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain and Collect: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials. Carefully sweep up the mixture without creating dust and place it in the designated "Halogenated Organic Solids" waste container.[1][6][7]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (like acetone or ethanol), then wash with soap and water. Collect all cleaning materials as hazardous waste.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Final Disposal and Regulatory Compliance

The ultimate disposal of the collected hazardous waste must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[6] These services will typically arrange for high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[1] This method ensures the complete destruction of the compound in an environmentally sound manner. Adherence to local and national regulations for hazardous waste disposal is mandatory.[8]

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Assessment cluster_waste_form Waste Form Determination cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_final Final Steps start Identify Waste: This compound assess Assess Hazards: - Irritant (Skin, Eye, Resp.) - Acutely Toxic (Oral) - Halogenated Compound start->assess ppe Don Mandatory PPE: - Goggles - Lab Coat - Gloves assess->ppe controls Use Engineering Controls: - Chemical Fume Hood ppe->controls is_solid Is waste a solid? controls->is_solid transfer_solid 1. Transfer solid to 'Halogenated Solids' container is_solid->transfer_solid Yes transfer_liquid 1. Pour solution into 'Halogenated Liquids' container is_solid->transfer_liquid No rinse_solid 2. Triple-rinse original container with organic solvent transfer_solid->rinse_solid collect_rinsate_solid 3. Collect rinsate in 'Halogenated Liquids' container rinse_solid->collect_rinsate_solid seal Securely Seal Waste Container(s) collect_rinsate_solid->seal rinse_liquid 2. Triple-rinse original container with solvent transfer_liquid->rinse_liquid collect_rinsate_liquid 3. Collect rinsate in same 'Halogenated Liquids' container rinse_liquid->collect_rinsate_liquid collect_rinsate_liquid->seal store Store in designated Satellite Accumulation Area seal->store contact_ehs Arrange for pickup by licensed waste disposal service (EHS) store->contact_ehs

Caption: Disposal decision workflow for this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MSDS of 7-chloro-1H-pyrrolo[2,3-c]pyridine. (Source not specified). [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). Substance Information. ECHA. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Chloro-furo[3,2-c]pyridine-2-carboxylic acid chloride. National Center for Biotechnology Information. [Link]

  • Scribd. Chlorine Waste Disposal Strategies. [Link]

  • Yale Environmental Health & Safety. Drain Disposal of Chemicals. [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes. [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]

Sources

Navigating the Safe Handling of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, ensuring the safety of researchers and the integrity of their work.

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds such as this compound (CAS RN: 867034-08-0) play a crucial role.[1] While the pursuit of scientific advancement is paramount, it must be intrinsically linked with a robust culture of safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety protocols and a thorough understanding of its potential hazards.

Understanding the Hazard Profile

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls like fume hoods are the primary means of exposure reduction, PPE serves as the critical final barrier between the researcher and the chemical.[8][9] The selection of appropriate PPE is not a matter of routine but a decision based on a thorough risk assessment.[9][10][11]

Core PPE Requirements:
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile offers good resistance to a range of chemicals. Double-gloving provides an additional layer of protection against potential tears or rapid permeation.[11] For tasks with a higher risk of splash or for handling larger quantities, consider heavier-duty gloves like Silver Shield under the outer nitrile glove.[11][12]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are strongly recommended. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[11][12]Protects against accidental splashes and airborne particles. A face shield offers a broader area of protection for the entire face.[11][12][13]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.[12][14]
Foot Protection Closed-toe shoesPrevents injury from spills and dropped objects.[11][12]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling the powder outside of a certified chemical fume hood or if aerosolization is likely.[3][8][15]Minimizes the risk of inhaling fine particles of the compound.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize risk and ensure procedural consistency. The following steps outline a safe handling protocol for this compound.

Preparation and Weighing:
  • Work Area Preparation : Always handle the solid compound within a certified chemical fume hood to control exposure to hazardous fumes and dust.[8]

  • Donning PPE : Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing : When weighing the solid, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Perform this task in a fume hood or a ventilated balance enclosure.

In-Process Handling:
  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Manipulations : Conduct all reactions and subsequent manipulations within the fume hood.

  • Avoid Inhalation : Do not breathe dust, fume, gas, mist, vapors, or spray.[4][5]

  • Avoid Contact : Prevent contact with skin and eyes.[2]

Post-Handling and Cleanup:
  • Decontamination : Thoroughly wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste : All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[3][7]

  • Container Disposal : Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and follow institutional emergency procedures.

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow, the following diagram illustrates the key steps and decision points for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain Compound ppe Don Appropriate PPE start->ppe Assess Risks fume_hood Prepare Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh In Fume Hood dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Post-Experiment waste Dispose of Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash end End wash->end

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment that enables scientific discovery.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health. Retrieved from [Link]

  • Proper Use of Personal Protective Equipment (PPE). (n.d.). Today's Clinical Lab. Retrieved from [Link]

  • American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013, September 12). American Chemical Society. Retrieved from [Link]

  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025, December 26). Thermo Fisher Scientific.
  • Chapter 6: Chemical Storage and Handling. (n.d.). University of Mary Washington. Retrieved from [Link]

  • MSDS of 7-chloro-1H-pyrrolo[2,3-c]pyridine. (n.d.).
  • Safety Data Sheet for 3-chloro-1H-pyrrolo[2,3-b]pyridine. (2017, December 1). Key Organics.
  • Safety Data Sheet for pyridine-2-carboxylic acid. (2024, September 8). Sigma-Aldrich.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (2025, December 12). ChemScene.
  • Personal Protective Equipment Selection Guide. (2015, July 22). The University of Arizona Research Laboratory & Safety Services. Retrieved from [Link]

  • Safety Data Sheet for 1H-Indole-2-carboxylic acid. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Safe handling of hazardous drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). University of Iowa Environmental Health & Safety Services. Retrieved from [Link]

  • Safety Data Sheet for 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid. (n.d.). AK Scientific, Inc.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.